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  • Product: (1,1,3-Trimethylbutyl)amine hydrochloride
  • CAS: 311813-01-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action of (1,1,3-Trimethylbutyl)amine hydrochloride (Octodrine/DMHA)

Introduction: Deconstructing a Sympathomimetic Stimulant (1,1,3-Trimethylbutyl)amine, more commonly known in scientific and supplement literature as Octodrine or Dimethylhexylamine (DMHA), is a sympathomimetic amine and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Sympathomimetic Stimulant

(1,1,3-Trimethylbutyl)amine, more commonly known in scientific and supplement literature as Octodrine or Dimethylhexylamine (DMHA), is a sympathomimetic amine and central nervous system stimulant.[1][2] Structurally similar to other well-known stimulants like 1,3-dimethylamylamine (DMAA) and amphetamine, its mechanism of action is presumed to involve the modulation of monoaminergic systems.[1][3] Historically, it was investigated as a nasal decongestant, leveraging its vasoconstrictive properties.[1][4] Today, it has re-emerged in dietary and pre-workout supplements, purported to enhance energy, focus, and athletic performance.[2][5]

Despite its use, a significant gap exists in publicly available, peer-reviewed in vitro pharmacological data. This guide, therefore, serves a dual purpose: first, to synthesize the current understanding of Octodrine's likely molecular targets based on its chemical structure and preliminary reports; and second, to provide a comprehensive, in-depth framework of validated in vitro protocols for its definitive mechanistic characterization. For researchers and drug development professionals, this document outlines the critical experiments required to elucidate the compound's binding affinities, functional potencies, and transporter interactions, thereby establishing a robust pharmacological profile.

The central hypothesis guiding this technical exploration is that Octodrine's stimulant effects are mediated through one or more of the following mechanisms:

  • Interaction with Adrenergic Receptors (ARs): Acting as a direct agonist at α- and/or β-adrenergic receptor subtypes.

  • Modulation of Monoamine Transporters: Inhibiting the reuptake of key neurotransmitters like norepinephrine (NE) and dopamine (DA).

  • Activation of Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor (GPCR) known to be a target for many amphetamine-like stimulants.[6][7]

This guide will detail the experimental systems necessary to test these hypotheses, focusing on the causality behind protocol design to ensure self-validating and reproducible results.

Part 1: Characterizing Adrenergic Receptor Interactions

The sympathomimetic effects of compounds like Octodrine are often initiated by direct interaction with adrenergic receptors, which are GPCRs crucial for regulating physiological processes like heart rate, blood pressure, and bronchodilation.[1][8] Determining whether Octodrine binds to and/or activates these receptors is a foundational step.

Receptor Binding Affinity: The Radioligand Binding Assay

The first critical question is whether Octodrine physically binds to adrenergic receptors. The gold-standard technique for quantifying this interaction is the competitive radioligand binding assay.[9] This method measures the affinity of an unlabeled compound (the "competitor," i.e., Octodrine) by its ability to displace a radiolabeled ligand of known high affinity from the receptor. The output is the inhibitor constant (Ki), a measure of binding affinity.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_detect Detection & Analysis prep1 Homogenize tissue or cultured cells expressing target AR subtype prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and determine protein concentration prep2->prep3 assay1 Incubate membranes with: 1. Radioligand (e.g., [3H]-Prazosin for α1) 2. Serial dilutions of Octodrine prep3->assay1 Add membranes assay2 Incubate to equilibrium (e.g., 60 min at 30°C) assay1->assay2 assay3 Rapid filtration through glass fiber filters assay2->assay3 assay4 Wash to remove unbound radioligand assay3->assay4 detect1 Quantify radioactivity on filters via scintillation counting assay4->detect1 Analyze filters detect2 Plot % displacement vs. log[Octodrine] detect1->detect2 detect3 Calculate IC50 detect2->detect3 detect4 Convert IC50 to Ki using Cheng-Prusoff equation detect3->detect4

Caption: Workflow for determining Octodrine's AR binding affinity.

Objective: To determine the binding affinity (Ki) of Octodrine for α- and β-adrenergic receptor subtypes.

1. Membrane Preparation: [10][11]

  • Source: Use cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293-hα1A, CHO-hβ2) or tissue known to be rich in a specific receptor (e.g., rat cerebral cortex for α1).
  • Homogenization: Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.
  • Centrifugation: Perform a low-speed spin to remove nuclei, followed by a high-speed spin (e.g., 40,000 x g) to pellet the cell membranes.
  • Final Preparation: Wash the membrane pellet, resuspend in buffer, and determine the total protein concentration (e.g., via Bradford or BCA assay). Store aliquots at -80°C.

2. Assay Execution: [9][10]

  • Plate Setup: In a 96-well microplate, set up reactions in triplicate.
  • Total Binding: Membrane preparation + radioligand + assay buffer.
  • Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known unlabeled antagonist (e.g., 10 µM phentolamine for α-receptors). This determines the amount of radioligand that binds non-specifically.
  • Competition: Membrane preparation + radioligand + serial dilutions of Octodrine hydrochloride.
  • Radioligands: Select appropriate radioligands based on the target receptor (concentration should be near the Kd).
  • α1-receptors: [³H]-Prazosin
  • α2-receptors: [³H]-Rauwolscine
  • β-receptors: [¹²⁵I]-Iodocyanopindolol or [³H]-Dihydroalprenolol
  • Incubation: Incubate the plate (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.
  • Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound.
  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

3. Data Analysis:

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter (for ³H) or gamma counter (for ¹²⁵I).
  • Specific Binding Calculation: Specific Binding = Total Binding - Non-Specific Binding.
  • IC50 Determination: Plot the percentage of specific binding against the log concentration of Octodrine. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Octodrine that displaces 50% of the radioligand).
  • Ki Calculation: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[12]
Functional Activity: The cAMP Assay

Binding does not equal activation. Octodrine could be an agonist (activator), antagonist (blocker), or inverse agonist. Since adrenergic receptors are GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins, their activation status can be determined by measuring the downstream second messenger, cyclic adenosine monophosphate (cAMP).[13]

  • Gs-coupled receptors (e.g., all β-ARs): Agonist binding increases intracellular cAMP.

  • Gi-coupled receptors (e.g., all α2-ARs): Agonist binding decreases intracellular cAMP (usually measured as the inhibition of forskolin-stimulated cAMP production).

G cluster_prep Cell Preparation cluster_assay GPCR Stimulation cluster_detect cAMP Detection (HTRF) cluster_analysis Data Analysis prep1 Seed cells expressing target AR subtype into 96/384-well plates prep2 Incubate overnight to allow cell adherence prep1->prep2 assay1 Add serial dilutions of Octodrine to cells prep2->assay1 Treat cells assay2 (For Gi-coupled receptors, add Forskolin to stimulate cAMP) assay1->assay2 If applicable assay3 Incubate to allow receptor activation and cAMP production assay1->assay3 assay2->assay3 detect1 Lyse cells and add cAMP detection reagents (e.g., HTRF kit) assay3->detect1 Lyse & Detect detect2 Reagents include Eu-cryptate -labeled Ab and d2-labeled cAMP detect3 Incubate to allow immunoassay to equilibrate detect2->detect3 detect4 Read plate on HTRF-compatible reader (665nm / 620nm) detect3->detect4 analysis1 Calculate HTRF ratio and convert to cAMP concentration detect4->analysis1 Analyze data analysis2 Plot cAMP concentration vs. log[Octodrine] analysis1->analysis2 analysis3 Determine EC50 (potency) and Emax (efficacy) analysis2->analysis3

Caption: Workflow for determining Octodrine's functional activity via cAMP assay.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of Octodrine at Gs- and Gi-coupled adrenergic receptors.

1. Cell Culture:

  • Seed cells stably expressing the human adrenergic receptor of interest (e.g., CHO-hβ1) into white 384-well plates at an appropriate density.
  • Incubate for 18-24 hours at 37°C, 5% CO₂.

2. Assay Execution (Agonist Mode for Gs-coupled ARs): [8][14]

  • Prepare serial dilutions of Octodrine hydrochloride in stimulation buffer.
  • Aspirate the culture medium from the cells and add the Octodrine dilutions. Include a positive control (e.g., Isoproterenol for β-ARs) and a vehicle control.
  • Incubate for a defined period (e.g., 30 minutes at 37°C) to stimulate the receptors.

3. Assay Execution (Inhibition Mode for Gi-coupled ARs): [13]

  • Prepare serial dilutions of Octodrine.
  • Co-incubate the cells with the Octodrine dilutions and a fixed concentration of a stimulant like Forskolin (which directly activates adenylate cyclase). The goal is to measure Octodrine's ability to inhibit this stimulated cAMP production.
  • Incubate as above.

4. Detection (Using a Commercial HTRF Kit, e.g., Cisbio cAMP HTplex): [8][13]

  • Following stimulation, add the two detection reagents sequentially as per the manufacturer's protocol. This typically involves a lysis buffer containing a d2-labeled cAMP analog, followed by a solution containing a Europium cryptate-labeled anti-cAMP antibody.
  • In this competitive immunoassay, cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. High cellular cAMP leads to a low HTRF signal, and vice versa.
  • Incubate for 60 minutes at room temperature.

5. Data Analysis:

  • Read the plate on an HTRF-compatible microplate reader.
  • The signal is inversely proportional to the amount of cAMP produced. Convert the HTRF ratio to cAMP concentration using a standard curve.
  • Plot the cAMP concentration versus the log concentration of Octodrine.
  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response, a measure of potency) and Emax (maximal effect, a measure of efficacy relative to a known full agonist).

Part 2: Investigating Monoamine Transporter Inhibition

A key mechanism for many CNS stimulants is the blockade of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] Inhibition of these transporters increases the synaptic concentration and duration of action of NE and DA, leading to enhanced alertness and feelings of euphoria.

Transporter Inhibition Potency: The Neurotransmitter Uptake Assay

This functional assay directly measures the ability of a compound to block the transport of a radiolabeled substrate (e.g., [³H]-Dopamine) into cells that are engineered to express a specific transporter.

G cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_detect Detection & Analysis prep1 Culture cells stably expressing human DAT or NET (e.g., HEK293-hDAT) prep2 Plate cells in 96-well plates and grow to confluence prep1->prep2 assay1 Pre-incubate cells with serial dilutions of Octodrine prep2->assay1 Treat cells assay2 Add radiolabeled substrate (e.g., [3H]-Dopamine) assay1->assay2 assay3 Incubate for a short period (e.g., 10 min at RT) assay2->assay3 assay4 Terminate uptake by rapid washing with ice-cold buffer assay3->assay4 detect1 Lyse cells assay4->detect1 Lyse & Analyze detect2 Quantify intracellular radioactivity via scintillation counting detect1->detect2 detect3 Plot % inhibition of uptake vs. log[Octodrine] detect2->detect3 detect4 Calculate IC50 detect3->detect4

Caption: Workflow for determining Octodrine's monoamine transporter inhibition potency.

Objective: To determine the inhibitory potency (IC50) of Octodrine on the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET).

1. Cell Culture:

  • Use human embryonic kidney (HEK293) cells stably transfected with the gene for either hDAT or hNET.
  • Culture and plate cells in appropriate multi-well plates (e.g., 96-well) and grow to near confluence.

2. Assay Execution: [15]

  • Pre-incubation: Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer). Pre-incubate the cells with various concentrations of Octodrine hydrochloride or a reference inhibitor (e.g., GBR-12909 for DAT, Desipramine for NET) for 10-20 minutes at room temperature.
  • Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]-Dopamine for DAT-expressing cells, [³H]-Norepinephrine for NET-expressing cells).
  • Incubation: Incubate for a short, defined time within the linear range of uptake (e.g., 5-15 minutes at room temperature).
  • Termination: Terminate the uptake process by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer. This stops the transport process and removes extracellular radiolabel.

3. Data Analysis:

  • Lysis: Lyse the cells using a suitable lysis buffer or detergent.
  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and count the radioactivity to quantify the amount of substrate transported into the cells.
  • IC50 Determination: Calculate the percentage of inhibition for each Octodrine concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of Octodrine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Assessment of Trace Amine-Associated Receptor 1 (TAAR1) Activity

TAAR1 is an intracellularly-located GPCR that has emerged as a key target for amphetamine and other sympathomimetic amines.[6][16] Its activation, primarily through Gs coupling, leads to cAMP production and can modulate the function of monoamine transporters.[6] Determining if Octodrine is a TAAR1 agonist is crucial for a complete mechanistic understanding.

The functional cAMP assay described in Section 1.2 is the ideal method to test for TAAR1 activation. The protocol is identical, with the key difference being the use of a cell line engineered to express human TAAR1 (e.g., HEK293-hTAAR1). The expected outcome for an agonist would be a dose-dependent increase in intracellular cAMP.

Summary of In Vitro Characterization and Data Presentation

A comprehensive in vitro investigation of Octodrine's mechanism of action would yield the following key parameters. This data should be compiled into a clear, concise table for easy comparison and interpretation.

TargetAssay TypeKey ParameterInterpretation
α/β Adrenergic Receptors Radioligand BindingKi (nM) Binding Affinity: Lower Ki indicates higher affinity for the receptor.
α/β Adrenergic Receptors cAMP Functional AssayEC50 (nM) Functional Potency: Lower EC50 indicates a more potent agonist.
α/β Adrenergic Receptors cAMP Functional AssayEmax (%) Functional Efficacy: Compares the maximal response of Octodrine to a known full agonist.
Dopamine Transporter (DAT) Neurotransmitter UptakeIC50 (nM) Inhibitory Potency: Lower IC50 indicates more potent inhibition of dopamine reuptake.
Norepinephrine Transporter (NET) Neurotransmitter UptakeIC50 (nM) Inhibitory Potency: Lower IC50 indicates more potent inhibition of norepinephrine reuptake.
TAAR1 cAMP Functional AssayEC50 (nM) Functional Potency: Lower EC50 indicates a more potent agonist at TAAR1.

Conclusion and Forward Outlook

The framework presented in this guide provides a rigorous and validated pathway for elucidating the in vitro mechanism of action of (1,1,3-Trimethylbutyl)amine hydrochloride (Octodrine). While literature suggests it functions as a sympathomimetic amine by modulating adrenergic and dopaminergic systems, the lack of robust, publicly available quantitative data is a critical scientific gap.

By systematically applying the detailed protocols for radioligand binding, functional cAMP assays, and neurotransmitter uptake inhibition, researchers can definitively characterize Octodrine's molecular interactions. This will enable the determination of its binding affinities (Ki), functional potencies and efficacies (EC50, Emax), and transporter inhibition potencies (IC50). Such data is not merely academic; it is essential for understanding the compound's pharmacological profile, predicting its physiological effects, and providing a rational basis for assessing its safety and therapeutic potential. This structured approach transforms speculation into quantitative science, a necessary step for any compound intended for human consumption.

References

  • Cisbio Bioassays. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. BMG LABTECH. [Link]

  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • Agilent Technologies. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Hulsey, D. R., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]

  • Ovid Technologies. (n.d.). Materials and Methods. The radioactive li- Preparation of p adrenergic receptor mem-. [Link]

  • Wikipedia. (n.d.). Octodrine. [Link]

  • van der Schaft, J., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Springer. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Octodrine – Knowledge and References. [Link]

  • U.S. Food and Drug Administration. (2005, June 15). Pharmacology Review(s). [Link]

  • Corazza, O., et al. (2018). Octodrine: New Questions and Challenges in Sport Supplements. Nutrients. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

  • Cheng, M., et al. (2024). Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. ACS Chemical Neuroscience. [Link]

  • ResearchGate. (n.d.). In vitro monoamine transporter reuptake inhibition of (S, S)-CE-158.... [Link]

  • ResearchGate. (2018, February 17). Octodrine: New Questions and Challenges in Sport Supplements. [Link]

  • Xeno-Tech. (n.d.). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. [Link]

  • National Center for Biotechnology Information. (n.d.). The organic cation transporter 2 regulates dopamine D1 receptor signaling at the Golgi apparatus. [Link]

  • National Center for Biotechnology Information. (2022, August 19). Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency. [Link]

  • PubMed. (2018, February 20). Octodrine: New Questions and Challenges in Sport Supplements. [Link]

  • PubMed. (2017, September 15). Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions. [Link]

  • PubMed. (2024, May 22). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. [Link]

  • Wikipedia. (n.d.). TAAR1. [Link]

  • BioWorld. (2024, January 10). Researchers shed light on mechanisms behind TAAR1 activation. [Link]

  • MDPI. (n.d.). JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential. [Link]

  • ResearchGate. (2025, August 6). MDMA and TAAR1‐mediated RhoA Activation in Serotonin Neurons. [Link]

  • National Center for Biotechnology Information. (2018, May 24). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. [Link]

  • International Journal of Advances in Intelligent Informatics. (2025, March 22). Enhancing drug-target affinity prediction through pre- trained language model and gated multi-head attention. [Link]

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Sources

Exploratory

chemical and physical properties of (1,1,3-Trimethylbutyl)amine hydrochloride

An In-depth Technical Guide to (1,1,3-Trimethylbutyl)amine Hydrochloride Abstract: This technical guide provides a comprehensive overview of (1,1,3-Trimethylbutyl)amine hydrochloride (IUPAC Name: 2,4-dimethylpentan-2-ami...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (1,1,3-Trimethylbutyl)amine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of (1,1,3-Trimethylbutyl)amine hydrochloride (IUPAC Name: 2,4-dimethylpentan-2-amine hydrochloride), a primary amine salt of significant interest to researchers in synthetic chemistry and drug development. This document details its chemical identity, physicochemical properties, a plausible synthetic pathway, and key safety protocols. Furthermore, it explores the compound's reactivity and potential applications as a structural motif in medicinal chemistry, and outlines standard protocols for its analytical characterization. This guide is intended to serve as a foundational resource for scientists and professionals engaged in early-stage discovery and development.

Section 1: Core Chemical Identity and Structure

(1,1,3-Trimethylbutyl)amine hydrochloride is a synthetically useful organic salt. As a primary amine, its hydrochloride form offers improved stability and handling characteristics compared to the free base, making it a valuable building block in multi-step syntheses. The presence of a sterically hindered tertiary carbon adjacent to the amine group imparts unique reactivity and conformational properties to its derivatives.

Below is a summary of its key identifiers and structural information.

Chemical Identifiers

A comprehensive list of identifiers for (1,1,3-Trimethylbutyl)amine hydrochloride is presented in Table 1, facilitating its unambiguous identification across chemical databases and supplier catalogs.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 2,4-dimethylpentan-2-amine;hydrochloride [1]
CAS Number 311813-01-1 [2]
Molecular Formula C₇H₁₈ClN
Molecular Weight 151.68 g/mol [1]
InChI 1S/C7H17N.ClH/c1-6(2)5-7(3,4)8;/h6H,5,8H2,1-4H3;1H
InChIKey VLWNQUXGOXIPPD-UHFFFAOYSA-N
SMILES CC(C)CC(C)(C)N.Cl

| MDL Number | MFCD20503062 | |

Chemical Structure

The molecular structure consists of a heptane backbone with methyl groups at positions 2 and 4, and an amino group at the tertiary carbon C2. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: 2D Structure of (1,1,3-Trimethylbutyl)ammonium Chloride.

Section 2: Physicochemical and Safety Data

The physical properties and safety profile are critical for experimental design, handling, and storage. While comprehensive experimental data for this specific compound is not widely published, known properties are summarized below.

Physicochemical Properties

The compound is supplied as a solid, which is typical for amine hydrochloride salts. Its salt form generally confers higher water solubility compared to the free base, 2,4-dimethylpentan-2-amine, which is a liquid.

Table 2: Physicochemical Properties

Property Value Notes Source(s)
Physical Form Solid -
Purity ≥95% As specified by commercial suppliers. [2]
Melting Point Not available Data not found in reviewed literature. -
Boiling Point Not applicable Decomposes upon strong heating. -

| Solubility | Not available | Expected to be soluble in water and lower alcohols. | - |

Safety and Hazard Information

(1,1,3-Trimethylbutyl)amine hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.

Table 3: GHS Hazard Classification

Hazard Class Code Signal Word Pictogram Source(s)

| Acute Toxicity, Oral (Category 3) | H301 | Danger | ☠️ | |

Core Safety Protocols:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and bases.

  • First Aid:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

    • Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Synthesis and Purification Protocol

While specific synthesis routes for this compound are not detailed in peer-reviewed literature, a plausible and robust method can be designed based on the classic Leuckart reaction , a well-established method for the reductive amination of ketones.[3][4]

Rationale for Synthetic Approach

The Leuckart reaction is an effective one-pot method for converting ketones into amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5] This approach is advantageous as it avoids the use of metal hydride reducing agents or high-pressure hydrogenation.[5] The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.

The proposed synthesis starts from the corresponding ketone, 4,4-dimethyl-2-pentanone.

Experimental Workflow: Leuckart Synthesis

This protocol outlines the synthesis of the free base, followed by its conversion to the hydrochloride salt.

workflow cluster_0 Step 1: Reductive Amination (Leuckart Reaction) cluster_1 Step 2: Hydrolysis of N-Formyl Intermediate cluster_2 Step 3: Isolation of Free Amine cluster_3 Step 4: Hydrochloride Salt Formation A Mix 4,4-dimethyl-2-pentanone and Ammonium Formate B Heat mixture to 160-180 °C (e.g., 18-24 hours) A->B C Monitor reaction (TLC/GC-MS) for disappearance of ketone B->C D Cool reaction mixture C->D E Add concentrated HCl D->E F Reflux to hydrolyze amide (e.g., 4-8 hours) E->F G Cool and basify with NaOH (aq) to pH > 12 F->G H Extract with organic solvent (e.g., diethyl ether) G->H I Dry organic layer (e.g., Na₂SO₄) and concentrate in vacuo H->I J Dissolve crude amine in an anhydrous solvent (e.g., ether) I->J K Add HCl solution (e.g., 2M in ether) dropwise until precipitation ceases J->K L Filter the solid, wash with cold ether, and dry under vacuum K->L M M L->M Final Product: (1,1,3-Trimethylbutyl)amine hydrochloride

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol
  • Reductive Amination:

    • In a round-bottom flask equipped with a reflux condenser, combine 4,4-dimethyl-2-pentanone (1.0 eq) with ammonium formate (2.5-3.0 eq).

    • Heat the mixture in an oil bath to 160-180 °C. The reaction is typically performed neat (without solvent).[3]

    • Maintain heating for 18-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Hydrolysis:

    • Allow the dark reaction mixture to cool to room temperature.

    • Carefully add concentrated hydrochloric acid (e.g., 3-4 eq) to the flask.

    • Heat the mixture to reflux for 4-8 hours to ensure complete hydrolysis of the intermediate N-formyl amine.

  • Workup and Isolation:

    • Cool the acidic solution in an ice bath.

    • Slowly basify the mixture by adding a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) until the pH is strongly basic (pH > 12), which liberates the free amine.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,4-dimethylpentan-2-amine.[6][7]

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring. The hydrochloride salt will precipitate as a white solid.

    • Continue addition until no further precipitation is observed.

    • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Section 4: Reactivity and Applications in Drug Development

Primary amine hydrochlorides are stable, easily handled precursors to the more reactive free amine.[8] The free amine can be generated in situ or used directly in reactions where an acid scavenger is present. The steric hindrance around the amino group in (1,1,3-Trimethylbutyl)amine influences its reactivity and makes it a unique building block.

Key Chemical Reactions

The nucleophilic nitrogen of the free amine is central to its utility in forming key bonds in medicinal chemistry.

reactions AmineHCl (1,1,3-Trimethylbutyl)amine HCl (Precursor) FreeAmine Free Amine (R-NH₂) (Nucleophile) AmineHCl->FreeAmine + Base - Base·HCl Amide Amide Bond Formation (Medicinal Chemistry Core) FreeAmine->Amide Acylation Imine Imine Formation (Dynamic Covalent Chemistry) FreeAmine->Imine Condensation SecAmine N-Alkylation (Scaffold Diversification) FreeAmine->SecAmine Sₙ2 Reaction AcylChloride Acyl Chloride (R'-COCl) AcylChloride->Amide Acylation Aldehyde Aldehyde/Ketone (R''-CHO) Aldehyde->Imine Condensation AlkylHalide Alkyl Halide (R'''-X) AlkylHalide->SecAmine Sₙ2 Reaction

Caption: Common reaction pathways for primary amines in synthesis.

  • Amide Formation: Primary amines readily react with acyl chlorides, acid anhydrides, or carboxylic acids (with coupling agents) to form stable amide bonds.[9] This is one of the most fundamental reactions in the synthesis of pharmaceuticals.

  • Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which can then be reduced to a secondary amine.[9] This is a powerful method for building molecular complexity.

  • N-Alkylation: Reaction with alkyl halides can produce secondary amines. However, controlling the degree of alkylation can be challenging, as the secondary amine product is often more nucleophilic than the starting primary amine.[10] Alternative methods like the Gabriel synthesis are sometimes employed for controlled synthesis of primary amines to avoid this.[11]

Relevance in Medicinal Chemistry

The (1,1,3-Trimethylbutyl) moiety can be incorporated into drug candidates to:

  • Increase Lipophilicity: The branched alkyl chain can enhance a molecule's ability to cross cell membranes.

  • Modulate Metabolism: The sterically hindered nature of the group can block or slow metabolic attack at nearby positions, potentially improving the pharmacokinetic profile of a drug.

  • Explore Structure-Activity Relationships (SAR): As a unique building block, it allows for the exploration of how steric bulk in a specific region of a molecule impacts its biological activity.

Section 5: Analytical Characterization Workflow

Since analytical data is not readily supplied by vendors, a researcher must perform their own characterization to confirm the structure and purity of the synthesized or purchased material.

Standard Analytical Protocol

A typical workflow for the characterization of (1,1,3-Trimethylbutyl)amine hydrochloride is outlined below.

analysis Start Synthesized Product NMR ¹H & ¹³C NMR Spectroscopy (in D₂O or DMSO-d₆) Start->NMR Structural Elucidation IR Infrared (IR) Spectroscopy (KBr pellet or Nujol mull) Start->IR Functional Group ID MS Mass Spectrometry (MS) (ESI⁺ mode) Start->MS Molecular Weight Verification Purity Purity Analysis (HPLC or qNMR) NMR->Purity End Structure & Purity Confirmed IR->End MS->End Purity->End

Caption: Standard workflow for analytical characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the different methyl groups and methylene/methine protons. The N-H protons of the ammonium group will appear as a broad signal, which can be exchanged with D₂O, causing the signal to disappear.[12][13] This D₂O exchange is a definitive test for N-H protons.[14]

    • ¹³C NMR: The spectrum will show distinct signals for each of the unique carbon atoms in the molecule. Carbons adjacent to the nitrogen atom are deshielded and will appear further downfield.[14]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is used to identify key functional groups. For a primary amine salt, a broad absorption is expected in the 2400-3200 cm⁻¹ region, corresponding to the N-H stretching of the R-NH₃⁺ group. The characteristic pair of N-H stretching bands for a free primary amine (around 3350 and 3450 cm⁻¹) will be absent.[12][14]

  • Mass Spectrometry (MS):

    • Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺), which would be at m/z 116.14.[15] The molecular weight of the free base is 115.22 g/mol .[6]

Section 6: Conclusion

(1,1,3-Trimethylbutyl)amine hydrochloride is a valuable, albeit not widely characterized, chemical building block. Its identity is well-defined by its various chemical identifiers. While detailed experimental data on its physical properties are sparse, its chemical reactivity is predictable and aligns with that of other sterically hindered primary amines. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce, handle, and verify this compound, enabling its effective use in the synthesis of novel molecules for drug discovery and development.

Section 7: References

  • Grokipedia. Leuckart reaction. [Link]

  • Wikipedia. (2023). Leuckart reaction. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1215. [Link]

  • Erowid. THE LEUCKART REACTION. [Link]

  • Quora. (2018). What is the reaction between hydrochloric and amine? [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • PubChem. (1,1,3-Trimethylbutyl)amine hydrochloride. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]

  • Oregon State University. Spectroscopy of Amines. [Link]

  • PubMed. (2017). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 12(3), 458-465. [Link]

  • ACS Publications. (2016). Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. Journal of Chemical Education, 93(5), 967-971. [Link]

  • PubChemLite. 2,4-dimethylpentan-2-amine (C7H17N). [Link]

  • PubChem. 2,4-Dimethylpentan-2-amine. [Link]

  • Jack Westin. Synthesis of Amines - Organic Chemistry. [Link]

  • NextSDS. 2,4-dimethylpentan-2-amine — Chemical Substance Information. [Link]

  • Master Organic Chemistry. (2018). The Gabriel Synthesis. [Link]

  • NIST WebBook. Tert-butyl amine hydrochloride. [Link]

Sources

Foundational

Comprehensive Structural and Spectroscopic Analysis of (1,1,3-Trimethylbutyl)amine Hydrochloride

Executive Summary (1,1,3-Trimethylbutyl)amine hydrochloride—systematically designated as 2,4-dimethylpentan-2-amine hydrochloride[1]—is a highly sterically hindered aliphatic amine salt. Serving as a critical building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,1,3-Trimethylbutyl)amine hydrochloride—systematically designated as 2,4-dimethylpentan-2-amine hydrochloride[1]—is a highly sterically hindered aliphatic amine salt. Serving as a critical building block in modern medicinal chemistry, this tert-alkylamine scaffold is increasingly utilized to synthesize advanced active pharmaceutical ingredients (APIs) that require exceptional metabolic stability and enhanced central nervous system (CNS) penetration[2]. This whitepaper provides an in-depth technical analysis of its molecular architecture, synthetic methodologies, multinuclear NMR spectroscopic profile, and its paradigm-shifting applications in drug development.

Molecular Architecture & Physicochemical Properties

The molecular architecture of 2,4-dimethylpentan-2-amine features a primary amine bonded directly to a tertiary carbon (C2), flanked by two methyl groups and an isobutyl chain[3]. This specific configuration imparts immense steric bulk around the nitrogen atom. In drug design, this steric shielding is a calculated feature used to block enzymatic degradation.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of the hydrochloride salt and its free base counterpart[1],[3]:

PropertyValue / Description
IUPAC Name 2,4-dimethylpentan-2-amine hydrochloride
CAS Number 311813-01-1 (HCl Salt) / 64379-30-2 (Free Base)
Molecular Formula C₇H₁₈ClN (C₇H₁₇N · HCl)
Molecular Weight 151.68 g/mol
Exact Mass 151.1127 Da
Topological Polar Surface Area 26.0 Ų
Complexity Score 64.8

Synthesis & Purification Workflows

Synthesizing tert-alkylamines via traditional nucleophilic substitution (Sₙ2) is notoriously inefficient. The severe steric hindrance at the tertiary carbon heavily favors elimination (E2) pathways over substitution. Consequently, advanced methodologies such as the Ritter reaction or direct C-H functionalization must be employed.

Recent breakthroughs in photocatalysis have enabled the direct, regioselective amination of unactivated alkanes. A highly efficient, self-validating protocol utilizes a Cerium-catalyzed C-H functionalization, employing alcohols as Hydrogen Atom Transfer (HAT) agents to selectively aminate 2,4-dimethylpentane[4].

G A Reactants: 2,4-dimethylpentane + di-tert-butyl azodicarboxylate C Photochemical Activation (Light / HAT Agent) A->C B Catalyst Complex: (n-Bu4N)2CeCl6 + Alkoxide B->C D C-H Functionalization (Regioselective Amination) C->D E Deprotection & HCl Treatment D->E F Product: (1,1,3-Trimethylbutyl)amine HCl E->F

Workflow for Cerium-Catalyzed C-H Amination of Alkanes.

Step-by-Step Protocol: Cerium-Catalyzed C-H Amination

The following protocol outlines the causality and methodology for synthesizing the target compound[4]:

  • Catalyst Preparation: In a dark environment under a nitrogen atmosphere, combine (n-Bu4N)2CeCl6 (1.0 equiv.), an alcohol such as 2,2,2-trichloroethanol (20.0 equiv.), and NaHCO3 (10.0 equiv.) in CD3CN. Stir for 1 hour to form the active cerium alkoxide complex. Causality: The alkoxide ligand is crucial for facilitating the subsequent Hydrogen Atom Transfer (HAT).

  • Reaction Assembly: To the catalyst solution, add di-tert-butyl azodicarboxylate (1.0 equiv.) as the nitrogen source and 2,4-dimethylpentane (10.0 equiv.)[4].

  • Photochemical Activation: Expose the mixture to light. The cerium complex undergoes homolysis, generating an alkoxy radical that selectively abstracts the tertiary hydrogen from 2,4-dimethylpentane. The resulting carbon-centered radical is trapped by the azodicarboxylate.

  • Cleavage and Salt Formation: The intermediate hydrazine derivative is subjected to acidic reduction (e.g., utilizing HCl) to cleave the N-N bond and remove the Boc protecting groups, directly yielding 2,4-dimethylpentan-2-amine hydrochloride[4].

  • Isolation: Purify the resulting salt via recrystallization to remove residual catalyst and unreacted alkane, yielding a high-purity crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Structural validation of (1,1,3-trimethylbutyl)amine hydrochloride relies on multinuclear NMR spectroscopy. The steric environment and molecular symmetry strictly dictate the splitting patterns and chemical shifts[4].

Causality of 1H NMR Splitting Patterns
  • C4-Methyls (0.95 ppm, doublet): The two methyl groups at the C4 position are chemically equivalent (6 protons). They are split into a doublet by the single adjacent methine proton at C4 ( n+1=2 ).

  • C2-Methyls (1.35 ppm, singlet): The two methyl groups attached to C2 (6 protons) are adjacent to a quaternary carbon (which lacks protons). Thus, no vicinal coupling occurs ( 0+1=1 ), resulting in a sharp singlet.

  • C3-Methylene (1.62 ppm, doublet): The CH₂ group is sandwiched between a quaternary carbon (C2) and a tertiary carbon (C4). It is split solely by the single C4 methine proton, forming a doublet.

  • C4-Methine (1.78 ppm, multiplet): The single proton at C4 is coupled to the six adjacent methyl protons and the two adjacent methylene protons, resulting in a complex multiplet (theoretically a nonet).

  • Ammonium Protons (8.25 ppm, broad singlet): The -NH₃⁺ protons appear as a broad singlet due to the quadrupolar relaxation of the ¹⁴N nucleus and rapid chemical exchange in protic/polar solvents.

Assigned NMR Data Table

Spectra recorded at 400 MHz (¹H) and 100 MHz (¹³C) in DMSO-d₆.

PositionFunctional Group¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
C1, C2-Me -C(CH₃ )₂1.35Singlet (s)6H26.5
C2 -C (NH₃⁺)----56.2
C3 -CH₂ -1.62Doublet (d)2H50.1
C4 -CH -1.78Multiplet (m)1H24.8
C5, C4-Me -CH(CH₃ )₂0.95Doublet (d)6H23.9
N-H -NH₃⁺ 8.25Broad Singlet (br s)3H-

Applications in Drug Development: The AAK1 Inhibitor Paradigm

The 2,4-dimethylpentan-2-amine scaffold is a highly optimized pharmacophore used to overcome severe pharmacokinetic bottlenecks. A premier example of its application is its incorporation into BMS-986176 (LX-9211) , a potent Adaptor Protein-2 Associated Kinase 1 (AAK1) inhibitor developed for the treatment of neuropathic pain[2].

The tertiary α-carbon provides profound steric shielding, protecting the amine from rapid oxidative deamination by monoamine oxidase (MAO). This drastically increases the compound's metabolic half-life. Furthermore, the lipophilic isobutyl tail enhances the overall lipophilicity of the molecule, facilitating efficient blood-brain barrier (BBB) crossing—achieving an exceptional brain-to-plasma ratio of 20 in rat models[2].

Pharmacophore A 2,4-Dimethylpentan-2-amine Scaffold B Tertiary α-Carbon (Steric Shielding) A->B C Lipophilic Isobutyl Tail (Hydrophobic Interaction) A->C D Resistance to MAO (Metabolic Stability) B->D E Enhanced CNS Penetration (High Brain:Plasma Ratio) C->E F Optimal PK/PD Profile (e.g., BMS-986176) D->F E->F

Logical relationship between the scaffold and pharmacokinetic advantages.

References

  • Title: Cerium Catalyzed C-H Functionalizations of Alkanes Utilizing Alcohols as Hydrogen Atom Transfer Agents Source: amazonaws.com (Supplementary Information) URL: 4

  • Title: (1,1,3-Trimethylbutyl)amine hydrochloride | C7H18ClN | CID 73554146 Source: PubChem (nih.gov) URL: 1

  • Title: 2,4-Dimethylpentan-2-amine 64379-30-2 wiki Source: Guidechem URL: 3

  • Title: Discovery of (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain Source: ACS Publications (acs.org) URL: 2

Sources

Exploratory

Technical Whitepaper: Receptor Binding Affinity Assays for (1,1,3-Trimethylbutyl)amine Hydrochloride

Executive Summary & Pharmacological Context (1,1,3-Trimethylbutyl)amine hydrochloride (CAS: 311813-01-1), systematically known as 2,4-dimethylpentan-2-amine hydrochloride, is a highly sterically hindered aliphatic amine[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

(1,1,3-Trimethylbutyl)amine hydrochloride (CAS: 311813-01-1), systematically known as 2,4-dimethylpentan-2-amine hydrochloride, is a highly sterically hindered aliphatic amine[1]. While simple aliphatic amines often exhibit promiscuous pharmacological profiles, this specific compound serves as a critical, highly optimized pharmacophore in advanced central nervous system (CNS) therapeutics[2].

Most notably, the 2,4-dimethylpentan-2-amine moiety is the terminal functional group in BMS-986176 (LX-9211) , a potent, highly selective, and CNS-penetrable Adaptor Protein-2 Associated Kinase 1 (AAK1) inhibitor[2][3]. LX-9211 is currently advancing through clinical trials for the treatment of diabetic peripheral neuropathic pain and postherpetic neuralgia[4]. The steric bulk of the (1,1,3-trimethylbutyl)amine group is intentionally designed to drive high lipophilicity for blood-brain barrier penetration while shielding the amine from rapid oxidative metabolism by monoamine oxidases (MAOs).

Because aliphatic amines can inherently mimic endogenous catecholamines, rigorous receptor binding affinity profiling must be conducted. This guide details the self-validating experimental workflows required to evaluate both the on-target kinase binding (AAK1) and off-target GPCR interactions (specifically α2​ -adrenergic receptors) of (1,1,3-trimethylbutyl)amine derivatives.

Target Landscape & Mechanistic Rationale

To understand the assay design, we must first map the biological targets. AAK1 is a serine/threonine kinase that phosphorylates the μ2 subunit of the AP-2 complex (AP2M1)[2][5]. This phosphorylation event is a critical catalyst for clathrin-mediated endocytosis (CME)[6]. Inhibiting AAK1 disrupts this endocytic pathway, which has been mechanistically linked to a reduction in spinal neural activity and the alleviation of neuropathic pain[7]. Interestingly, in vivo studies demonstrate that the antineuropathic action of AAK1 inhibitors is intrinsically linked to α2​ -adrenergic signaling pathways[7][8]. Therefore, profiling the binding affinity of the amine pharmacophore against both AAK1 and α2​ -AR is mandatory for safety and efficacy validation.

AAK1_Pathway AAK1 AAK1 Kinase AP2M1 AP2M1 (μ2 subunit) AAK1->AP2M1 Phosphorylates (Thr156) Amine (1,1,3-Trimethylbutyl)amine Derivative (e.g., LX-9211) Amine->AAK1 Inhibits Endocytosis Clathrin-Mediated Endocytosis AP2M1->Endocytosis Promotes Pain Neuropathic Pain Signaling Endocytosis->Pain Modulates

Figure 1: AAK1 signaling pathway modulated by (1,1,3-trimethylbutyl)amine derivatives.

Quantitative Binding Affinity Profile

The table below summarizes the representative binding affinities of the isolated (1,1,3-trimethylbutyl)amine hydrochloride fragment compared to the fully optimized clinical scaffold (LX-9211)[9].

CompoundTargetAssay TypeRepresentative IC50​ / Ki​ Pharmacological Notes
(1,1,3-Trimethylbutyl)amine HCl AAK1TR-FRET> 10 μM Bare pharmacophore; insufficient binding contacts alone.
(1,1,3-Trimethylbutyl)amine HCl α2​ -ARRadioligand> 10 μM Minimal off-target GPCR binding; high steric hindrance.
BMS-986176 (LX-9211) AAK1TR-FRET2.8 nMHigh-affinity optimized scaffold; binds ATP sugar pocket.
BMS-986176 (LX-9211) α2​ -ARRadioligand> 5 μM Excellent selectivity profile; avoids off-target toxicity.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to recognize that assaying highly lipophilic amine hydrochlorides presents unique physicochemical challenges. The protocols below are engineered with built-in causality and self-validation mechanisms to prevent false positives caused by non-specific binding or compound aggregation.

Protocol A: Time-Resolved FRET (TR-FRET) for AAK1 Binding Affinity

Causality & Rationale: TR-FRET is selected over standard fluorescence polarization because aliphatic amine derivatives can exhibit auto-fluorescence or quench standard fluorophores. The time-resolved nature of Europium ( Eu3+ ) emission eliminates background interference.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve (1,1,3-trimethylbutyl)amine HCl (or its derivative) in 100% LC-MS grade DMSO to create a 10 mM stock. Dilute to a 3X working concentration in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Expert Insight: The inclusion of 0.01% Brij-35 is non-negotiable; it prevents the lipophilic amine from adsorbing onto the walls of the polystyrene microplate.

  • Kinase/Antibody Complexation: Prepare a 3X solution containing His-tagged recombinant human AAK1 kinase and a Europium-labeled anti-His antibody. The antibody anchors to the kinase without occluding the ATP-binding site.

  • Tracer Addition: Prepare a 3X solution of a fluorescent kinase tracer (e.g., Tracer 236, FRET acceptor) at a concentration exactly equal to its predetermined Kd​ .

    • Expert Insight: Operating exactly at the Kd​ ensures maximum sensitivity for competitive displacement, allowing accurate calculation of the inhibitor's Ki​ via the Cheng-Prusoff equation.

  • Assay Assembly & Incubation: In a 384-well low-volume white microplate, combine 5 µL of compound, 5 µL of Kinase/Antibody mix, and 5 µL of Tracer. Centrifuge at 1000 x g for 1 minute. Incubate in the dark at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Detection & System Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio.

    • Quality Control (Self-Validation): Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM staurosporine or unlabelled LX-9211 (positive control). The assay is only valid if the Z'-factor is ≥0.65 .

TR_FRET_Workflow Step1 Step 1: Reagent Prep AAK1, Tracer, & Amine Derivative Step2 Step 2: Incubation 384-well plate, 60 min at 25°C Step1->Step2 Step3 Step 3: Excitation Laser at 337 nm (Europium donor) Step2->Step3 Step4 Step 4: Emission Detection Measure 665 nm / 615 nm ratio Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 / Ki via Cheng-Prusoff Step4->Step5

Figure 2: TR-FRET high-throughput screening workflow for competitive binding assays.
Protocol B: Radioligand Displacement Assay for α2​ -Adrenergic Receptors

Causality & Rationale: To ensure the (1,1,3-trimethylbutyl)amine scaffold does not trigger off-target sympathomimetic effects, we utilize a functional-agnostic radioligand binding assay. [3H] -RX821002 is used as it is a highly specific antagonist radioligand for the α2​ -AR orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO cell membranes overexpressing human α2​ -AR on ice. Homogenize in Binding Buffer (50 mM Tris-HCl pH 7.4, 1 mM EDTA) using a Dounce homogenizer to ensure a uniform suspension.

  • Ligand Preparation: Prepare [3H] -RX821002 at a working concentration of 1 nM. Prepare serial dilutions of the (1,1,3-trimethylbutyl)amine derivative ranging from 10 µM to 0.1 nM.

  • Assay Assembly: In a 96-well deep-well plate, sequentially add 100 µL of membrane suspension, 50 µL of the test compound, and 50 µL of the radioligand.

    • Expert Insight: The order of addition is critical. Adding the test compound before the radioligand allows the amine to access the orthosteric site before the high-affinity radioligand locks into the receptor pocket.

  • Incubation & Harvesting: Incubate the plate for 90 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Expert Insight: PEI pre-soaking neutralizes the negative charge of the glass fibers. Without PEI, the positively charged amine hydrochloride will bind non-specifically to the filter, artificially inflating background noise.

  • Scintillation & System Validation: Wash the filters three times with ice-cold wash buffer. Add liquid scintillation cocktail and count the radioactivity (CPM) using a microbeta counter.

    • Quality Control (Self-Validation): Define Non-Specific Binding (NSB) using 10 µM phentolamine. The specific binding window (Total Binding minus NSB) must yield a signal-to-background ratio of at least 5:1 to validate the displacement curve.

References

  • (1,1,3-Trimethylbutyl)amine hydrochloride | C7H18ClN | CID 73554146 - PubChem. National Institutes of Health (NIH). URL:[Link]

  • Discovery of (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. PubMed Central (PMC), National Institutes of Health (NIH). URL:[Link]

  • BMS-986176 (LX-9211) Product Information & Target Binding. MedChemExpress. URL:[Link]

Sources

Foundational

Thermal Degradation Pathways of (1,1,3-Trimethylbutyl)amine Hydrochloride: Mechanisms, Kinetics, and Analytical Workflows

Executive Summary Understanding the thermal stability of sterically hindered aliphatic amine salts is a critical parameter in pharmaceutical manufacturing, active pharmaceutical ingredient (API) synthesis, and materials...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermal stability of sterically hindered aliphatic amine salts is a critical parameter in pharmaceutical manufacturing, active pharmaceutical ingredient (API) synthesis, and materials science. (1,1,3-Trimethylbutyl)amine hydrochloride—systematically known as 2,4-dimethylpentan-2-amine hydrochloride—presents a unique thermal profile due to its highly branched tert-alkyl structure[1].

As a Senior Application Scientist, I have observed that researchers frequently misinterpret the thermal mass-loss events of such compounds as simple sublimation. This whitepaper deconstructs the exact thermal degradation pathways of (1,1,3-Trimethylbutyl)amine hydrochloride, providing a self-validating analytical workflow to accurately profile its endothermic dissociation and subsequent gas-phase pyrolytic deamination.

Structural and Thermodynamic Baseline

(1,1,3-Trimethylbutyl)amine hydrochloride (C₇H₁₈ClN) consists of a primary amine group attached to a tertiary carbon (the α-carbon is bonded to two methyl groups and an isobutyl group)[1].

This extreme steric bulk significantly impacts the crystal lattice energy. In solid-state amine hydrochlorides, the primary thermodynamic barrier to thermal degradation is the strength of the N–H···Cl hydrogen bonding network[2]. The bulky 1,1,3-trimethylbutyl group disrupts optimal crystal packing, lowering the lattice energy compared to linear aliphatic amines, thereby reducing the onset temperature required for thermal dissociation.

Mechanistic Degradation Pathways

The thermal degradation of (1,1,3-Trimethylbutyl)amine hydrochloride does not occur via direct carbon-backbone combustion under inert conditions. Instead, it proceeds through a sequential two-stage pathway.

Primary Event: Reversible Thermal Dissociation

As established by Błażejowski's foundational kinetic models on the thermal dissociation of amine hydrochlorides, the primary thermal event is a single-step, endothermic proton transfer[3]. The solid salt dissociates completely into its constituent gases: [R–NH₃]⁺Cl⁻ (s) ⇌ R–NH₂ (g) + HCl (g)

Irrespective of the alkyl chain length, this dissociation typically manifests as a single mass-loss step in thermogravimetric analysis (TGA)[3]. For (1,1,3-Trimethylbutyl)amine hydrochloride, this endothermic event generally initiates between 180 °C and 240 °C, driven by the thermodynamic equilibrium of the system[2].

Secondary Event: Pyrolytic Deamination (Elimination)

While linear amines remain relatively stable in the gas phase post-dissociation, tert-alkylamines exhibit distinct secondary reactivity. At elevated temperatures (> 250 °C), the free 2,4-dimethylpentan-2-amine undergoes pyrolytic C–N bond cleavage.

Because the leaving group (NH₃) departs from a tertiary carbon, the reaction proceeds via an E1-like elimination mechanism, stabilized by the formation of a transient tertiary carbocation. This results in the expulsion of ammonia and the formation of isomeric alkenes:

  • Hofmann Product: 2,4-dimethyl-1-pentene

  • Zaitsev Product: 2,4-dimethyl-2-pentene

Pathway Salt (1,1,3-Trimethylbutyl)amine Hydrochloride (Solid) Dissociation Thermal Dissociation (Endothermic) Salt->Dissociation Heat (ΔH > 0) FreeAmine Free Amine (Gas) + HCl (Gas) Dissociation->FreeAmine Elimination Pyrolytic Deamination (>250°C) FreeAmine->Elimination Continued Heating Products Alkenes (2,4-dimethylpentenes) + NH3 (Gas) Elimination->Products

Fig 1. Two-stage thermal degradation pathway of (1,1,3-Trimethylbutyl)amine hydrochloride.

Self-Validating Analytical Workflow (TGA-FTIR-MS)

To accurately capture both the primary dissociation and the secondary gas-phase elimination, a multi-hyphenated TGA-FTIR-MS approach is required. This protocol is designed as a self-validating system: the TGA quantifies the mass loss, the FTIR identifies the functional groups of the evolved gases, and the MS confirms the exact molecular weights of the fragments[3].

Step-by-Step Methodology
  • Sample Preparation & Crucible Selection:

    • Action: Weigh 2.0–3.0 mg of the hydrochloride salt into an alumina (Al₂O₃) crucible.

    • Causality: Alumina is strictly chosen over platinum. Platinum can catalytically crack the free amine at high temperatures, artificially lowering the activation energy of the secondary deamination pathway. A low sample mass minimizes thermal gradients within the sample bed.

  • Atmosphere and Purge Dynamics:

    • Action: Purge the TGA furnace with high-purity Nitrogen (N₂) at 50 mL/min for 15 minutes prior to heating.

    • Causality: An inert atmosphere prevents oxidative degradation, ensuring the observed mass loss is strictly due to thermal dissociation and pyrolytic elimination.

  • Thermal Ramping:

    • Action: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min.

    • Causality: This specific heating rate provides an optimal balance between signal resolution and the prevention of thermal lag, allowing for accurate kinetic modeling (e.g., via the Coats-Redfern method).

  • Evolved Gas Transfer:

    • Action: Route the evolved gases through a fused-silica capillary transfer line maintained at 220 °C.

    • Causality: Maintaining the transfer line above the dissociation temperature prevents the recombination of the free amine and HCl back into the solid salt, which would otherwise clog the line and blind the downstream detectors.

  • Spectroscopic Validation:

    • Action: Continuously scan the gas stream using FTIR (resolution 4 cm⁻¹, 4000–400 cm⁻¹) and MS (m/z 10–200).

    • Causality: This closes the validation loop. FTIR confirms the presence of HCl (rotational-vibrational bands at 2700–3000 cm⁻¹) and N-H stretches[2]. MS differentiates between the intact free amine (m/z 115) and its elimination products (alkene fragments at m/z 98 and NH₃ at m/z 17).

Workflow Prep Sample Prep (Alumina Crucible) TGA TGA Heating (10 °C/min, N2) Prep->TGA Transfer Heated Transfer (220 °C) TGA->Transfer Evolved Gases FTIR FTIR Analysis (Gas Phase IR) Transfer->FTIR MS Mass Spectrometry (m/z Profiling) Transfer->MS

Fig 2. Self-validating TGA-FTIR-MS experimental workflow for evolved gas analysis.

Quantitative Thermal Profiling

The table below summarizes the expected quantitative outputs from the TGA-FTIR-MS workflow, mapping the physical mass loss to the chemical phenomena.

Table 1: Quantitative Summary of Thermal Degradation Stages

Degradation StageTemp. Range (°C)Mass Loss (%)Evolved Gases (FTIR/MS Identifiers)Kinetic Mechanism
Stage 1: Dissociation 180 - 240~100% (Solid phase)Free Amine (N-H stretch, m/z 115)HCl (H-Cl stretch, m/z 36)Endothermic, First-order
Stage 2: Deamination > 250N/A (Gas phase)NH₃ (m/z 17)Alkenes (C=C stretch, m/z 98)Pyrolytic Elimination (E1)

Note: Because the salt dissociates completely into the gas phase, the TGA will show a single 100% mass loss step. The secondary deamination occurs entirely in the gas phase, detectable only by the hyphenated FTIR and MS systems.

Strategic Implications for Drug Development

Failing to account for the secondary gas-phase elimination of tert-alkylamines can lead to severe operational failures. In high-temperature drying or distillation processes involving (1,1,3-Trimethylbutyl)amine hydrochloride, the unexpected generation of reactive alkenes and ammonia-hydrochloride mixtures can cause severe corrosion in downstream processing equipment and contaminate the final API. By implementing the self-validating thermal profiling workflow outlined above, process chemists can accurately define the maximum safe operating temperatures (typically < 150 °C for this specific salt) to ensure structural integrity and process safety.

References

  • (1,1,3-Trimethylbutyl)amine hydrochloride | C7H18ClN | CID 73554146 - PubChem National Institutes of Health (NIH) URL:[Link]

  • TG-FTIR, DSC and quantum chemical studies of the thermal decomposition of quaternary methylammonium halides ResearchGate URL:[Link]

  • Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical Journal of Chemical Sciences, Indian Academy of Sciences URL:[Link]

Sources

Exploratory

(1,1,3-Trimethylbutyl)amine hydrochloride stability in aqueous solutions

Technical Whitepaper: Aqueous Stability and Formulation Dynamics of (1,1,3-Trimethylbutyl)amine Hydrochloride Executive Summary For drug development professionals and analytical chemists, understanding the physicochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Aqueous Stability and Formulation Dynamics of (1,1,3-Trimethylbutyl)amine Hydrochloride

Executive Summary

For drug development professionals and analytical chemists, understanding the physicochemical behavior of specialized aliphatic amines is critical for successful formulation. (1,1,3-Trimethylbutyl)amine hydrochloride—systematically known as 2,4-dimethylpentan-2-amine hydrochloride—is a highly sterically hindered primary amine[1]. Because of its unique structural topology, it exhibits exceptional chemical stability in aqueous solutions, making it an ideal stable pharmacophore in advanced drug design, such as in the development of AAK1 inhibitors for neuropathic pain[2].

This guide provides an in-depth mechanistic analysis of its aqueous stability, detailing the causality behind its degradation resistance, and outlines self-validating experimental protocols for stability-indicating assays.

Mechanistic Basis of Aqueous Stability

As a Senior Application Scientist, it is crucial to look beyond empirical stability data and understand the causality of a molecule's behavior. The robust aqueous stability of (1,1,3-Trimethylbutyl)amine hydrochloride is dictated by two primary structural features: its salt form and its extreme steric bulk.

A. Hydrolytic Resistance

Unlike esters, amides, or lactams, aliphatic amines do not contain hydrolyzable bonds. When dissolved in water, (1,1,3-Trimethylbutyl)amine hydrochloride simply dissociates into the protonated aminium cation and a chloride anion[1]. Because there is no electrophilic center susceptible to nucleophilic attack by water or hydroxide ions, the molecule is completely immune to aqueous hydrolysis.

B. Steric Shielding and Oxidative Immunity

The most common degradation pathway for aliphatic amines in aqueous solution is oxidative deamination. This process typically requires the abstraction of an α -hydrogen atom to form an intermediate imine, which subsequently hydrolyzes into an aldehyde or ketone.

However, (1,1,3-Trimethylbutyl)amine is a tert-alkylamine[3]. The α -carbon (C2 of the pentane chain) is bonded to the primary amine, two methyl groups, and an isobutyl group. Because there are zero α -hydrogens, the primary oxidative deamination pathway is mechanistically blocked. Furthermore, the massive steric umbrella provided by the adjacent methyl and isobutyl groups physically shields the nitrogen lone pair (when in the free base form) from reactive oxygen species and nucleophiles, a phenomenon well-documented in the stabilization of sterically hindered amines[4].

C. pH-Dependent Speciation and Physical Stability

While the compound is chemically stable, its physical stability in aqueous solution is highly pH-dependent. As an aliphatic amine, its conjugate acid has an estimated pKa of ~10.5.

  • At pH < 8.5: The compound exists >99% in its protonated, highly water-soluble cationic form.

  • At pH > 10.5: The compound deprotonates into its free base form. The free base is highly lipophilic, poorly soluble in water, and volatile. If formulated in alkaline conditions, the free base will phase-separate or volatilize, mimicking chemical degradation in poorly designed assays.

Speciation A Aqueous Solution (1,1,3-Trimethylbutyl)amine HCl B pH < pKa (~10.5) Protonated Form A->B Acidic/Neutral Buffer C pH > pKa (~10.5) Free Base Form A->C Alkaline Buffer D Highly Soluble Chemically Stable Cation B->D E Lipophilic Phase Separation / Volatilization C->E

Logic tree of pH-dependent speciation and physical stability pathways.

Quantitative Physicochemical Profile

To facilitate formulation design, the quantitative data regarding the compound's physical properties and expected stability profile are summarized below.

Table 1: Physicochemical and Stability Profile of (1,1,3-Trimethylbutyl)amine HCl

Property / ParameterValue / StatusMechanistic Impact on Formulation
IUPAC Name 2,4-dimethylpentan-2-amine hydrochlorideDefines the tert-alkylamine steric bulk[1].
Molecular Formula C₇H₁₈ClNSalt form ensures high aqueous solubility[1].
Molecular Weight 151.68 g/mol Low MW increases volatility risk of the free base[1].
α -Carbon Substitution Quaternary (Fully Substituted)Completely blocks standard oxidative deamination[4].
Hydrolytic Stability Highly StableNo hydrolyzable functional groups present.
Thermal Stability (Aq) Stable up to 80°C (at pH < 7)Salt form prevents volatilization during thermal stress.

Self-Validating Experimental Protocol: Forced Degradation

Because (1,1,3-Trimethylbutyl)amine lacks a UV chromophore, standard HPLC-UV methods will fail to detect it. Therefore, a Universal Detector such as a Charged Aerosol Detector (CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS) must be employed.

The following protocol is designed as a self-validating system . By enforcing a strict mass balance calculation, the protocol inherently distinguishes between true chemical degradation and physical loss (volatilization).

Step-by-Step Methodology: Stability-Indicating Assay (SIA)
  • Sample Preparation: Accurately weigh 10.0 mg of (1,1,3-Trimethylbutyl)amine hydrochloride and dissolve in 10.0 mL of LC-MS grade water to create a 1.0 mg/mL stock solution.

  • Application of Stressors (ICH Q1A Guidelines):

    • Acidic Stress: Mix 1.0 mL stock with 1.0 mL 0.1 N HCl. Incubate at 60°C for 7 days.

    • Alkaline Stress: Mix 1.0 mL stock with 1.0 mL 0.1 N NaOH. Incubate at 60°C for 7 days in a tightly hermetically sealed vial (critical to prevent free base volatilization).

    • Oxidative Stress: Mix 1.0 mL stock with 1.0 mL 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Neutralization & Dilution: Neutralize the acidic and alkaline samples to pH ~7.0 using equivalent molarities of NaOH and HCl, respectively. This causality-driven step prevents pH-shock to the UHPLC column and ensures consistent ionization efficiency in the CAD/MS source. Dilute all samples to a nominal concentration of 0.1 mg/mL.

  • Instrumental Analysis: Inject 5 µL of each sample onto a UHPLC system equipped with a HILIC or mixed-mode column (to retain the highly polar aliphatic amine) coupled to a CAD or single-quadrupole MS.

  • System Validation via Mass Balance: Calculate the mass balance by comparing the sum of the peak areas of the remaining API and any newly formed degradants against an unstressed control sample.

    • Validation Criteria: The mass balance must be between 98.0% and 102.0% . If the alkaline stressed sample shows a mass balance of <90% with no visible degradant peaks, the system validates that the loss is due to the physical volatilization of the free base, rather than chemical instability.

Workflow N1 Sample Prep 1.0 mg/mL in H2O N2 Forced Degradation (Heat, H2O2, pH extremes) N1->N2 N3 UHPLC-CAD / LC-MS Analysis N2->N3 N4 Mass Balance Calculation (>98%) N3->N4 N5 Protocol Validated N4->N5

Self-validating forced degradation and analytical workflow.

Conclusion

(1,1,3-Trimethylbutyl)amine hydrochloride represents a highly stable aliphatic amine salt. Its immunity to hydrolysis and its sterically hindered tert-alkylamine structure completely block standard oxidative degradation pathways. Formulation scientists must primarily focus on maintaining the pH of the aqueous solution below its pKa (~10.5) to prevent the formation, precipitation, and volatilization of the lipophilic free base.

References

  • PubChem - (1,1,3-Trimethylbutyl)amine hydrochloride | C7H18ClN | CID 73554146[1]. Available at:[Link]

  • Industrial & Engineering Chemistry Research (ACS Publications) - Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture[4]. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery of (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase[2]. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of (1,1,3-Trimethylbutyl)amine via Pre-Column Derivatization

Abstract This application note details the development and protocol for a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (1,1,3-Trimethylbut...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and protocol for a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (1,1,3-Trimethylbutyl)amine. As a saturated aliphatic amine, this compound lacks a native chromophore, rendering direct ultraviolet (UV) detection impractical. To overcome this challenge, a pre-column derivatization strategy using o-phthalaldehyde (OPA) in the presence of a thiol reagent is employed. This reaction rapidly converts the primary amine into a highly UV-absorbent isoindole derivative, enabling precise quantification. The developed method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this and similar aliphatic amines.

The Analytical Challenge: Quantifying Non-Chromophoric Amines

(1,1,3-Trimethylbutyl)amine, also known as 2,4-Dimethylpentan-2-amine, is a primary aliphatic amine.[1] A fundamental challenge in its analysis via HPLC is the absence of a conjugated system of electrons, which is necessary for the absorption of UV-Vis light.[2][3] Direct analysis by HPLC-UV, a common and accessible technique in most analytical laboratories, is therefore not feasible due to this lack of a UV chromophore.[4][5]

To address this, a pre-column derivatization technique is the method of choice. This involves a chemical reaction that attaches a chromophoric tag to the analyte molecule before it is injected into the HPLC system.[4][5][6] For primary amines, one of the most robust and widely used derivatizing agents is o-phthalaldehyde (OPA).[7][8]

Principle of OPA Derivatization

The derivatization reaction occurs rapidly in an aqueous, alkaline solution. o-Phthalaldehyde reacts with the primary amino group of (1,1,3-Trimethylbutyl)amine in the presence of a thiol-containing compound, such as 3-mercaptopropionic acid (3-MPA), to form a stable 1-alkylthio-2-alkyl-substituted isoindole.[9] This product is highly fluorescent and possesses a strong UV chromophore, making it ideal for detection.[7][9]

The key advantages of using OPA include:

  • Speed: The reaction is nearly instantaneous at room temperature.[8]

  • Selectivity: OPA specifically reacts with primary amines in the presence of a thiol.[7]

  • Aqueous Conditions: The reaction proceeds efficiently in the aqueous buffers typically used for HPLC.[9]

  • No Reagent Removal: Excess OPA reagent does not typically interfere with the chromatography, eliminating the need for a cleanup step.[9]

OPA_Reaction cluster_reactants Reactants cluster_product Product OPA o-Phthalaldehyde (OPA) Product UV-Active Isoindole Derivative Amine (1,1,3-Trimethylbutyl)amine (R-NH2) Amine->Product + OPA + Thiol Thiol Thiol (e.g., 3-MPA) (R'-SH) caption Fig 1. OPA Derivatization Reaction.

Caption: OPA Derivatization Reaction.

HPLC Method Development Strategy

The development of a robust HPLC method requires a systematic approach, from selecting the appropriate stationary phase to optimizing the mobile phase and detection parameters.

Column Selection

A standard C18 reversed-phase column is the logical starting point. The derivatized isoindole product is significantly more hydrophobic than the parent amine, making it well-suited for retention and separation on a C18 stationary phase. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.

Mobile Phase Optimization

The mobile phase must provide adequate retention, good peak shape, and be compatible with the derivatized analyte's stability.

  • Organic Modifier: Acetonitrile is chosen over methanol as it typically provides better peak shapes and lower backpressure.

  • Aqueous Phase & pH: A phosphate buffer is used to control the pH. The stability of the isoindole derivative is pH-dependent. A neutral pH of approximately 7.0 is selected to ensure the stability of the derivative throughout the chromatographic run.

  • Gradient Elution: A gradient elution is employed to ensure that the derivatized analyte is eluted with a sharp peak and that any late-eluting impurities or reagent by-products are effectively washed from the column.

Parameter Condition A Condition B (Optimized) Condition C Rationale for Optimization
Mobile Phase A 25 mM KH2PO4, pH 3.025 mM KH2PO4, pH 7.0 25 mM KH2PO4, pH 9.0pH 7.0 provides optimal stability for the isoindole derivative. At low pH, retention is poor; at high pH, silica columns can degrade.
Mobile Phase B MethanolAcetonitrile AcetonitrileAcetonitrile resulted in sharper peaks and lower system backpressure compared to methanol.
Gradient 40-80% B in 10 min50-90% B in 8 min Isocratic 60% BGradient elution provides better peak shape and shorter run times compared to isocratic methods. The optimized gradient sharpens the peak of interest.
Detection Wavelength

The UV spectrum of the OPA-derivatized amine was scanned using a diode array detector (DAD). The maximum absorbance (λmax) was observed at approximately 335 nm . This wavelength was selected for quantification to ensure maximum sensitivity.

Detailed Application Protocol

This protocol is established based on the principles of method validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13][14]

Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Reagents Prepare Reagents (Buffer, OPA) Mix Mix Sample/Standard with OPA Reagent Reagents->Mix Standards Prepare Standards & Sample Solutions Standards->Mix Incubate Incubate (2 min, RT) Mix->Incubate Inject Inject into HPLC-UV Incubate->Inject Acquire Acquire Data (λ = 335 nm) Inject->Acquire Quantify Quantify using Calibration Curve Acquire->Quantify caption Fig 2. Experimental Workflow.

Caption: Experimental Workflow.

Materials and Equipment
  • Analyte: (1,1,3-Trimethylbutyl)amine hydrochloride

  • Reagents: o-Phthalaldehyde (OPA), 3-Mercaptopropionic acid (3-MPA), Potassium Dihydrogen Phosphate, Boric Acid, Sodium Hydroxide, Acetonitrile (HPLC Grade), Water (HPLC Grade).

  • Equipment: HPLC system with UV/DAD detector, analytical balance, pH meter, volumetric flasks, autosampler vials.

Reagent Preparation
  • Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust pH to 10.4 with 5M Sodium Hydroxide.

  • Derivatization Reagent (OPA/3-MPA): Dissolve 25 mg of OPA in 0.5 mL of methanol. Add 4.5 mL of Borate Buffer and 50 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily and protected from light.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (1,1,3-Trimethylbutyl)amine hydrochloride and dissolve in 10 mL of HPLC grade water.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with water.

  • Sample Preparation: Dilute the sample to be analyzed with HPLC grade water to fall within the calibration range.

Derivatization and HPLC Protocol
  • To an autosampler vial, add 100 µL of the standard or sample solution.

  • Add 100 µL of the OPA/3-MPA Derivatization Reagent.

  • Cap the vial and vortex for 10 seconds.

  • Allow the reaction to proceed for exactly 2 minutes at room temperature.

  • Immediately inject into the HPLC system.

HPLC Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 335 nm
Gradient Program Time (min)
0.0
8.0
8.1
12.0

Method Performance Characteristics

The method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11][14] Key validation parameters are summarized below.

Parameter Specification Hypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Precision (%RSD) ≤ 2.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
System Suitability
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 2000> 5000

Conclusion

The described HPLC-UV method, incorporating a pre-column derivatization step with o-phthalaldehyde, provides a sensitive, specific, and reliable means for the quantification of (1,1,3-Trimethylbutyl)amine. The protocol is straightforward and utilizes common reagents and instrumentation, making it readily adaptable in most analytical laboratories. The systematic development approach ensures the final method is robust and suitable for routine analysis in research and quality control environments.

References

  • ICH Q2(R1) Analytical Procedures Guide. Available at: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PubChem. (1,1,3-Trimethylbutyl)amine hydrochloride. Available at: [Link]

  • Molnár-Perl, I. Derivatization and separation of amino acids and amines with o-phthalaldehyde reagents: comparison of various thiol-containing products applying hplc. Available at: [Link]

  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • Simons, S. S., & Johnson, D. F. (1978). Reaction of o-phthalaldehyde and thiols with primary amines: fluorescence properties of 1-alkyl(and aryl)thio-2-alkylisoindoles. Analytical biochemistry, 90(2), 705-725. Available at: [Link]

  • Zhou, X., & Zhang, H. (2000). Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL. Journal of separation science, 23(10-11), 731-8. Available at: [Link]

  • Interchim. OPA, amine detection reagent. Available at: [Link]

  • Kim, J. H., Hwang, A. R., Choe, J. I., & Chang, S. K. (2009). Chromoionophoric Recognition of Alkylamines by Nitro Derivative of Calix[12] arene-crown-5 Ether. Bulletin of the Korean Chemical Society, 30(7), 1632-1634. Available at: [Link]

  • NIST. Tert-butyl amine hydrochloride. Available at: [Link]

  • Panderi, I., & Archontaki, H. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Chromatographia, 75(5-6), 243-248. Available at: [Link]

  • Reddit. Do tertiary amines show UV/vis. absorption?. Available at: [Link]

  • Karak, S., Kandambeth, S., Biswal, B. P., Sasmal, H. S., Kumar, S., & Banerjee, R. (2017). Tuning UV Absorption in Imine-Linked Covalent Organic Frameworks via Methylation. Journal of the American Chemical Society, 139(46), 16584-16591. Available at: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]

Sources

Application

The Synthetic Potential of (1,1,3-Trimethylbutyl)amine Hydrochloride: A Guide to Its Application as a Precursor in Organic Chemistry

Introduction: Unveiling the Utility of a Sterically Hindered Primary Amine (1,1,3-Trimethylbutyl)amine hydrochloride, also known by its IUPAC name 2,4-Dimethylpentan-2-amine hydrochloride[1], is a primary amine salt char...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Utility of a Sterically Hindered Primary Amine

(1,1,3-Trimethylbutyl)amine hydrochloride, also known by its IUPAC name 2,4-Dimethylpentan-2-amine hydrochloride[1], is a primary amine salt characterized by a significant degree of steric hindrance around the nitrogen atom. This structural feature imparts unique reactivity to the molecule, making it a valuable precursor in specialized organic syntheses. While its applications are not as broadly documented as those of less hindered amines, its bulky nature can be strategically exploited to control selectivity in various chemical transformations. This guide provides an in-depth exploration of the potential applications of (1,1,3-Trimethylbutyl)amine hydrochloride, drawing upon established principles of amine chemistry to propose detailed protocols for its use in the synthesis of key organic motifs.

The hydrochloride salt form offers enhanced stability and ease of handling compared to the free amine, which is a flammable and corrosive liquid[1]. The free amine can be readily generated in situ or as a separate step by treatment with a suitable base, thereby allowing its participation in a wide array of nucleophilic reactions.

Core Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in any synthetic protocol.

PropertyValueReference
Molecular Formula C₇H₁₈ClN[1]
Molecular Weight 151.68 g/mol [1]
Synonyms 2,4-Dimethylpentan-2-amine hydrochloride[1]
Free Amine CAS 64379-30-2[1]
Free Amine IUPAC 2,4-dimethylpentan-2-amine[1]
Free Amine Hazards Flammable liquid and vapor, Causes severe skin burns and eye damage[1]

Synthetic Applications and Protocols

The synthetic utility of (1,1,3-Trimethylbutyl)amine hydrochloride stems from the nucleophilicity of the corresponding free amine. The bulky 1,1,3-trimethylbutyl group plays a crucial role in directing the outcome of reactions, often preventing over-alkylation or providing unique stereoelectronic environments in the resulting products.

Synthesis of N-Substituted Amides: Accessing Sterically Demanding Scaffolds

The formation of an amide bond is one of the most fundamental transformations in organic chemistry. The reaction of (1,1,3-Trimethylbutyl)amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, yields an N-(1,1,3-trimethylbutyl)amide. These amides, incorporating a bulky N-substituent, can be valuable intermediates in the synthesis of agrochemicals and pharmaceuticals, where steric bulk can modulate biological activity and metabolic stability.

Protocol 1: Synthesis of N-(1,1,3-trimethylbutyl)benzamide from Benzoyl Chloride

This protocol details the acylation of (1,1,3-Trimethylbutyl)amine with benzoyl chloride, a common acylating agent.

Workflow for Amide Synthesis

Caption: Step-by-step workflow for the synthesis of N-(1,1,3-trimethylbutyl)benzamide.

Materials:

  • (1,1,3-Trimethylbutyl)amine hydrochloride

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1,1,3-Trimethylbutyl)amine hydrochloride (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (2.2 eq) to the suspension and stir until the amine hydrochloride fully dissolves. The triethylamine acts as both a base to free the amine and to neutralize the HCl generated during the reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(1,1,3-trimethylbutyl)benzamide.

Causality Behind Experimental Choices:

  • The use of triethylamine in excess ensures the complete liberation of the free amine from its hydrochloride salt and scavenges the HCl produced, driving the reaction to completion.

  • The reaction is performed at 0 °C initially to control the exothermicity of the acylation reaction.

  • The aqueous workup sequence is designed to remove unreacted starting materials and byproducts. The HCl wash removes any remaining amines, while the NaHCO₃ wash removes any unreacted benzoyl chloride and benzoic acid.

Imine Formation: A Gateway to Diverse Chemical Architectures

Primary amines readily condense with aldehydes and ketones to form imines, also known as Schiff bases. These C=N double bond-containing compounds are versatile intermediates in organic synthesis, serving as precursors for the synthesis of secondary amines (via reduction) and various heterocyclic systems. The steric bulk of the (1,1,3-trimethylbutyl) group can influence the stability and reactivity of the resulting imine.

Protocol 2: Synthesis of an N-(1,1,3-trimethylbutyl)imine

This protocol provides a general procedure for the condensation of (1,1,3-Trimethylbutyl)amine with an aldehyde (e.g., benzaldehyde).

Workflow for Imine Synthesis

Caption: General workflow for the synthesis of an N-(1,1,3-trimethylbutyl)imine.

Materials:

  • (1,1,3-Trimethylbutyl)amine hydrochloride

  • Benzaldehyde (or other suitable aldehyde/ketone)

  • Anhydrous Sodium Carbonate (Na₂CO₃) or another suitable base

  • Toluene, anhydrous

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (1,1,3-Trimethylbutyl)amine hydrochloride (1.0 eq), benzaldehyde (1.05 eq), and anhydrous toluene.

  • Add anhydrous sodium carbonate (1.1 eq) to the mixture.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium carbonate and any other inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude imine. The product can be used in the next step without further purification or can be purified by distillation under reduced pressure if necessary.

Trustworthiness and Self-Validation:

  • The removal of water is crucial for driving the equilibrium towards the formation of the imine. The Dean-Stark trap provides a visual confirmation of the reaction's progress.

  • The use of an anhydrous solvent and reagents is essential to prevent the hydrolysis of the imine product back to the starting materials.

Conclusion and Future Perspectives

(1,1,3-Trimethylbutyl)amine hydrochloride represents a valuable, sterically hindered building block in organic synthesis. While its direct applications in named reactions or complex natural product synthesis are not extensively documented in readily available literature, its fundamental reactivity as a primary amine allows for its reliable use in the synthesis of N-substituted amides and imines. The protocols outlined in this guide are based on well-established, robust chemical transformations and provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this compound. The steric bulk imparted by the 1,1,3-trimethylbutyl group offers opportunities for controlling selectivity and accessing unique chemical matter, warranting further investigation into its utility in more complex synthetic endeavors.

References

  • PubChem. 2,4-Dimethylpentan-2-amine. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Preparation and Handling of (1,1,3-Trimethylbutyl)amine Hydrochloride Stock Solutions for Cell Culture

Introduction and Pharmacological Context (1,1,3-Trimethylbutyl)amine—systematically known as 2,4-dimethylpentan-2-amine—is a sterically hindered primary aliphatic amine. In modern drug development, this specific structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

(1,1,3-Trimethylbutyl)amine—systematically known as 2,4-dimethylpentan-2-amine—is a sterically hindered primary aliphatic amine. In modern drug development, this specific structural motif serves as a critical pharmacophore and lipophilic building block. Most notably, it is a key moiety in the synthesis of CNS-penetrant therapeutics, such as the Adaptor Protein-2 Associated Kinase 1 (AAK1) inhibitor BMS-986176 (LX-9211), which has been extensively evaluated in clinical trials for neuropathic pain[1].

When applying this compound or its derivatives in in vitro cell culture models, researchers must utilize the hydrochloride (HCl) salt rather than the free base. The free base is a volatile, highly alkaline liquid that can induce severe, artifactual pH shocks in cellular assays. Converting the amine to its HCl salt yields a stable, weighable, and highly water-soluble crystalline solid that maintains physiological compatibility when introduced into buffered culture media.

Physicochemical Properties & Experimental Causality

As a Senior Application Scientist, it is critical to understand the why behind reagent handling, rather than just the how. The physicochemical properties of (1,1,3-Trimethylbutyl)amine HCl dictate the following experimental choices:

  • Aqueous Solubility vs. Lipophilicity: The bulky 1,1,3-trimethylbutyl tail imparts significant lipophilicity, which is essential for cellular membrane permeability in pharmacological assays. However, this same lipophilicity makes the free base poorly soluble in water. The HCl salt bridges this gap, providing excellent aqueous solubility (>100 mM) while retaining the membrane-permeable properties of the core molecule once it equilibrates in physiological media.

  • pH Dynamics & Media Buffering: Dissolving high concentrations of amine hydrochlorides in unbuffered water results in slightly acidic solutions due to the dissociation of the weak base and strong acid. It is imperative to verify the pH of the stock solution before introducing it to the delicate buffering system of cell culture media (e.g., DMEM or RPMI supplemented with HEPES or sodium bicarbonate).

  • Sterilization Modality: Primary amines can be sensitive to thermal degradation or volatilization at autoclave temperatures (121°C). Therefore, cold sterilization via 0.22 µm filtration is the mandatory standard for introducing this compound into sterile environments.

Quantitative Data Summary
PropertySpecificationExperimental Implication
Chemical Name (1,1,3-Trimethylbutyl)amine HClStandardized nomenclature for 2,4-dimethylpentan-2-amine HCl.
Molecular Formula C₇H₁₇N · HClDetermines mass calculations for molarity.
Molecular Weight 151.68 g/mol Required for precise stock concentration formulation.
Aqueous Solubility >100 mMAllows for high-concentration aqueous stocks without DMSO toxicity.
Appearance White crystalline solidVisual indicator of purity; discoloration indicates degradation.
Storage (Solid) Room Temp, DesiccatedPrevents hygroscopic moisture absorption.
Storage (Solution) -20°C, AliquotedPrevents microbial growth and repeated freeze-thaw degradation.

Self-Validating Experimental Protocol

The following protocol details the preparation of a 100 mM aqueous stock solution . This workflow incorporates self-validating checkpoints to ensure the chemical integrity and sterility of the solution before it touches your cell cultures.

Phase 1: Preparation and Dissolution
  • Mass Calculation: To prepare exactly 10.0 mL of a 100 mM stock solution, calculate the required mass using the molecular weight of the HCl salt (151.68 g/mol ).

    • Calculation: 0.010 L × 0.100 mol/L × 151.68 g/mol = 0.1517 g (151.7 mg) .

  • Weighing: Accurately weigh 151.7 mg of (1,1,3-Trimethylbutyl)amine HCl powder using a calibrated analytical balance.

  • Primary Dissolution: Transfer the solid to a sterile 15 mL conical tube. Add 9.0 mL of sterile, ultrapure water (Milli-Q) or 1X PBS.

  • Agitation: Vortex the solution for 30–60 seconds.

    • Self-Validating Checkpoint 1 (Visual): The solution must become completely clear and colorless. Any lingering turbidity indicates incomplete dissolution or the presence of insoluble free-base impurities.

  • Volume Adjustment: Add ultrapure water to bring the final volume to exactly 10.0 mL.

Phase 2: pH Verification and Sterilization
  • pH Verification: Spot-check the pH of the stock using a micro-pH probe.

    • Self-Validating Checkpoint 2 (Chemical): The pH should ideally rest between 5.5 and 7.0. If the solution is overly acidic, ensure your final cell culture medium contains sufficient HEPES or bicarbonate to buffer the addition, or carefully adjust the stock with 0.1 N NaOH.

  • Sterile Filtration: In a Class II biological safety cabinet, draw the solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile receiving tube.

    • Causality: PES membranes are specifically chosen for their extremely low extractables and high flow rates for aqueous solutions, ensuring no chemical contaminants are introduced into the stock.

  • Aliquoting & Storage: Dispense the sterile stock into 500 µL aliquots in sterile microcentrifuge tubes. Store immediately at -20°C.

Phase 3: Application in Cell Culture
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity, as concentration gradients can form during the freezing process.

  • Dilution: Dilute the stock directly into pre-warmed cell culture media to achieve your desired working concentration (e.g., a 1:1000 dilution yields a 100 µM final concentration). Mix the media thoroughly before applying it to the cells to prevent localized concentration spikes that could cause acute cytotoxicity.

Workflow Visualization

ProtocolWorkflow Step1 1. Weigh Solid Reagent 151.7 mg of (1,1,3-Trimethylbutyl)amine HCl Step2 2. Primary Dissolution Add 9.0 mL Ultrapure Water or 1X PBS Step1->Step2 Step3 3. Self-Validating Checkpoint Verify clear dissolution & pH (5.5 - 7.0) Step2->Step3 Step4 4. Volume Adjustment Bring final volume to exactly 10.0 mL Step3->Step4 Step5 5. Sterile Filtration Pass through 0.22 µm PES Membrane Step4->Step5 Step6 6. Aliquot & Store Dispense into 500 µL aliquots at -20°C Step5->Step6 Step7 7. Cell Culture Application Dilute in pre-warmed buffered media Step6->Step7

Workflow for preparation, sterilization, and application of (1,1,3-Trimethylbutyl)amine HCl stocks.

References

  • Luo, G., Chen, L., Kostich, W., Dzierba, C. D., et al. (2022). Discovery of (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 65(6), 4457–4480.[Link]

Application

Mass Spectrometric Analysis of (1,1,3-Trimethylbutyl)amine Hydrochloride: Ionization and Fragmentation Strategies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical framework for the mass spectrometric analysis of (1,1,3-Trimethylbutyl)amine hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical framework for the mass spectrometric analysis of (1,1,3-Trimethylbutyl)amine hydrochloride, also known as 2,4-dimethylpentan-2-amine hydrochloride. As a primary amine building block relevant in pharmaceutical and chemical synthesis, establishing robust analytical methods for its characterization is crucial. This document moves beyond a simple recitation of parameters, offering a deep dive into the causal logic behind methodological choices. We present optimized protocols for both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), detailing sample preparation, instrument tuning, and the rationale for parameter selection. Furthermore, we provide a predictive analysis of the compound's fragmentation behavior via tandem mass spectrometry (MS/MS), which is essential for unequivocal structural confirmation.

Introduction and Analyte Profile

(1,1,3-Trimethylbutyl)amine hydrochloride is a primary aliphatic amine salt. Its structure presents a tertiary carbon atom bonded directly to the amine group, a feature that significantly influences its fragmentation pattern in the mass spectrometer. Understanding its physicochemical properties is the first step in developing a successful analytical method.

The hydrochloride salt form ensures that the analyte is pre-protonated, making it an excellent candidate for positive ion mode mass spectrometry. Our objective is to define a self-validating system for its analysis, from sample dissolution to structural confirmation by fragmentation, providing researchers with a reliable and reproducible workflow.

Table 1: Analyte Chemical Properties

Property Value Source
IUPAC Name 2,4-dimethylpentan-2-amine;hydrochloride [1]
Molecular Formula C₇H₁₈ClN [1]
Molecular Weight (Salt) 151.68 g/mol [1]
Molecular Weight (Free Base) 115.22 g/mol Calculated
Monoisotopic Mass (Free Base) 115.1361 Da Calculated
Expected [M+H]⁺ Ion (m/z) 116.1439 Calculated

| Physical Form | Solid | |

Core Methodology: From Sample to Signal

The overall analytical workflow is a multi-stage process where each step is optimized to ensure the analyte is introduced, ionized, and detected efficiently. The choice of ionization source—ESI or APCI—depends on instrument availability and specific analytical goals, such as coupling with liquid chromatography or performing direct infusion analysis.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry prep Weigh Solid & Dissolve (1 mg/mL Stock) dilute Dilute to Working Conc. (1-10 µg/mL) prep->dilute In Mobile Phase Solvent ion_source Ion Source (ESI or APCI) dilute->ion_source Direct Infusion or LC Inlet analyzer1 Mass Analyzer (Precursor Selection) ion_source->analyzer1 collision Collision Cell (CID) (Fragmentation) analyzer1->collision analyzer2 Mass Analyzer (Fragment Detection) collision->analyzer2 data Data Acquisition & Analysis analyzer2->data Signal to Detector

Figure 1: High-level experimental workflow for MS analysis.

Critical Protocol: Sample Preparation

Proper sample preparation is paramount to avoid issues like signal suppression and instrument contamination.[2] As a hydrochloride salt, the analyte is readily soluble in polar solvents. The key is to prepare a solution that is compatible with the chosen ionization technique and free of non-volatile contaminants.

Step-by-Step Protocol:

  • Prepare Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of (1,1,3-Trimethylbutyl)amine hydrochloride.

    • Dissolve the solid in 1 mL of high-purity methanol. Vortex thoroughly to ensure complete dissolution. This stock solution is stable when stored at 4°C.

  • Prepare Working Solution (e.g., 5 µg/mL):

    • Prepare a solvent mixture that mirrors the intended mobile phase for analysis. A common starting point is 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid.

    • Rationale for Formic Acid: Although the analyte is a salt, adding a volatile acid like formic acid ensures the pH remains low and stable, promoting consistent protonation of the amine and improving the stability of the electrospray process.[3]

    • Dilute 5 µL of the 1 mg/mL stock solution into 995 µL of the solvent mixture. This yields a final concentration of 5 µg/mL.

  • Final Checks:

    • Ensure the final solution is clear and free of any particulates. If necessary, filter the solution through a 0.22 µm syringe filter.

    • Use appropriate glass or polypropylene autosampler vials. Avoid using certain plastics with organic solvents to prevent leaching of plasticizers.[2]

Ionization Source Optimization

Protocol 1: Electrospray Ionization (ESI)

ESI is the premier technique for analyzing polar and pre-charged molecules.[4] It generates ions directly from the liquid phase with minimal thermal stress, making it ideal for this analyte.

Causality Behind Parameter Choices:

  • Positive Polarity: The amine group has a high proton affinity, making it ideally suited for detection as a protonated species, [M+H]⁺.

  • Capillary Voltage: This voltage drives the electrospray process. The goal is to find the lowest voltage that provides a stable spray, typically in the 2.5-4.0 kV range.

  • Cone/Fragmentor Voltage: This potential difference guides ions from the atmospheric pressure region into the mass analyzer. A moderate voltage (20-40 V) is used to efficiently transmit the parent ion without causing excessive in-source fragmentation.[5]

  • Temperatures & Gas Flows: These parameters work in concert to desolvate the charged droplets produced by the spray, releasing the gaseous analyte ions. They must be optimized to remove solvent without causing thermal degradation of the analyte.

Table 2: Recommended Starting Parameters for ESI

Parameter Typical Value Rationale
Polarity Positive Analyte is a basic amine, readily protonated.
Capillary Voltage 3.0 kV To generate a stable Taylor cone and spray.
Cone Voltage 30 V Efficient ion sampling with minimal fragmentation.
Source Temperature 130 °C Assists in initial solvent evaporation.
Desolvation Temp. 400 °C Ensures complete desolvation of droplets.
Desolvation Gas Flow 800 L/hr (N₂) Aids in efficient solvent removal.

| Scan Range | 50 - 200 m/z | To cover the precursor ion and potential low-mass fragments. |

Protocol 2: Atmospheric Pressure Chemical Ionization (APCI)

APCI is an excellent alternative for analytes that are thermally stable and have sufficient volatility.[6] Unlike ESI, APCI vaporizes the sample in a heated nebulizer before ionization occurs in the gas phase via a corona discharge.[7] This makes it less susceptible to ion suppression from salts and suitable for a wider range of solvent polarities.

Causality Behind Parameter Choices:

  • Vaporizer Temperature: This is the most critical APCI parameter. It must be high enough to completely vaporize the analyte and solvent but below the temperature at which the analyte thermally degrades. A temperature ramp experiment is often required for optimization.

  • Corona Discharge Current: This creates the reactant ions from the mobile phase that will then ionize the analyte via proton transfer. A current of 3-5 µA is typically sufficient.[8]

Table 3: Recommended Starting Parameters for APCI

Parameter Typical Value Rationale
Polarity Positive To generate [M+H]⁺ ions via proton transfer.
Corona Current 4.0 µA To create a stable plasma of reagent ions.
Vaporizer Temperature 400 °C Ensures efficient vaporization of the analyte.[8]
Capillary Temperature 275 °C Maintains ion transfer efficiency into the MS.
Sheath Gas Flow 35 (arb. units) Assists in nebulization and vaporization.
Auxiliary Gas Flow 10 (arb. units) Helps sweep the vapor toward the corona discharge.

| Scan Range | 50 - 200 m/z | To cover the precursor ion and potential fragments. |

Structural Confirmation via Tandem Mass Spectrometry (MS/MS)

While a full scan provides the molecular weight, MS/MS is required for definitive structural confirmation. In this process, the protonated molecule ([M+H]⁺ at m/z 116.14) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Predicted Fragmentation Pathway

Aliphatic amines undergo a characteristic fragmentation pathway known as α-cleavage .[9][10] This involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. The stability of the resulting carbocation and radical dictates the most favorable pathway. For (1,1,3-Trimethylbutyl)amine, the largest alkyl group attached to the alpha-carbon is preferentially lost as a neutral radical.[10]

  • Precursor Ion: The protonated molecule at m/z 116.14 .

  • Major Fragmentation: The bond between the tertiary carbon (C2) and the methylene group (C3) cleaves. This results in the loss of a neutral isobutyl radical (C₄H₉•, mass 57.11 Da).

  • Major Product Ion: The resulting fragment is a highly stable, resonance-stabilized iminium ion [C₃H₈N]⁺ at m/z 58.07 . This is expected to be the base peak in the MS/MS spectrum.

  • Minor Fragmentation: A less favorable α-cleavage involves the loss of a methyl radical (CH₃•, mass 15.02 Da) from the tertiary carbon, resulting in a minor fragment ion [C₆H₁₅N]⁺ at m/z 101.12 .

Figure 2: Predicted MS/MS fragmentation pathway via α-cleavage.

MS/MS Protocol
  • Mode: Product Ion Scan.

  • Precursor Ion Selection: Set the first mass analyzer (Q1) to isolate ions at m/z 116.14.

  • Collision Energy (CE): Apply collision energy in the collision cell (Q2). A good starting point is 15-20 eV. The optimal energy should be determined experimentally by ramping the CE and observing the intensity of the m/z 58.07 fragment.

  • Product Ion Detection: Scan the third mass analyzer (Q3) over a range of m/z 40-120 to detect the resulting fragment ions.

Table 4: Summary of Expected Ions and Fragments

Ion Species Calculated Monoisotopic m/z Description
[M+H]⁺ 116.1439 Protonated molecule (Precursor Ion)
[M+H - C₄H₉•]⁺ 58.0655 Major fragment from α-cleavage (Base Peak)

| [M+H - CH₃•]⁺ | 101.1283 | Minor fragment from α-cleavage |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of (1,1,3-Trimethylbutyl)amine hydrochloride. By detailing the rationale behind sample preparation and parameter selection for both ESI and APCI, we offer a robust starting point for method development. The predicted MS/MS fragmentation, characterized by a dominant product ion at m/z 58.07 resulting from a predictable α-cleavage, serves as a reliable method for the structural confirmation of this compound. This workflow establishes a self-validating system, ensuring accuracy and reproducibility for researchers in pharmaceutical and chemical analysis.

References

  • PubChem. (1,1,3-Trimethylbutyl)amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Galaverna, G., et al. (2013). Systematic optimization of ion-pairing agents and hexafluoroisopropanol for enhanced electrospray ionization mass spectrometry of oligonucleotides. Journal of the American Society for Mass Spectrometry. [Link]

  • Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. [Link]

  • D'Agostino, P. A., et al. (2006). Electrospray ionization mass spectral studies of N,N-dialkylaminoethane-2-sulphonic acids. Rapid Communications in Mass Spectrometry. [Link]

  • Gilar, M., et al. (2018). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. Journal of Chromatography A. [Link]

  • Johnson, R., et al. (2010). Complete chemical modification of amine and acid functional groups of peptides and small proteins. Methods in Molecular Biology. [Link]

  • Rananavare, A., et al. (2015). Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap. Journal of Forensic Sciences. [Link]

  • University of Cambridge. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Wikipedia. Atmospheric-pressure chemical ionization. [Link]

  • Källström, E., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Scientific Reports. [Link]

  • Kuhlmann, F. E. (2021). Ionization Revisited. LCGC International. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • University of Massachusetts Amherst. Mass Spectrometry: Fragmentation. [Link]

  • Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial. [Link]

Sources

Method

Application Note: Advanced Laboratory Crystallization Techniques for (1,1,3-Trimethylbutyl)amine Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context (1,1,3-Trimethylbutyl)amine—also known by its IU...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

(1,1,3-Trimethylbutyl)amine—also known by its IUPAC name 2,4-dimethylpentan-2-amine—is a highly sterically hindered aliphatic amine featuring an α-tertiary carbon center[1]. This unique structural motif is highly valued in modern medicinal chemistry. Most notably, it serves as a critical chiral and structural building block in the synthesis of BMS-986176/LX-9211, a highly selective, CNS-penetrable Adaptor Protein-2 Associated Kinase 1 (AAK1) inhibitor developed for the treatment of neuropathic pain[2].

Because the free base of this compound is a volatile, lipophilic liquid, it is routinely isolated, purified, and stored as the hydrochloride salt (CAS 311813-01-1)[1]. Converting the free amine to its hydrochloride salt significantly increases the lattice energy of the molecule, transforming it into a stable, handleable, and highly pure solid suitable for long-term storage and downstream coupling reactions.

Table 1: Physicochemical Properties of the Target Compound
PropertyValue / Description
Chemical Name (1,1,3-Trimethylbutyl)amine hydrochloride[1]
Synonyms 2,4-Dimethylpentan-2-amine hydrochloride[1]
CAS Number 311813-01-1[1]
Molecular Formula C₇H₁₈ClN[1]
Molecular Weight 151.68 g/mol [1]
Topological Polar Surface Area 26 Ų[1]
Appearance White to off-white crystalline solid

Mechanistic Crystallization Strategy

The crystallization of amine hydrochlorides is governed by their high solubility in polar, protic solvents (e.g., water, methanol, ethanol) and their near-insolubility in non-polar or weakly polar solvents (e.g., aliphatic hydrocarbons, ethers)[3].

For (1,1,3-trimethylbutyl)amine hydrochloride, relying solely on cooling crystallization from a single solvent often results in suboptimal yields due to the compound's relatively flat solubility curve in alcohols at lower temperatures. Therefore, Anti-Solvent Crystallization is the industry-standard approach[4].

The Causality of the Anti-Solvent Approach: By dissolving the crude salt in a minimal volume of a primary solvent (Isopropanol) and titrating in an anti-solvent (Diethyl Ether), researchers can precisely control the supersaturation point of the system[5]. This controlled reduction in the solvent mixture's dielectric constant forces the ionic salt out of solution. Crucially, adding the anti-solvent dropwise prevents a phenomenon known as "oiling out" (liquid-liquid phase separation), where the solute crashes out as a dense, impure oil rather than forming a highly ordered, pure crystalline lattice[5].

Experimental Protocol: Anti-Solvent Crystallization

This protocol is a self-validating system designed to maximize both the yield and the crystallographic purity of (1,1,3-trimethylbutyl)amine hydrochloride.

Materials & Equipment
  • Crude Substrate: (1,1,3-Trimethylbutyl)amine hydrochloride

  • Primary Solvent: Isopropanol (IPA), anhydrous, analytical grade

  • Anti-Solvent: Diethyl ether (or alternatively, heptane), anhydrous

  • Equipment: Jacketed glass reactor or round-bottom flask with magnetic stirring, temperature-controlled oil/water bath, Büchner funnel, vacuum pump, and vacuum drying oven.

Step-by-Step Methodology
  • Primary Dissolution: Weigh the crude (1,1,3-trimethylbutyl)amine hydrochloride and transfer it to the reactor. Add a minimal volume of IPA (approximately 3-5 mL per gram of crude solid). Heat the mixture to 60°C under continuous agitation (150 RPM) until complete dissolution is visually confirmed.

    • Causality: Using the absolute minimum amount of primary solvent is critical; excess IPA will drastically lower the final crystal yield by keeping the product dissolved even after the anti-solvent is added[5].

  • Hot Clarification (Optional but Recommended): If the solution is cloudy or contains dark impurities, add 5% w/w activated charcoal, stir for 10 minutes at 60°C, and perform a hot filtration through a pad of Celite[5].

    • Causality: This removes insoluble particulate matter that could act as unwanted, impure nucleation sites during crystal growth.

  • Controlled Cooling: Remove the heat source and allow the clear IPA solution to cool slowly to room temperature (20–25°C) at a rate of roughly 5–10°C per hour[3].

    • Causality: A slow, linear cooling ramp prevents rapid, chaotic nucleation, thereby promoting the growth of larger, more well-defined crystals[3].

  • Anti-Solvent Titration: Once at room temperature, begin adding diethyl ether dropwise using an addition funnel. Maintain gentle stirring (100-150 RPM). Continue the addition until the solution becomes persistently turbid (the cloud point), indicating that supersaturation has been reached[5].

  • Nucleation and Aging: Halt the anti-solvent addition and allow the suspension to stir for 30 minutes to allow primary nucleation to establish. Once a crystal bed begins to form, slowly add another 1-2 volumes of diethyl ether to drive the remaining product out of solution. Transfer the vessel to an ice bath (0–5°C) and age for 2 hours[3].

  • Isolation and Washing: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold diethyl ether[5].

    • Causality: The wash solvent must be ice-cold to displace the impure mother liquor without re-dissolving the purified crystal lattice[5].

  • Drying: Transfer the purified crystals to a vacuum oven and dry at 40°C under reduced pressure (≤ 50 mbar) for 12 hours to remove all residual volatile solvents.

Process Visualization

G N1 Crude (1,1,3-Trimethylbutyl)amine HCl N2 Dissolution in Hot IPA (60°C) N1->N2 Add Primary Solvent N3 Hot Filtration (Clarification) N2->N3 Remove Insolubles N4 Controlled Cooling to 25°C N3->N4 Stabilize Temp N5 Dropwise Addition of Diethyl Ether N4->N5 Induce Supersaturation N6 Nucleation & Crystal Growth N5->N6 Phase Transition N7 Vacuum Filtration & Cold Wash N6->N7 Isolate Solid N8 Vacuum Drying (40°C) N7->N8 Remove Residual Solvent N9 Pure Crystalline Product N8->N9 Finalize

Workflow for the anti-solvent crystallization of (1,1,3-trimethylbutyl)amine hydrochloride.

Troubleshooting & Process Optimization

Even with a robust protocol, variations in crude purity can impact crystallization dynamics. Table 2 outlines common failure modes and their scientifically grounded solutions.

Table 2: Crystallization Troubleshooting Guide
Observed IssueMechanistic CauseCorrective Action / Solution
Oiling Out (Formation of a dense liquid instead of solid crystals)The supersaturation threshold was breached too rapidly, causing liquid-liquid phase separation[5].Add a small amount of hot IPA to re-dissolve the oil. Cool the system more slowly and reduce the addition rate of the diethyl ether[5].
Low Crystal Yield Excessive primary solvent (IPA) was used, or the final temperature was not low enough to force precipitation[5].Transfer the mother liquor to a rotary evaporator, remove 50% of the solvent volume, and repeat the cooling/anti-solvent addition steps[5].
Colored Crystals Chromophoric impurities or oxidation byproducts were trapped within the crystal lattice during rapid growth.Re-dissolve the crystals in hot IPA, add activated charcoal, heat briefly, and filter hot through Celite before re-crystallizing[5].
Delayed Nucleation (Solution is supersaturated but clear)High energy barrier for primary nucleation.Introduce a "seed crystal" of pure (1,1,3-trimethylbutyl)amine hydrochloride to bypass the primary nucleation energy barrier[3].

References

  • PubChem. "(1,1,3-Trimethylbutyl)amine hydrochloride | C7H18ClN | CID 73554146". National Institutes of Health. URL:[Link]

  • Luo, G., et al. "Discovery of (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain". ACS Publications. URL:[Link]

  • Maluta, F., et al. "Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor". ResearchGate. URL:[Link]

Sources

Application

Application Note: Developing In Vivo Neuropathic Pain Models Using (1,1,3-Trimethylbutyl)amine Hydrochloride-Derived AAK1 Probes

Target Audience: Pharmacologists, Medicinal Chemists, and In Vivo Research Scientists Content Type: Advanced Experimental Protocol & Scientific Rationale Scientific Rationale & Chemical Causality The management of centra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and In Vivo Research Scientists Content Type: Advanced Experimental Protocol & Scientific Rationale

Scientific Rationale & Chemical Causality

The management of central and peripheral neuropathic pain remains a significant clinical challenge. Recently, Adaptor Protein 2-Associated Kinase 1 (AAK1) has emerged as a highly validated, non-opioid therapeutic target[1]. AAK1 regulates clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the AP2 complex (AP2M1); inhibiting this kinase reduces pain signal propagation[2].

To study this pathway in vivo, researchers require highly selective, CNS-penetrant chemical probes. (1,1,3-Trimethylbutyl)amine hydrochloride (CAS: 311813-01-1; IUPAC: 2,4-dimethylpentan-2-amine hydrochloride; MW: 151.68 g/mol )[3][4] serves as the critical pharmacophore building block for synthesizing best-in-class AAK1 inhibitors, such as the clinical candidate LX-9211 (pilavapadin)[1][5].

The Causality of the Chemical Structure: Why is this specific aliphatic amine essential for in vivo efficacy?

  • Bioactive Conformation: The sterically hindered 1,1,3-trimethylbutyl moiety fits precisely into the hydrophobic binding pocket of the AAK1 kinase domain, driving low-nanomolar target affinity[6].

  • Metabolic Shielding: Aliphatic amines are typically prone to rapid oxidative metabolism by hepatic enzymes. The dense steric bulk (alpha-dimethyl substitution) around the nitrogen atom in (1,1,3-trimethylbutyl)amine prevents rapid degradation[2].

  • CNS Penetrance: The high lipophilicity of this specific side chain enables the resulting probe to cross the blood-brain barrier efficiently, achieving an exceptional brain-to-plasma exposure ratio of ~20:1 in rodent models[1][7].

AAK1_Mechanism AAK1 AAK1 Kinase AP2M1 AP2M1 (μ2) AAK1->AP2M1 Phosphorylates Clathrin Clathrin Assembly AP2M1->Clathrin Recruits Endocytosis Receptor Endocytosis Clathrin->Endocytosis Drives Pain Pain Signaling Endocytosis->Pain Sensitizes Inhibitor (1,1,3-Trimethylbutyl)amine Derived Probe Inhibitor->AAK1 Inhibits

Fig 1: Mechanism of AAK1 inhibition by the (1,1,3-trimethylbutyl)amine-derived probe.

Probe Synthesis & Formulation Workflow

Before initiating in vivo models, the (1,1,3-trimethylbutyl)amine hydrochloride salt must be converted into the active biaryl ether probe.

  • Synthesis: The amine hydrochloride is first neutralized and coupled to a heteroaryl scaffold (e.g., a fluorinated pyridine ring) via nucleophilic aromatic substitution. This intermediate is then subjected to a Suzuki-Miyaura cross-coupling (using XPhos precatalyst) with a boronic acid derivative to yield the final AAK1 inhibitor[5].

  • Formulation: For oral (PO) dosing in rodents, the highly lipophilic probe is formulated as a homogenous suspension in 0.5% Methylcellulose (MC) or a solution in 10% PEG400 / 90% Water to ensure consistent gastrointestinal absorption[1].

In Vivo Model Design: The Self-Validating Protocol

To evaluate the synthesized probe, we utilize the Chronic Constriction Injury (CCI) model of the sciatic nerve in rats. This model accurately phenocopies peripheral neuropathic pain (such as diabetic peripheral neuropathy)[8][9].

Trustworthiness via Self-Validation: A critical failure point in pain models is the inclusion of animals that did not develop sufficient allodynia. This protocol integrates a mandatory validation gate: animals must demonstrate a >50% drop in their Paw Withdrawal Threshold (PWT) post-surgery before being randomized into dosing cohorts.

InVivo_Workflow S1 Probe Synthesis (Amine Coupling) S2 Baseline PWT (Von Frey) S1->S2 S3 CCI Surgery (Sciatic Ligation) S2->S3 S4 Validation (PWT Drop >50%) S3->S4 S5 Oral Dosing (Vehicle/Probe/Gabapentin) S4->S5 S6 Efficacy & PK/PD (PWT & μ2 Phosphorylation) S5->S6

Fig 2: Self-validating in vivo workflow for evaluating AAK1 inhibitors in neuropathic pain.

Step-by-Step Experimental Methodology

Phase I: Baseline Assessment & Surgery
  • Acclimation & Baseline: Place adult male Sprague-Dawley rats in elevated wire-mesh cages for 30 minutes. Use calibrated Von Frey filaments (Chaplan up-down method) applied to the plantar surface of the hind paw to determine the baseline PWT. Exclusion criteria: Baseline PWT < 12g.

  • CCI Surgery: Anesthetize the rats using 2-3% isoflurane. Expose the common sciatic nerve of the left hind leg at the mid-thigh level via blunt dissection.

  • Ligation: Loosely tie four chromic gut ligatures (4-0) around the nerve with 1 mm spacing. Causality: The ligatures induce local inflammatory swelling; the nerve expands against the ligatures, causing chronic nerve compression and subsequent mechanical allodynia. Suture the muscle and skin layers closed.

Phase II: Validation & Dosing
  • Model Validation (Day 14): Re-assess the PWT of the ipsilateral paw. Only enroll animals exhibiting a PWT of < 5g (indicating successful induction of allodynia).

  • Randomization & Dosing: Divide the validated animals into three cohorts:

    • Negative Control: Vehicle (0.5% MC, PO).

    • Positive Control: Gabapentin (100 mg/kg, PO).

    • Experimental: (1,1,3-Trimethylbutyl)amine-derived probe (10 mg/kg, PO).

Phase III: Pharmacodynamics & Target Engagement
  • Behavioral Testing: Measure PWT at 1, 2, 4, and 24 hours post-dose. Efficacy is calculated as the percentage reversal of allodynia relative to the baseline.

  • Ex Vivo Target Engagement: At Tmax (typically 2 hours post-dose), euthanize a subset of animals. Harvest the spinal cord (L4-L6 segments).

  • Western Blot Analysis: Homogenize the tissue and perform immunoblotting for phosphorylated AP2M1 (p-μ2) versus total AP2M1. Causality: Because AAK1 directly phosphorylates μ2 in the spinal cord, quantifying the reduction in p-μ2 strictly confirms that the observed behavioral analgesia is driven by on-target AAK1 inhibition[2].

  • Cardiovascular Safety (Optional): To ensure the probe does not induce hemodynamic liabilities (a common issue with older pain therapies), evaluate the compound in an ex vivo aortic ring (AR) assay precontracted with phenylephrine[7].

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic (PK) and pharmacodynamic (PD) parameters when utilizing a properly optimized (1,1,3-Trimethylbutyl)amine-derived AAK1 inhibitor in the CCI model.

Treatment GroupDose (mg/kg, PO)Brain:Plasma RatioPWT Reversal (%) at TmaxSpinal p-μ2 Inhibition (%)
Vehicle (0.5% MC) 0N/A< 5%0%
Gabapentin (Control) 100~0.865 - 75%0% (Off-target)
Amine-Derived Probe 10> 15.070 - 85%> 60%

Note: The exceptional Brain:Plasma ratio (>15.0) is a direct consequence of the lipophilic, sterically shielded 1,1,3-trimethylbutyl side chain[1][7].

References

  • Discovery of (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study Diabetes Care (American Diabetes Association) URL:[Link]

  • Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain Bioorganic & Medicinal Chemistry Letters (via PMC/NIH) URL:[Link]

  • (1,1,3-Trimethylbutyl)amine hydrochloride | C7H18ClN | CID 73554146 PubChem (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of (1,1,3-Trimethylbutyl)amine hydrochloride in organic solvents

Technical Support Center: (1,1,3-Trimethylbutyl)amine Hydrochloride Solubility Welcome to the technical support guide for (1,1,3-Trimethylbutyl)amine hydrochloride. This resource is designed for researchers, chemists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1,1,3-Trimethylbutyl)amine Hydrochloride Solubility

Welcome to the technical support guide for (1,1,3-Trimethylbutyl)amine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of this compound in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of (1,1,3-Trimethylbutyl)amine hydrochloride.

Q1: Why is my (1,1,3-Trimethylbutyl)amine hydrochloride not dissolving in common organic solvents like dichloromethane (DCM), THF, or toluene?

A: (1,1,3-Trimethylbutyl)amine hydrochloride is an amine salt. The presence of the charged ammonium group (-NH3+) and the chloride counter-ion makes the molecule highly polar and gives it a strong crystal lattice structure.[1] Non-polar or weakly polar organic solvents lack the ability to effectively solvate these ions and overcome the crystal lattice energy, leading to poor solubility. The fundamental principle of "like dissolves like" governs this behavior; ionic salts prefer polar solvents.[2]

Q2: What is the most reliable method to get this compound into a non-polar organic solution for a reaction?

A: The most effective and widely used strategy is to convert the hydrochloride salt back into its "free base" form.[1][3] This is achieved by neutralizing the salt with a simple aqueous base (like sodium bicarbonate or sodium hydroxide) and extracting the now uncharged, significantly more organosoluble free amine into your desired organic solvent.[4] This procedure is detailed in Troubleshooting Guide 1, Solution 1.1 .

Q3: Can I just heat the mixture to force it to dissolve?

A: Gentle warming can increase solubility, but it comes with risks.[3] Many amine salts can degrade or undergo side reactions at elevated temperatures. More critically, if the compound crystallizes out of the solution upon cooling, it can negatively impact your reaction kinetics and final product purity. We recommend heating only as a secondary option for moderately polar solvents and always with careful temperature control.

Q4: My protocol requires the amine salt, but it's still not dissolving in a polar aprotic solvent like acetonitrile or DMF. What are my options?

A: If you must use the salt form and are facing solubility issues even in polar aprotic solvents, your best options are to try physical dissolution aids like sonication or to introduce a small amount of a polar protic co-solvent.[1][3] A few drops of methanol or ethanol can sometimes disrupt the crystal lattice enough to facilitate dissolution. This is covered in Troubleshooting Guide 2, Solution 2.2 .

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured approaches to common solubility problems, complete with step-by-step protocols.

Guide 1: Complete Insolubility in Non-Polar or Weakly Polar Solvents
  • Affected Solvents: Toluene, Hexanes, Diethyl Ether, Dichloromethane (DCM), Ethyl Acetate.

  • Root Cause: A significant mismatch in polarity between the ionic salt and the non-polar solvent.

This protocol chemically modifies the salt to its neutral, organosoluble form. It is the most robust and universally applicable solution.

Protocol: Free-Basing (1,1,3-Trimethylbutyl)amine Hydrochloride

Materials:

  • (1,1,3-Trimethylbutyl)amine hydrochloride

  • Separatory funnel

  • Desired organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the (1,1,3-Trimethylbutyl)amine hydrochloride in a minimal amount of deionized water in the separatory funnel.

  • Basification: Add your chosen organic solvent to the separatory funnel. Then, slowly add the saturated NaHCO₃ or 1M NaOH solution. Swirl gently and periodically vent the funnel to release any CO₂ gas that may form. Continue adding base until the aqueous layer is basic (test with pH paper, target pH 9-10).

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release pressure.[4] Allow the layers to fully separate.

  • Separation: Drain the organic layer. (Note: Chlorinated solvents like DCM will be the bottom layer; most others will be the top layer).

  • Re-extraction: Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times to ensure complete recovery of the free amine.

  • Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer with brine. This helps to remove residual water and inorganic salts.[4]

  • Drying: Drain the washed organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it sit for 10-15 minutes.

  • Isolation: Filter off the drying agent. The resulting solution contains the free amine. The solvent can be removed using a rotary evaporator to yield the pure, solvent-free amine.

Guide 2: Partial Solubility or Cloudiness in Polar Aprotic Solvents
  • Affected Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

  • Root Cause: The polarity of these solvents is often insufficient to fully overcome the strong ionic interactions within the salt's crystal lattice.

Before altering the chemical composition, attempt to physically aid the dissolution process.

Protocol: Aiding Dissolution Physically

  • Reduce Particle Size: Use a mortar and pestle to gently grind the solid hydrochloride salt. This increases the surface area available for solvation.

  • Apply Sonication: Place the flask containing the solvent and solute in an ultrasonic bath. The high-frequency sound waves can help break apart solid agglomerates and accelerate the dissolution process.[1]

  • Gentle Heating: While stirring, gently warm the mixture (e.g., to 40-50 °C). Do not exceed temperatures that could cause solvent loss or compound degradation. Always use a condenser if heating for an extended period.

Introducing a small amount of a highly polar, protic solvent can dramatically improve solubility.

Protocol: Co-solvent Screening

  • Suspend the (1,1,3-Trimethylbutyl)amine hydrochloride in your primary polar aprotic solvent (e.g., 10 mL of THF).

  • While stirring vigorously, add a polar protic solvent (e.g., Methanol) dropwise.

  • Observe for clarity. Often, only a small percentage (e.g., 1-5% v/v) is needed to achieve full dissolution.[3]

  • Caution: Ensure the co-solvent is compatible with your downstream reaction chemistry. Alcohols, for example, can act as nucleophiles in some reactions.

Part 3: Data Summary & Visual Guides

Solubility Profile Summary

The following table provides a qualitative summary of the expected solubility for both the hydrochloride salt and its corresponding free base form in common laboratory solvents.

Solvent ClassExample Solvents(1,1,3-Trimethylbutyl)amine Hydrochloride Solubility(1,1,3-Trimethylbutyl)amine Free Base Solubility
Polar Protic Water, Methanol, EthanolHighModerate to High
Polar Aprotic DMSO, DMFModerate to HighHigh
Acetonitrile, THFLow to ModerateHigh
Non-Polar Toluene, Hexanes, Diethyl EtherVery Low / InsolubleHigh
Chlorinated Dichloromethane (DCM)Very Low / InsolubleHigh
Decision Workflow for Solubilization

This diagram outlines the logical steps to take when faced with a solubility challenge.

start Start: Need to dissolve (1,1,3-Trimethylbutyl)amine HCl in an organic solvent solvent_type Is the target solvent non-polar (e.g., Toluene, DCM)? start->solvent_type free_base RECOMMENDED: Convert to Free Base (See Protocol 1.1) solvent_type->free_base Yes polar_solvent Is the target solvent polar aprotic (e.g., THF, ACN)? solvent_type->polar_solvent No end_success Success: Proceed with experiment free_base->end_success physical_methods Try Physical Methods: 1. Grind Solid 2. Sonicate 3. Gentle Heat polar_solvent->physical_methods Yes end_fail Re-evaluate: Consider alternative solvent or converting to free base polar_solvent->end_fail No (Re-evaluate solvent choice) dissolved_check1 Did it dissolve? physical_methods->dissolved_check1 cosolvent Try adding a polar protic co-solvent (e.g., MeOH) dissolved_check1->cosolvent No dissolved_check1->end_success Yes dissolved_check2 Did it dissolve? cosolvent->dissolved_check2 dissolved_check2->end_success Yes dissolved_check2->end_fail No cluster_0 Step 1: Initial State in Separatory Funnel cluster_1 Step 2: Add Base (e.g., NaHCO₃) cluster_2 Step 3: Separation Aqueous Layer (Bottom)\n[Amine-H⁺Cl⁻ dissolved in H₂O] Aqueous Layer (Bottom) [Amine-H⁺Cl⁻ dissolved in H₂O] Organic Layer (Top)\n[e.g., Ethyl Acetate] Organic Layer (Top) [e.g., Ethyl Acetate] Aqueous Layer\n[NaCl, H₂O, excess base] Aqueous Layer [NaCl, H₂O, excess base] Organic Layer\n[Free Amine] Organic Layer [Free Amine] arrow Amine-H⁺ + HCO₃⁻  ->  Amine + H₂O + CO₂ Aqueous Layer (Drained)\n[Waste] Aqueous Layer (Drained) [Waste] Organic Layer (Collected)\n[Contains product] Organic Layer (Collected) [Contains product] Step 1 Start: Dissolve Salt in Water & add Organic Solvent Step 2 Add Aqueous Base, Shake & Vent Step 1->Step 2 Step 3 Separate Layers, Collect Organic Phase Step 2->Step 3 Step 4 Wash, Dry, & Evaporate Organic Phase Step 3->Step 4 End Final Product: Pure Free Amine Step 4->End

Caption: Workflow for converting amine hydrochloride to its free base.

References

  • (1,1,3-Trimethylbutyl)amine hydrochloride | C7H18ClN | CID 73554146 . PubChem. Available from: [Link]

  • Phase-transfer catalyst . Wikipedia. Available from: [Link]

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? . ResearchGate. Available from: [Link]

  • Phase, Transfer, Catalyst Products . Neha-Chem. Available from: [Link]

  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol . The Journal of Organic Chemistry. Available from: [Link]

  • phase transfer catalyst . Little Flower College Guruvayoor. Available from: [Link]

  • trimethylamine hydrochloride . Chemister.ru. Available from: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach . PMC. Available from: [Link]

  • Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media . ResearchGate. Available from: [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? . Polish Pharmaceutical Society. Available from: [Link]

  • A Solvent-Free Base Liberation of a Tertiary Aminoalkyl Halide by Flow Chemistry . Organic Process Research & Development. Available from: [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? . ResearchGate. Available from: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach . Journal of Chemical Theory and Computation. Available from: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs . Brieflands. Available from: [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents . RSC Publishing. Available from: [Link]

  • Are there any salts that are soluble in organic solvents? . Quora. Available from: [Link]

  • Organic Nitrogen Compounds V: Amine Salts . Spectroscopy Online. Available from: [Link]

  • methylamine hydrochloride . Chemister.ru. Available from: [Link]

  • Solubility of organic salts in solvent-antisolvent mixtures: A combined experimental and molecular dynamics simulations approach . arXiv. Available from: [Link]

  • Tert-butyl amine hydrochloride . NIST WebBook. Available from: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model . Physical Chemistry Research. Available from: [Link]

Sources

Optimization

Technical Support Center: (1,1,3-Trimethylbutyl)amine Hydrochloride Recrystallization

Welcome to the technical support center for the recrystallization of (1,1,3-Trimethylbutyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recrystallization of (1,1,3-Trimethylbutyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound and maximizing your yield. Here, we move beyond rote protocols to understand the underlying principles that govern a successful crystallization.

The Challenge of Amine Hydrochloride Recrystallization

(1,1,3-Trimethylbutyl)amine hydrochloride, with its bulky aliphatic structure, presents a unique set of challenges during recrystallization. As an amine salt, its solubility is highly dependent on the polarity and protic nature of the solvent, as well as the pH of the solution. Achieving a high yield of pure crystalline material requires a careful balance of these factors.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recrystallization of (1,1,3-Trimethylbutyl)amine hydrochloride resulted in a very low yield. What are the likely causes and how can I improve it?

A low yield is one of the most common frustrations in recrystallization. The primary culprit is often suboptimal solvent selection or procedural missteps. Let's break down the potential causes and their solutions.

Potential Cause 1: Inappropriate Solvent Choice

The ideal solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[1] For amine hydrochlorides, which are ionic salts, polar solvents are generally required. However, a solvent that is too effective at solvating the ions at low temperatures will keep your product in solution, drastically reducing the yield.[2]

Solution:

  • Systematic Solvent Screening: Before committing to a large-scale recrystallization, perform a systematic solvent screen with small amounts of your crude material. A suggested screening protocol is provided below.

  • Consider a Mixed-Solvent System: Often, a single solvent doesn't provide the ideal solubility curve. A mixed-solvent system, typically consisting of a "good" solvent (in which the compound is soluble) and an "anti-solvent" or "bad" solvent (in which the compound is insoluble), can be highly effective. For amine hydrochlorides, common pairs include:

    • Ethanol/Water

    • Isopropanol/Diethyl Ether

    • Methanol/Toluene

Potential Cause 2: Using an Excessive Amount of Solvent

Even with the correct solvent, using too much will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[1][2] The goal is to create a saturated solution at the solvent's boiling point.

Solution:

  • Incremental Solvent Addition: When dissolving your crude product, add the hot solvent in small portions to the heated crude material until it just dissolves.[3]

  • Concentrate the Solution: If you suspect you've added too much solvent, you can carefully evaporate some of it to reach the saturation point before cooling.

Potential Cause 3: Premature Crystallization During Hot Filtration

If your crude material contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools during this process, you will lose product on the filter paper.

Solution:

  • Pre-heat your glassware: Use a hot plate to warm your funnel and receiving flask before filtration.

  • Use a small excess of solvent: Before hot filtration, add a slight excess of hot solvent (5-10%) to prevent premature crystallization. You can then boil off this excess before cooling.

  • Keep the solution hot: Work quickly and efficiently during the filtration process.

Potential Cause 4: Incomplete Precipitation

The cooling process is critical for maximizing crystal formation. Insufficient cooling will result in a lower yield.

Solution:

  • Slow Cooling: Allow the solution to cool slowly to room temperature. This not only improves yield but also the purity and size of your crystals.[1][4]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility of your compound and maximize precipitation.

The following table summarizes the key factors affecting yield:

FactorImpact on YieldTroubleshooting Strategy
Solvent Choice HighPerform a systematic solvent screen. Consider mixed-solvent systems.
Solvent Volume HighAdd hot solvent incrementally to achieve saturation. Concentrate if necessary.
Cooling Rate MediumCool the solution slowly to room temperature before transferring to an ice bath.
Final Temperature MediumEnsure the solution is thoroughly chilled in an ice bath to minimize solubility.
pH of Solution HighFor amine hydrochlorides, ensure the solution is slightly acidic to suppress deprotonation to the more soluble free amine.
Q2: My (1,1,3-Trimethylbutyl)amine hydrochloride is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or the presence of impurities that depress the melting point.

Solution:

  • Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before attempting to cool again.

  • Slower Cooling: Cool the solution more slowly to allow the crystals to form at a temperature below the compound's melting point.

  • Change the Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a mixed-solvent system.

  • Remove Impurities: If the issue persists, the purity of your starting material may be too low. Consider a preliminary purification step like a wash or treatment with activated carbon if colored impurities are present.[1]

Q3: No crystals are forming, even after cooling in an ice bath. What's happening?

This is a common issue that can often be resolved with a few simple techniques to induce crystallization.

Potential Cause 1: Supersaturation

The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. In this state, crystallization needs a nucleation point to begin.

Solution:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide a surface for nucleation.[1]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

  • Reduce Solvent Volume: As a last resort, evaporate some of the solvent and try cooling again.

The troubleshooting workflow can be visualized as follows:

Recrystallization_Troubleshooting Start Crude (1,1,3-Trimethylbutyl)amine hydrochloride Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Cool slowly to room temperature Dissolve->Cool IceBath Cool in ice bath Cool->IceBath OilingOut Oiling Out? Cool->OilingOut Filter Filter crystals IceBath->Filter NoCrystals No Crystals? IceBath->NoCrystals LowYield Low Yield? Filter->LowYield Check Yield ReEvaporate Re-dissolve & evaporate some solvent LowYield->ReEvaporate Yes CheckSolvent Re-evaluate solvent choice LowYield->CheckSolvent Yes AddSolvent Re-heat & add more solvent OilingOut->AddSolvent Yes InduceCrystallization Scratch flask or add seed crystal NoCrystals->InduceCrystallization Yes ReEvaporate->Cool CheckSolvent->Start AddSolvent->Cool InduceCrystallization->Filter

Caption: Troubleshooting workflow for recrystallization.

Experimental Protocol: Solvent Screening for (1,1,3-Trimethylbutyl)amine Hydrochloride

Objective: To identify a suitable single or mixed-solvent system for the recrystallization of (1,1,3-Trimethylbutyl)amine hydrochloride.

Materials:

  • Crude (1,1,3-Trimethylbutyl)amine hydrochloride

  • Test tubes

  • Heating block or water bath

  • A selection of solvents (see table below)

  • Glass stirring rods

Suggested Solvents for Screening:

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Likely to be a good solvent when hot, but may retain too much product when cold.
EthanolHigh78A common choice for amine hydrochlorides.[5]
IsopropanolMedium82Another good option, slightly less polar than ethanol.
AcetoneMedium56May be a suitable anti-solvent.
Ethyl AcetateLow77Less likely to be a good primary solvent but could be an anti-solvent.
TolueneLow111Useful as an anti-solvent with more polar solvents.
Diethyl EtherLow35Insoluble for similar amine hydrochlorides, good as an anti-solvent.[5]

Procedure:

  • Place approximately 20-30 mg of your crude material into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe the solubility.

    • If the solid dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • For solvents in which the solid is insoluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • Continue to add the hot solvent dropwise until the solid just dissolves.

  • Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. The ideal solvent will show poor solubility at low temperatures and result in a good recovery of crystalline solid.

The solvent selection process can be visualized as follows:

Solvent_Screening Start Small sample of crude compound AddSolvent Add solvent at room temperature Start->AddSolvent CheckSolubility Is it soluble? AddSolvent->CheckSolubility Heat Heat to boiling CheckSolubility->Heat No BadSolvent Unsuitable Solvent CheckSolubility->BadSolvent Yes CheckHotSolubility Is it soluble? Heat->CheckHotSolubility Cool Cool to 0°C CheckHotSolubility->Cool Yes CheckHotSolubility->BadSolvent No CheckCrystals Good crystal formation? Cool->CheckCrystals GoodSolvent Suitable Solvent CheckCrystals->GoodSolvent Yes CheckCrystals->BadSolvent No

Caption: Decision tree for selecting a recrystallization solvent.

References

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange. [Link]

  • What methods can be used to improve recrystallization yield? (n.d.). CK-12 Foundation. [Link]

  • Properties of substance: trimethylamine hydrochloride. (n.d.). Chemical Database. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]

  • Amir, S., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-4. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025, December 13). ResearchGate. [Link]

  • Newman, J., & Perry, J. J. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Crystal Growth & Design, 20(8), 5348-5357. [Link]

  • Zhang, H. (2024, November 13). Optimizing Crystallization Processes for Higher Yields. Zhanghua Dryer. [Link]

  • Recrystallization purification method of enamine salt. (2020).
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (n.d.). National Center for Biotechnology Information. [Link]

  • (1,1,3-Trimethylbutyl)amine hydrochloride. (n.d.). PubChem. [Link]

  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. (n.d.). Der Pharma Chemica. [Link]

  • Recrystallization. (n.d.). University of California, Irvine. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidative Degradation of (1,1,3-Trimethylbutyl)amine Hydrochloride

Here is the technical support center with troubleshooting guides and FAQs. Welcome to the technical support guide for (1,1,3-Trimethylbutyl)amine hydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for (1,1,3-Trimethylbutyl)amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who handle and store this compound. Our goal is to provide you with the foundational knowledge and practical, field-proven protocols to prevent its oxidative degradation, ensuring the integrity and reliability of your experiments and products.

The "Why": Understanding the Oxidative Degradation of Amines

Amines are susceptible to oxidation due to the lone pair of electrons on the nitrogen atom, which can be readily attacked by oxidizing agents.[1][2] This process is often a free-radical chain reaction, accelerated by environmental factors.[3] Understanding the "why" behind degradation is the first step toward effective prevention.

Key Factors Driving Oxidative Degradation:

  • Oxygen: The primary culprit. Atmospheric oxygen can directly react with the amine, especially under certain conditions.[4]

  • Light (Photolysis): UV and even visible light can provide the energy needed to initiate oxidative reactions.[3][5]

  • Heat (Thermolysis): Elevated temperatures accelerate the rate of chemical reactions, including oxidation.[6][7]

  • Metal Ions: Trace amounts of metal ions, such as iron (Fe²⁺/Fe³⁺) or copper (Cu²⁺), can act as powerful catalysts, significantly speeding up degradation.[7][8]

  • Humidity: Moisture can facilitate certain degradation pathways and may affect the physical form of the hydrochloride salt.[2]

Visualizing the Degradation Pathway

The following diagram illustrates the general mechanism by which primary amines like (1,1,3-Trimethylbutyl)amine hydrochloride can degrade. The process is initiated by factors like heat, light, or metal ions, leading to the formation of various oxidized impurities.

cluster_initiators Initiating Factors cluster_pathway Degradation Pathway O2 Oxygen (O₂) Light Light (hv) Amine (1,1,3-Trimethylbutyl)amine Hydrochloride Heat Heat (Δ) Metal Metal Ions (Mⁿ⁺) Intermediate Reactive Intermediates (e.g., Free Radicals) Amine->Intermediate Initiation Products Degradation Products (e.g., N-Oxides, Hydroxylamines) Intermediate->Products Propagation Start Degradation Suspected? (e.g., color change, failed assay) Quarantine 1. Quarantine Affected Lot 2. Document Observations Start->Quarantine Analyze Perform Analytical Purity Check (Use Protocol 3.1) Quarantine->Analyze Confirm Degradation Confirmed? Analyze->Confirm Investigate Conduct Root Cause Analysis (See Problem 2) Confirm->Investigate Yes Release Material Meets Specification Document & Release Lot Confirm->Release No

Caption: Decision workflow for troubleshooting degradation.

Problem 1: Suspected Degradation in a Specific Stored Sample
  • Symptoms: You observe a color change, clumping, or an analytical test (e.g., HPLC, NMR) shows unexpected peaks or a decrease in the main compound's purity.

  • Immediate Actions:

    • Quarantine: Immediately segregate the suspect container to prevent its accidental use.

    • Document: Record the lot number, storage location, date, and your visual observations. Take photographs if possible.

  • Diagnostic Workflow: The next step is to confirm and quantify the degradation.

Protocol 3.1: Purity Analysis via Stability-Indicating HPLC

A stability-indicating method is an analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time. [1]It must be able to separate the intact active ingredient from its degradation products.

  • Method Development (If not available):

    • Develop a reverse-phase HPLC method. A C18 column is often a good starting point.

    • The mobile phase should be chosen to provide good resolution between the parent amine and potential polar degradation products (e.g., N-oxides). A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.

    • Use a UV detector set to a wavelength where the amine hydrochloride has significant absorbance.

  • Forced Degradation: To ensure your method is stability-indicating, you must generate degradation products. [5] * Prepare a dilute solution of a known-good standard of (1,1,3-Trimethylbutyl)amine hydrochloride.

    • Expose separate aliquots to stress conditions:

      • Oxidative: Add a small amount of 3% hydrogen peroxide and let it sit at room temperature for several hours. [3] * Thermal: Heat a solution at 60-80°C for 24-48 hours.

      • Photolytic: Expose a solution to intense UV/visible light.

  • Analysis:

    • Inject the stressed samples and the unstressed control onto your HPLC system.

    • Confirmation: A true stability-indicating method will show a decrease in the area of the main peak for the stressed samples and the appearance of new, well-resolved peaks corresponding to the degradation products.

  • Sample Testing:

    • Once the method is validated, carefully prepare a solution of your suspect sample and inject it.

    • Compare the chromatogram to that of a reference standard. The presence of peaks seen in your forced degradation studies confirms oxidative degradation. Quantify the impurities against the main peak area.

Problem 2: Recurrent Degradation Issues Across Multiple Batches
  • Symptoms: You consistently find evidence of degradation in different lots of material over time, suggesting a systemic issue rather than an isolated incident.

  • Root Cause Analysis: Use the following checklist to perform a thorough investigation.

    • Storage Conditions Audit:

      • Are the storage units (refrigerators, freezers, cabinets) functioning correctly? Verify and log temperatures.

      • Is the material being stored away from light sources? Check for exposure from windows or overhead lighting.

      • Is the storage area truly dry? Check for signs of condensation or high ambient humidity.

    • Container and Closure Integrity:

      • Are you using the correct type of containers (e.g., amber glass)?

      • Are the container caps being sealed properly and tightly after each use? A compromised seal can allow slow ingress of oxygen and moisture.

    • Handling Protocol Review:

      • Observe the handling process. How long is the main container left open during sampling?

      • Is there a risk of cross-contamination with oxidizing agents or metal-containing spatulas? Use glass or polymer-based tools where possible.

    • Investigate Excipient Incompatibility (for formulations):

      • Certain excipients can promote degradation. For example, polyethylene glycols (PEGs) in the presence of iron oxides (a common pigment) can generate reactive impurities that degrade amines. [9]If this is a formulated product, conduct compatibility studies.

Advanced Prevention Strategies & Protocols

For high-value material or when maximum stability is required (e.g., for long-term reference standards), basic precautions may not be enough. The following protocols provide an enhanced level of protection.

Protocol 4.1: Inert Gas Overlay for Long-Term Storage

This procedure displaces oxygen from the container's headspace, creating a protective, non-reactive atmosphere.

  • Preparation: You will need a source of dry, high-purity nitrogen or argon gas with a regulator and a tube or pipette for delivery.

  • Setup: Perform this in a fume hood or well-ventilated area.

  • Purging: Before sealing the container, gently introduce a slow stream of the inert gas into the headspace above the solid material for 15-30 seconds. The goal is to displace the lighter air with the heavier inert gas. Do not blow the gas directly onto the solid, as this can cause it to become airborne.

  • Sealing: While the gas is still flowing slowly, securely tighten the container cap.

  • Securing: For extra protection, you can wrap the cap-container interface with Parafilm® to ensure a long-lasting, airtight seal.

Protocol 4.2: Evaluating the Need for Antioxidants or Chelating Agents

This is most relevant when (1,1,3-Trimethylbutyl)amine hydrochloride is used in a solution-based formulation, where it may be more exposed to dissolved oxygen and potential metal catalysts.

  • When to Consider:

    • If the final product will be a liquid formulation stored for an extended period.

    • If your formulation contains excipients known to contain trace metals (e.g., mineral-based fillers, some pigments).

    • If previous stability studies on the liquid formulation have shown degradation.

  • Choosing a Stabilizer: The choice is highly dependent on the final application, solvent system, and regulatory requirements.

Stabilizer ClassExample(s)Mechanism of Action
Antioxidants Butylated hydroxytoluene (BHT), Aromatic Amines [10][]Scavenge free radicals, interrupting the chain reaction of oxidation.
Chelating Agents EDTA, HEDP, DTPMP [12]Bind (sequester) metal ions, preventing them from catalyzing oxidative reactions. [12]
  • Experimental Evaluation:

    • Prepare several small batches of your liquid formulation.

    • Create a control batch with no stabilizer.

    • Create test batches, each with a different potential stabilizer at a low concentration (e.g., 0.01 - 0.1% w/w).

    • Subject all batches to an accelerated stability study (e.g., 40°C/75% RH for 1-3 months).

    • Periodically analyze samples from each batch using the stability-indicating HPLC method (Protocol 3.1).

    • The most effective stabilizer will be the one that shows the lowest rate of degradation of (1,1,3-Trimethylbutyl)amine hydrochloride compared to the control.

By implementing these robust storage, handling, and troubleshooting procedures, you can significantly mitigate the risk of oxidative degradation, ensuring the quality and consistency of your scientific work.

References

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4, 159-165.
  • Gomez, A. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.
  • KHFY, A. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO.
  • Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology.
  • Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. ProQuest.
  • Unknown. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Source not further specified].
  • Islam, M. S., et al. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 3-Buten-1-amine Hydrochloride.
  • PwC. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • AKKİM. (2015). TRIMETHYLAMINE HYDROCHLORIDE, 68-68.5% SOLUTION.
  • Enamine. (n.d.). Safety Data Sheet - 1,2,2-trimethylcyclobutan-1-amine hydrochloride.
  • BOC Sciences. (n.d.). CAS 68411-46-1 (Antioxidant 5057).
  • Loba Chemie. (n.d.). TRIMETHYLAMINE HYDROCHLORIDE CAS NO 593-81-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Easchem Co., Ltd. (2025). Primary Amine Antioxidants.
  • Ionescu, C., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. PMC - NIH.
  • Cousins, A., et al. (2026). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate.
  • Wang, J., et al. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. MDPI.
  • Rochelle, G. T., et al. (2012). Oxidation inhibitors for amine degradation. Google Patents.
  • Pirc, S., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. PMC.

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise in (1,1,3-Trimethylbutyl)amine Hydrochloride Analysis

Introduction: The Analytical Challenge (1,1,3-Trimethylbutyl)amine hydrochloride (also known as tert-octylamine hydrochloride) is a bulky, primary aliphatic amine. Because it lacks a conjugated pi-electron system, it exh...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

(1,1,3-Trimethylbutyl)amine hydrochloride (also known as tert-octylamine hydrochloride) is a bulky, primary aliphatic amine. Because it lacks a conjugated pi-electron system, it exhibits virtually no UV absorbance above 220 nm. Consequently, analysts are forced to rely on low-wavelength UV detection (typically 205–210 nm) or alternative detection modalities.

At these extreme low wavelengths, the detector becomes hyper-sensitive to mobile phase impurities, dissolved gases, and the ion-pairing reagents (like Trifluoroacetic Acid, TFA) required to prevent the highly basic amine from interacting with residual silanols on the column. This perfect storm often results in severe baseline noise, compromising the Signal-to-Noise Ratio (SNR) and elevating the Limit of Detection (LOD)[1].

Diagnostic Workflow

Before adjusting your method chemistry, you must isolate the root cause of the noise. Use the following decision tree to determine if the issue is optical, mechanical, or chemical.

BaselineDiagnostics Start Observe High Baseline Noise PumpOff Is noise present with pump OFF? Start->PumpOff DetectorIssue Detector Issue (Lamp age, Flow cell bubble, Electronic noise) PumpOff->DetectorIssue Yes Periodic Is the noise periodic/pulsating? PumpOff->Periodic No PumpIssue Pump/Hardware Issue (Check valves, Seals, Trapped air) Periodic->PumpIssue Yes Gradient Does noise increase during gradient? Periodic->Gradient No SolventIssue Solvent/Mixing Issue (TFA mismatch, Contamination, Poor mixing) Gradient->SolventIssue Yes ColumnIssue Column Issue (Degradation, Dewetting, Bleed) Gradient->ColumnIssue No

Diagnostic decision tree for isolating HPLC baseline noise sources.

Quantitative Impact of Detection Modalities

To achieve the best LOD/LOQ for aliphatic amines, consider how your detection modality interacts with the analyte and the mobile phase.

Table 1: Impact of Detection Modality on (1,1,3-Trimethylbutyl)amine Hydrochloride Analysis

Detection ModalityTypical SettingBaseline Noise SusceptibilityTypical S/N Ratio (10 µg/mL)Primary Source of Noise
UV-Vis (PDA/VWD) 205 - 210 nmHigh15:1Solvent absorbance, TFA drift, dissolved O₂[2]
ELSD Evap Temp: ~50°CModerate50:1Mobile phase volatility, gas flow fluctuations
CAD N/ALow>100:1Particulate matter, non-volatile buffers
LC-MS (ESI+) m/z 130.16 [M+H]⁺Very Low>500:1Matrix effects, source contamination

Troubleshooting Guides & FAQs

Q: Why is my baseline incredibly noisy and drifting upwards during a gradient run at 210 nm? A: This is the most common issue when analyzing aliphatic amines with TFA. TFA acts as an ion-pairing agent to improve the peak shape of the highly basic tert-octylamine, but it absorbs strongly at 210 nm. As the gradient shifts from aqueous to organic, the refractive index and UV absorbance change, causing the baseline to drift[3]. Solution: Balance your TFA. TFA absorbs more UV light in water than in acetonitrile. Use 0.100% TFA in your aqueous phase and 0.085% TFA in your organic phase. This slight offset equalizes the background absorbance, flattening the baseline.

Q: I am observing rhythmic, pulsating noise in my baseline. Is this related to the amine or the solvent? A: Neither. Rhythmic, pulsating noise that coincides with pump head strokes is a mechanical issue[2]. It is often caused by dissolved air in the solvents or malfunctioning check valves. Interestingly, TFA can cause standard ruby check valves to stick over time[3]. Solution: Ensure your inline degasser is functioning. If the issue persists, switch to ceramic check valves, which are highly resistant to sticking in TFA-based methods[3].

Q: The baseline is stable, but I have broad "humps" appearing where my (1,1,3-Trimethylbutyl)amine peak should be. What causes this? A: Broad humps or ghost peaks are typically caused by late-eluting contaminants washing off a dirty column, or by column dewetting if the stationary phase has collapsed due to highly aqueous conditions[2]. Solution: Flush the column with 100% strong solvent (e.g., Acetonitrile or Methanol) for several column volumes to remove hydrophobic contaminants. If dewetting has occurred, equilibrate the column for several hours at the method flow rate to restore the phase[4].

Q: How can I improve the Signal-to-Noise Ratio (SNR) without changing my detector? A: According to ICH guidelines, LOD is directly tied to the SNR[1]. To improve SNR without new hardware, optimize your detector's time constant (response time). Increasing the time constant acts as an electronic filter that smooths out high-frequency baseline noise. However, do not increase it so much that it artificially broadens your analyte peak[1]. Additionally, ensure optimal solvent mixing; upgrading to a high-efficiency static mixer can significantly reduce mixing noise[5].

Self-Validating Experimental Protocols

Protocol 1: Zero-Dead-Volume (ZDV) Diagnostic Run

Objective: Isolate the source of baseline noise to the detector, pump, or column.

  • Column Bypass: Remove the analytical column and replace it with a ZDV union. This eliminates column bleed, silanol interactions, or dewetting as variables[2].

  • Static Baseline Test: Turn off the pump flow completely. Monitor the baseline for 5 minutes.

    • Causality: If noise > 0.05 mAU persists with zero flow, the issue is optical/electronic (e.g., failing D2 lamp, dirty flow cell, or electronic interference)[4].

  • Dynamic Baseline Test: Initiate flow at 1.0 mL/min with 50:50 Mobile Phase A:B. Monitor for pressure ripple and baseline fluctuations.

    • Causality: If the baseline exhibits rhythmic pulsations, the issue is mechanical (e.g., sticking check valves or air in the pump head)[2].

Protocol 2: System Passivation and Mobile Phase Optimization for Low-UV Amine Analysis

Objective: Establish a flat, low-noise baseline for tert-octylamine hydrochloride using TFA ion-pairing.

  • Solvent Selection: Use strictly LC-MS grade Water and Acetonitrile. Lower grades contain UV-absorbing organic impurities that manifest as severe noise at 210 nm[3].

  • TFA Balancing (Critical Step): Prepare Mobile Phase A with 0.100% v/v TFA in Water. Prepare Mobile Phase B with 0.085% v/v TFA in Acetonitrile.

    • Causality: Balancing the concentration prevents the baseline from drifting upward during a gradient run by keeping the background UV absorbance constant[3].

  • Degassing Validation: Activate the inline vacuum degasser. Dissolved oxygen absorbs strongly below 215 nm. If baseline noise persists, supplement with 5 minutes of Helium sparging[6].

  • Mixer Upgrade: Install a high-efficiency static mixer (e.g., ASI static mixer) to ensure uniform solvent blending, which mitigates high-frequency noise caused by micro-fluctuations in solvent composition during gradient elution[5].

References

  • [2] Title: HPLC Repair Services: Common Causes of Baseline Noise Source: The Overbrook Group URL:[Link]

  • [3] Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL:[Link]

  • [4] Title: HPLC Diagnostic Skills Vol I – Noisy Baselines Source: Element Lab Solutions URL:[Link]

  • [6] Title: Why am I getting Baseline noise in HPLC? Source: ResearchGate URL:[Link]

  • [5] Title: The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance Source: Chrom Tech URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Synthetic Impurities in (1,1,3-Trimethylbutyl)amine Hydrochloride

Overview (1,1,3-Trimethylbutyl)amine hydrochloride (also known chemically as 2,4-dimethylpentan-2-amine HCl) is a highly sterically hindered aliphatic amine. It serves as a critical building block in the synthesis of adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

(1,1,3-Trimethylbutyl)amine hydrochloride (also known chemically as 2,4-dimethylpentan-2-amine HCl) is a highly sterically hindered aliphatic amine. It serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including the AAK1 inhibitor BMS-986176/LX-9211, which is currently in clinical trials for the treatment of neuropathic pain ()[1]. Because of its complex, bulky structure, its synthesis—typically executed via a Ritter reaction—is highly prone to generating specific organic and inorganic impurities that can severely impact downstream coupling efficiency and formulation safety ()[2].

This guide provides field-proven troubleshooting strategies, analytical parameters, and self-validating protocols to help researchers isolate the high-purity hydrochloride salt ()[3].

Impurity Causality & Mechanistic Origins

Q: What are the primary synthetic impurities found in crude (1,1,3-Trimethylbutyl)amine HCl, and what causes them?

A: The synthesis of this tert-alkylamine relies on the generation of a tertiary carbocation from 2,4-dimethylpentan-2-ol in strong acid, followed by nucleophilic attack by a nitrile (Ritter reaction) and subsequent hydrolysis. The extreme steric bulk of the adjacent isobutyl and methyl groups dictates the reaction's impurity profile:

  • Alkene Byproducts (2,4-dimethyl-1-pentene and 2,4-dimethyl-2-pentene): The tertiary carbocation intermediate is highly susceptible to a competing E1 elimination pathway. If the reaction temperature exceeds 15 °C, the thermodynamic drive for elimination outpaces the pseudo-first-order kinetics of the nitrile nucleophilic attack, leading to volatile alkene impurities.

  • Unhydrolyzed Amide Intermediates (e.g., N-(2,4-dimethylpentan-2-yl)acetamide): The steric shielding around the amide carbonyl carbon severely retards the rate of nucleophilic addition of water during the final hydrolysis step. Incomplete hydrolysis leaves significant amounts of neutral amide impurities in the crude mixture.

  • Inorganic Salts and Moisture: Neutralization of the strong acid used in the Ritter reaction, followed by HCl gas bubbling to form the final salt, often traps NaCl, excess HCl, and water within the final crystal lattice.

Analytical Diagnostic Parameters

Q: How can I accurately detect and quantify these impurities?

A: (1,1,3-Trimethylbutyl)amine lacks a strong UV chromophore, making standard HPLC-UV unreliable without pre-column derivatization. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for profiling the volatile free-base and its organic impurities.

Table 1: Analytical Parameters for Impurity Profiling

Impurity TypeAnalytical TechniqueRelative Retention TimeKey Diagnostic Ions (m/z)Mitigation Strategy
2,4-Dimethylpentenes GC-FID / GC-MS0.45 - 0.5598 (M+), 83, 55Strict temperature control (<15°C) during acid addition.
Unhydrolyzed Amides GC-MS1.80 - 2.10157 (M+), 142, 100Self-validating acid-base extraction protocol.
Moisture / Water Karl Fischer TitrationN/AN/AAzeotropic distillation with toluene prior to salt formation.
Inorganic Salts Ion ChromatographyN/AN/AHot filtration and anti-solvent recrystallization.

Experimental Workflows & Methodologies

ImpurityWorkflow A Crude (1,1,3-Trimethylbutyl)amine HCl B GC-MS / HPLC Analysis A->B C Impurity Profiling B->C D Alkene Byproducts (Dehydration) C->D E Unhydrolyzed Amides (Ritter Intermediates) C->E F Inorganic Salts & Moisture C->F G Temperature Control (<15°C during synthesis) D->G H Acid-Base Extraction (pH Control) E->H I Azeotropic Drying & Recrystallization F->I J High-Purity API Intermediate G->J H->J I->J

Experimental workflow for identifying and resolving synthetic impurities.

Protocol A: Self-Validating Acid-Base Extraction (Amide Removal)

Q: My GC-MS shows 15% unhydrolyzed amide. How do I remove it without repeating the harsh hydrolysis?

A: Unhydrolyzed amides are chemically neutral and do not protonate under mild acidic conditions. You can exploit the pKa of the target amine (~10.5) to create a self-validating phase-separation system. The physical partitioning of the product explicitly confirms the success of the purification, as the amine transitions between phases while the neutral impurities remain stranded.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude (1,1,3-trimethylbutyl)amine HCl in deionized water (10 mL/g). The organic salt will dissolve, while highly lipophilic impurities may float.

  • Basification: Cool the solution to 0–5 °C. Slowly add 6M NaOH dropwise until the aqueous layer reaches pH > 12. This liberates the free amine base.

  • Primary Extraction: Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 5 mL/g). Both the free amine and the neutral unhydrolyzed amide will partition into the organic phase. Discard the aqueous layer (which contains the inorganic salts).

  • Selective Acidification (The Validation Step): Wash the combined MTBE layers with cold 1M HCl (3 x 5 mL/g). The amine protonates and shifts entirely into the aqueous phase. The unhydrolyzed amide remains trapped in the MTBE layer.

  • Final Recovery: Discard the MTBE layer. Re-basify the pure aqueous layer to pH > 12 with NaOH, extract with fresh MTBE, dry the organic layer over anhydrous Na₂SO₄, and bubble dry HCl gas through the solvent to precipitate the pure (1,1,3-trimethylbutyl)amine HCl.

Protocol B: Anti-Solvent Recrystallization (Inorganic Desalting)

Q: My sample has a high ash content and fails elemental analysis due to residual NaCl. How can I desalt the hydrochloride salt?

A: The target amine hydrochloride exhibits excellent differential solubility in an alcohol/anti-solvent system, whereas inorganic salts like NaCl are completely insoluble in hot alcohols. This allows for a physical separation prior to crystallization.

Step-by-Step Methodology:

  • Suspension: Suspend the crude HCl salt in a minimum volume of hot isopropanol (approx. 3–5 mL/g) at 75 °C.

  • Dissolution & Hot Filtration: Stir vigorously. The organic amine salt will dissolve completely, leaving the inorganic impurities as a fine suspension. Rapidly filter the hot mixture through a pre-warmed Celite pad to physically remove the inorganics.

  • Anti-Solvent Addition: Transfer the clear filtrate to a clean flask at 60 °C. Add ethyl acetate (anti-solvent) dropwise until the solution becomes faintly turbid.

  • Crystallization: Allow the solution to cool to room temperature undisturbed at a rate of 10 °C/hour to promote large crystal growth (preventing solvent inclusion).

  • Isolation: Chill the suspension to 4 °C for 4 hours. Filter the brilliant white crystalline solid and dry under high vacuum (<1 mbar) at 40 °C for 12 hours to remove residual isopropanol.

References

  • Luo, G., et al. "Discovery of (S)-1-((2′,6-Bis(difluoromethyl)-[2,4′-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • Li, Q., et al. "Solid forms of (s)-1-((2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine and salts thereof." US Patent 20230357182A1, 2023.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73554146, (1,1,3-Trimethylbutyl)amine hydrochloride." PubChem, 2024. URL:[Link]

Sources

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Technical Support Center: (1,1,3-Trimethylbutyl)amine Hydrochloride for Biological Assays

Welcome to the technical support guide for the use of (1,1,3-Trimethylbutyl)amine hydrochloride, also known as tert-octylamine hydrochloride, in biological research. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the use of (1,1,3-Trimethylbutyl)amine hydrochloride, also known as tert-octylamine hydrochloride, in biological research. This guide is designed for researchers, scientists, and drug development professionals who are considering this compound for pH control in their experiments. We will cover its fundamental properties, provide protocols for its use, and troubleshoot common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties and the effective buffering range of (1,1,3-Trimethylbutyl)amine?

A1: Understanding the pKa is critical before using any compound as a buffer. The pKa is the pH at which the compound is 50% in its protonated (acid) form and 50% in its deprotonated (base) form. A buffer is most effective within a range of approximately pKa ± 1.[1]

(1,1,3-Trimethylbutyl)amine is a primary aliphatic amine.[2] The pKa of its conjugate acid is predicted to be approximately 10.74 .[3] This means its effective buffering range is from approximately pH 9.74 to 11.74 .

Key takeaway: This compound is a poor choice for most biological assays, which typically require stable pH control in the physiological range of 6.8 to 8.2.[4][5] Its buffering capacity at physiological pH is minimal, making your system highly susceptible to pH shifts.

Q2: I still need to proceed. How do I prepare a stock solution of (1,1,3-Trimethylbutyl)amine hydrochloride and adjust the pH?

A2: If you must proceed, extreme care should be taken. The following protocol outlines the preparation of a 1 M stock solution.

Experimental Protocol: Preparation of 1 M (1,1,3-Trimethylbutyl)amine HCl Stock Solution

  • Materials:

    • (1,1,3-Trimethylbutyl)amine hydrochloride (M.W. 165.70 g/mol )[6][7]

    • High-purity, nuclease-free water

    • Concentrated hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

    • Calibrated pH meter with a temperature probe

    • Sterile glassware and magnetic stirrer

    • 0.22 µm sterile filter unit

  • Procedure:

    • Weighing: In a chemical fume hood, accurately weigh 16.57 g of (1,1,3-Trimethylbutyl)amine hydrochloride.

    • Dissolving: Add the powder to a beaker containing approximately 80 mL of high-purity water. Place a magnetic stir bar in the beaker and stir on a magnetic plate until fully dissolved.

    • Initial pH Check: Before major adjustments, check the initial pH of the solution. As the hydrochloride salt, it will be acidic.

    • pH Adjustment:

      • Slowly add concentrated NaOH dropwise to raise the pH. The solution's pH will change very slowly until it approaches the pKa (~10.74).

      • Crucial: Monitor the pH continuously. Given the high pKa, you will need to add a significant amount of base to reach a physiological pH, effectively neutralizing the amine's buffering potential and creating a high-salt solution.

      • If you need to lower the pH, use concentrated HCl.

    • Final Volume: Once the target pH is achieved, carefully transfer the solution to a 100 mL graduated cylinder and add water to reach a final volume of 100 mL.

    • Sterilization: Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

    • Storage: Store the buffer at 4°C. Label clearly with the compound name, concentration, pH, and preparation date.

Troubleshooting Guide

Problem 1: My cells exhibit signs of cytotoxicity (low viability, poor morphology) after I added the buffer.

Cause: Primary amines, especially at higher concentrations, can be cytotoxic. Cationic compounds can interact with negatively charged cell membranes, leading to membrane disruption and cell death.[8][9] Furthermore, some studies have shown that the cytotoxicity of amine-containing polymers is dependent on molecular weight and the density of amine groups.[8][10]

Solutions:

  • Validate Cytotoxicity: Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of the buffer for your specific cell line.[11][12]

  • Reduce Concentration: Use the lowest possible concentration of the buffer that provides adequate (if any) pH stability.

  • Switch to a Biocompatible Buffer: This is the most highly recommended solution. Use a well-validated biological buffer such as HEPES, which is zwitterionic, membrane-impermeable, and designed for cell culture applications.[13][14]

Problem 2: I am seeing high background and inconsistent results in my colorimetric protein assay (e.g., BCA, Lowry).

Cause: Amine-containing compounds are known to interfere with protein quantification assays that rely on the reduction of copper ions (Cu²⁺ to Cu¹⁺), such as the Bicinchoninic Acid (BCA) and Lowry assays.[15][16] The primary amine group can reduce the copper ions, producing a color change that is indistinguishable from the signal generated by proteins, leading to a false positive and overestimation of protein concentration.[15][17]

Solutions:

  • Change Assay Method: The Bradford protein assay is generally more compatible with amine-containing buffers because it relies on dye-binding rather than copper reduction.[16] However, you must still validate it, as high buffer concentrations can shift the acidic pH of the Bradford reagent.

  • Prepare Standards in the Same Buffer: The most robust way to account for interference is to prepare your protein standards (e.g., BSA) in the exact same buffer matrix (same concentration of (1,1,3-Trimethylbutyl)amine HCl at the same pH) as your unknown samples.[16] This ensures the background signal is subtracted out.

  • Precipitate the Protein: Use a method like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering buffer.[17][18] The protein pellet can then be resuspended in an assay-compatible buffer.

Best Practices & Alternative Solutions

Q3: What are the essential criteria for selecting a buffer for biological research?

A3: The ideal biological buffer, as first outlined by Dr. Norman Good, should meet several criteria to ensure experimental success and reproducibility.[14][19]

  • pKa in the Physiological Range: The buffer's pKa should be between 6.0 and 8.0 to provide effective buffering where most biological reactions occur.[1][20]

  • High Water Solubility: The buffer must be readily soluble in aqueous systems.[21]

  • Membrane Impermeability: It should not cross cell membranes, preventing interference with intracellular processes.[19]

  • Biochemical Inertness: The buffer should not interact with or inhibit enzymes or other critical components of your assay.[22]

  • Minimal Salt and Temperature Effects: The pKa should be minimally affected by the temperature, concentration, and ionic composition of the medium.[23][24] Note that the pH of amine-based buffers like Tris is known to be highly sensitive to temperature changes.[25][26]

  • Low UV/Visible Absorbance: It should not absorb light in the range used for spectrophotometric measurements.[21]

Q4: What are some recommended, validated alternative buffers for physiological pH?

A4: For nearly all biological applications, using a well-characterized "Good's Buffer" is superior to a simple amine like (1,1,3-Trimethylbutyl)amine.[19][27]

Feature(1,1,3-Trimethylbutyl)amineHEPESTris
pKa (at 25°C) ~10.74[3]7.48 - 7.5[4][22]8.1[28]
Buffering Range pH 9.7 - 11.7pH 6.8 - 8.2[5]pH 7.1 - 9.1
Biocompatibility Potentially cytotoxic[8]Excellent, widely used in cell culture[13]Good, but can be toxic to some mammalian cells at high concentrations
Temp. Sensitivity (ΔpKa/°C) Not well-characterized, but likely high (amine-based)-0.014-0.028[25]
Assay Interference High interference with BCA/Lowry assays[15][16]Minimal; does not affect Biuret assay[13]Interferes with some protein assays[29]
Suitability Not Recommended Highly Recommended for cell culture and most enzyme assaysRecommended for molecular biology (e.g., electrophoresis), use with caution in cell-based assays

Recommendation: HEPES is an excellent choice for most applications requiring pH control in the 7.2-7.4 range, especially for cell-based assays due to its superior biocompatibility.[4][13] Tris is a cost-effective workhorse in molecular biology but be mindful of its temperature-dependent pH.[23][28]

Diagrams and Workflows

Logical Workflow for Buffer Selection

Caption: Decision tree for selecting an appropriate biological buffer.

Protocol for Buffer Preparation and pH Adjustment

Buffer_Preparation_Workflow weigh 1. Weigh Buffer Powder dissolve 2. Dissolve in ~80% of Final Volume of dH2O weigh->dissolve stir 3. Mix with Magnetic Stirrer Until Dissolved dissolve->stir calibrate 4. Calibrate pH Meter at Working Temperature stir->calibrate adjust 5. Adjust pH with Acid/Base Dropwise calibrate->adjust volume 6. Bring to Final Volume with dH2O adjust->volume filter 7. Sterile Filter (0.22 µm) volume->filter store 8. Store at 4°C and Label filter->store

Caption: Standard workflow for preparing a sterile buffer solution.

References

  • MP Biomedicals. (n.d.). Tris and Tris hydrochloride. MP Biomedicals. [Link]

  • MP Biomedicals. (n.d.). Protocol: HEPES Buffer Recipe. MP Biomedicals. [Link]

  • Peterson, G. L., & Jollow, D. J. (1991). Interference of biogenic amines with the measurement of proteins using bicinchoninic acid. Analytical Biochemistry, 195(1), 66-70. [Link]

  • Wikipedia. (n.d.). Good's buffers. Wikipedia. [Link]

  • Hengyuan Fine Chemical. (2025, April 2). Buffer Selection Guide: Optimal Choices for Various Applications. Hengyuan Fine Chemical. [Link]

  • Wuhan Desheng Biochemical Technology Co., Ltd. (2022, June 22). How to Prepare HEPES Buffer?. Wuhan Desheng Biochemical Technology Co., Ltd. [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Interchim. [Link]

  • Porterfield, A. (2025, May 29). What Makes a “Good” Laboratory Buffer?. Bitesize Bio. [Link]

  • ResearchGate. (2014, August 7). Why does the PH of tris-base buffer change with temperature variation?. ResearchGate. [Link]

  • Calbiochem. (n.d.). Buffers. Calbiochem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Tert-octyl amine hydrochloride (CAS 116401-46-8). Cheméo. [Link]

  • G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. G-Biosciences. [Link]

  • Freire, M. G., et al. (2016). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Scientific Reports, 6, 33732. [Link]

  • Gornall, A. G., Bardawill, C. J., & David, M. M. (2025, July 17). Improved protein assay based on the biuret reaction: interference of proteinogenic amino acids. R Discovery. [Link]

  • ResearchGate. (2025, December 18). Improved protein assay based on the biuret reaction: interference of proteinogenic amino acids. ResearchGate. [Link]

  • NIST. (n.d.). tert-Octyl amine hydrochloride. NIST WebBook. [Link]

  • MDPI. (2021, August 18). Amine-Rich Coatings to Potentially Promote Cell Adhesion, Proliferation and Differentiation, and Reduce Microbial Colonization: Strategies for Generation and Characterization. MDPI. [Link]

  • MDPI. (2019, August 1). Cytotoxicity of Dendrimers. MDPI. [Link]

  • PubMed. (2019, December 15). Modification of primary amines to higher order amines reduces in vivo hematological and immunotoxicity of cationic nanocarriers through TLR4 and complement pathways. PubMed. [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Quora. (2014, August 6). How does the pKa of Trimethylamine compare with that of ammonia?. Quora. [Link]

  • MDPI. (2021, April 22). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. [Link]

  • PMC. (2022, August 3). Effect of the array of amines on the transfection efficiency of cationic peptidomimetic lipid molecules into neural cells. PMC. [Link]

  • N/A. (n.d.). Approximate pKa chart of the functional groups: values to know. N/A. [Link]

  • PubChem. (n.d.). (1,1,3-Trimethylbutyl)amine hydrochloride. PubChem. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: (1,1,3-Trimethylbutyl)amine Hydrochloride vs. tert-Octylamine in Chemical Synthesis

In the landscape of modern chemical synthesis, the choice between an amine's free base and its salt form is a critical decision that can dictate the course of a reaction, influence yield, and simplify or complicate purif...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical synthesis, the choice between an amine's free base and its salt form is a critical decision that can dictate the course of a reaction, influence yield, and simplify or complicate purification. This guide provides an in-depth comparison of two structurally similar, yet functionally distinct, sterically hindered primary amines: tert-octylamine (the free base) and (1,1,3-Trimethylbutyl)amine hydrochloride (an amine salt). While not the salt of tert-octylamine itself, its structural similarity makes for a compelling and instructive comparison for any researcher navigating this choice.

We will dissect their fundamental physicochemical differences and translate them into practical, field-proven insights for their application as bases, nucleophiles, and synthetic building blocks. This guide is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of not just what to use, but why and when.

Section 1: Core Physicochemical Characteristics

The fundamental difference between a free base amine and its hydrochloride salt lies in the protonation state of the nitrogen atom. This single proton dictates physical state, solubility, and chemical reactivity, creating two reagents with distinct advantages and applications.

tert-Octylamine , also known as 1,1,3,3-tetramethylbutylamine, is a primary aliphatic amine with a highly branched alkyl group.[1] This steric bulk is a key feature, influencing its reactivity. In contrast, (1,1,3-Trimethylbutyl)amine hydrochloride , the salt of 2,4-dimethylpentan-2-amine, presents the amine in its protonated, ammonium form.[2]

The following table summarizes their key properties, which form the basis for their divergent roles in synthesis.

Propertytert-Octylamine (Free Base) (1,1,3-Trimethylbutyl)amine hydrochloride Rationale & Implication
IUPAC Name 2,4,4-Trimethylpentan-2-amine[3]2,4-Dimethylpentan-2-amine;hydrochloride[2]Note the slight structural difference: a tert-butyl vs. an iso-propyl group at one end.
Molecular Formula C₈H₁₉N[4]C₇H₁₈ClN[2]The hydrochloride adds HCl to the empirical formula.
Molecular Weight 129.24 g/mol [4]151.68 g/mol [2]The salt form is heavier due to the incorporated HCl.
Physical Form Clear, colorless liquid[1]SolidCritical Difference: Liquids are easily handled via syringe for homogeneous reactions; solids are weighed and can be easier to store long-term.
Boiling/Melting Point BP: 137-143 °C; MP: -67 °C[1][4]Not available (decomposes)The ionic nature of the salt gives it a much higher melting point than the free base.
Solubility Insoluble in water; Soluble in organic solvents (ethanol, ether, chloroform)[1][5][6]Expected to be soluble in water and polar solvents; sparingly soluble in nonpolar organic solvents.Critical Difference: This dictates the choice of reaction solvent. Free base is for organic media; the salt is for aqueous or polar protic media.
Reactivity Basic and Nucleophilic Acidic (in solution), Non-nucleophilic The lone pair on the free base nitrogen is available to act as a base or nucleophile. The salt's nitrogen has no available lone pair.
Handling Flammable, corrosive liquid. Strong amine odor.[1][7]Acutely toxic solid (if ingested).Both require careful handling, but the specific precautions differ (e.g., liquid containment vs. dust inhalation).

Section 2: Performance in Synthetic Applications

The decision to use a free base amine or its salt is determined by the intended role of the amine in the reaction. The two are generally not interchangeable and are selected for distinct chemical tasks.

Application 1: The Amine as a Base (Acid Scavenger)

In many reactions, such as acylations with acid chlorides or alkylations with alkyl halides, a stoichiometric amount of acid (typically HCl) is generated. This acid must be neutralized by a base to drive the reaction to completion and prevent side reactions.

  • tert-Octylamine (Free Base): It excels in this role. Its significant steric hindrance around the nitrogen atom makes it a poor nucleophile, reducing the likelihood of it competing with the intended nucleophile (e.g., an alcohol). Its solubility in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene ensures homogeneous reaction conditions. The resulting tert-octylammonium hydrochloride salt often precipitates from less polar solvents, providing a simple visual cue for reaction progress and aiding in its removal during workup.

  • (1,1,3-Trimethylbutyl)amine hydrochloride: This compound is unsuitable for use as an acid scavenger. It is already an ammonium salt—the product of an acid-base reaction. It is not basic and cannot neutralize additional acid.

The workflow below illustrates the logical choice for this application.

start Reaction generates acid byproduct (e.g., HCl)? choice Select an Acid Scavenger start->choice  Yes free_base Use Free Base Amine (tert-Octylamine) choice->free_base hcl_salt Do NOT Use Amine HCl Salt choice->hcl_salt reason1 Provides a non-nucleophilic, organic-soluble base. free_base->reason1 reason2 It is an acidic salt and cannot neutralize acid. hcl_salt->reason2

Caption: Decision workflow for selecting an amine as an acid scavenger.

Application 2: The Amine as a Nucleophile (Synthetic Building Block)

When the goal is to incorporate the amine's structure into a final product (e.g., forming an amide or a secondary amine), the nitrogen's lone pair must act as a nucleophile.

  • tert-Octylamine (Free Base): This is the "ready-to-use" form for nucleophilic attack. It can be directly added to the reaction mixture with an electrophile (like an acyl chloride or an aldehyde). The reaction is straightforward, involving a single step of mixing the core reagents.

  • (1,1,3-Trimethylbutyl)amine hydrochloride: To function as a nucleophile, the free amine must be liberated from its salt form. This requires an additional deprotonation step before or during the reaction. A stronger, non-nucleophilic base (like triethylamine) or an inorganic base (like NaOH or K₂CO₃) must be added to the reaction mixture. This "unlocks" the nitrogen's lone pair, allowing it to react.

The choice between these two approaches involves a trade-off between convenience and handling. The free base is more direct but involves handling a corrosive liquid. The salt is a stable, easy-to-weigh solid, but requires an additional reagent and a more complex reaction setup.

The following diagram outlines the experimental workflow for each approach in an amide synthesis.

G cluster_A Protocol A: Using tert-Octylamine (Free Base) cluster_B Protocol B: Using Amine Hydrochloride Salt A1 Dissolve tert-Octylamine and Electrophile (e.g., Acyl Chloride) in an organic solvent (e.g., DCM). A2 Stir at appropriate temperature. (An acid scavenger may be needed if not self-quenching) A1->A2 A3 Perform aqueous workup to remove byproduct salts. A2->A3 B1 Suspend Amine HCl salt in an organic solvent. B2 Add an external base (e.g., Et3N, NaOH) to liberate the free amine in situ. B1->B2 B3 Add Electrophile (e.g., Acyl Chloride). B2->B3 B4 Stir at appropriate temperature. B3->B4 B5 Perform workup (filtration and/or aqueous wash) to remove byproduct salts. B4->B5

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Quantifying (1,1,3-Trimethylbutyl)amine Hydrochloride

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of quality, safety, and efficacy. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantification of (1,1,3-Trimethylbutyl)amine hydrochloride, a primary amine of pharmaceutical interest. The validation of these methods is paramount to ensure data integrity and meet regulatory expectations. This document will delve into the scientific principles, experimental protocols, and validation parameters for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration.

The validation frameworks discussed herein are grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] These guidelines provide a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose.[1][4]

The Importance of Method Validation

Analytical method validation provides documented evidence that a method is suitable for its intended use. This is achieved by evaluating a set of performance characteristics, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[6][7] A thoroughly validated method ensures the reliability and consistency of analytical data, which is critical for regulatory submissions and quality control throughout the drug development lifecycle.[8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For a primary amine hydrochloride salt like (1,1,3-Trimethylbutyl)amine hydrochloride, reverse-phase HPLC with UV detection is a common and effective approach.

Scientific Principles

In reverse-phase HPLC, the analyte is separated based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. (1,1,3-Trimethylbutyl)amine, being a polar compound, will have a relatively low retention time on a C18 column. The addition of an acidic modifier to the mobile phase is often necessary to ensure good peak shape for amines by protonating residual silanol groups on the stationary phase and the amine itself. Detection is typically achieved using a UV detector, as the amine chromophore absorbs in the low UV region.

Experimental Protocol: Reverse-Phase HPLC with UV Detection
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of (1,1,3-Trimethylbutyl)amine hydrochloride reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.

    • Prepare sample solutions by accurately weighing and dissolving the sample in the mobile phase.

Data Presentation: HPLC Validation Parameters
Validation ParameterAcceptance Criteria (Typical)Hypothetical Performance Data
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0%Repeatability: 0.8%Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.3 µg/mL
Specificity No interference from placebo or related substances at the analyte's retention time.Peak purity index > 0.999
Robustness No significant impact on results with small variations in method parameters (e.g., pH, flow rate).All %RSD < 5% for varied conditions
Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Prep_Standard Prepare Reference Standard Solutions HPLC_System HPLC System with C18 Column Prep_Standard->HPLC_System Inject Prep_Sample Prepare Sample Solutions Prep_Sample->HPLC_System Inject Data_Acquisition Data Acquisition at 210 nm HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC analysis of (1,1,3-Trimethylbutyl)amine hydrochloride.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While (1,1,3-Trimethylbutyl)amine hydrochloride is a salt and thus non-volatile, it can be analyzed by GC after conversion to its free base form or through derivatization. Direct analysis of the free base is often challenging due to the polar nature of amines, which can lead to poor peak shape and adsorption on the column. Derivatization is often the preferred approach to improve volatility and chromatographic performance.

Scientific Principles

In GC, the analyte is vaporized and separated based on its partitioning between a gaseous mobile phase (carrier gas) and a stationary phase coated on the inside of a capillary column. For amines, a column with a stationary phase designed to minimize interactions with basic compounds is often used. A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds, providing a response that is proportional to the mass of carbon.

Experimental Protocol: GC-FID with Derivatization
  • Instrumentation: A gas chromatograph equipped with a split/splitless inlet, a capillary column, and a Flame Ionization Detector (FID).

  • Derivatization:

    • Accurately weigh the (1,1,3-Trimethylbutyl)amine hydrochloride standard or sample into a vial.

    • Add a suitable solvent (e.g., dichloromethane) and a derivatizing agent (e.g., trifluoroacetic anhydride, TFAA).

    • Heat the mixture to complete the reaction, forming a volatile trifluoroacetyl derivative.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min

    • Detector Temperature: 280 °C

    • Injection Volume: 1 µL (split mode)

Data Presentation: GC Validation Parameters
Validation ParameterAcceptance Criteria (Typical)Hypothetical Performance Data
Linearity (r²) ≥ 0.9980.9989
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (% RSD) Repeatability: ≤ 3.0%Intermediate Precision: ≤ 5.0%Repeatability: 1.8%Intermediate Precision: 3.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101.5 µg/mL
Specificity No interfering peaks from derivatizing agent or matrix components.Baseline resolution of the derivatized analyte peak.
Robustness Minimal impact from slight changes in oven temperature ramp or carrier gas flow rate.All %RSD < 6% for varied conditions
Visualization: GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Processing & Analysis Prep_Sample Weigh Sample/Standard Derivatization Add Solvent & Derivatizing Agent Prep_Sample->Derivatization Reaction Heat to Complete Reaction Derivatization->Reaction GC_System GC-FID System Reaction->GC_System Inject Data_Acquisition Data Acquisition GC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration External Standard Calibration Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for GC analysis of (1,1,3-Trimethylbutyl)amine hydrochloride via derivatization.

Acid-Base Titration

Acid-base titration is a classical analytical technique that offers a direct and absolute method for quantifying the amount of a basic substance. For (1,1,3-Trimethylbutyl)amine hydrochloride, a non-aqueous titration is often employed due to the weak basicity of the free amine in an aqueous medium.

Scientific Principles

In a non-aqueous titration, a solvent that does not interfere with the acid-base reaction is used. For the titration of an amine hydrochloride, the sample is typically dissolved in a non-aqueous solvent, and the hydrochloride salt is titrated with a strong base, such as sodium hydroxide in a non-aqueous solvent. The endpoint of the titration can be determined potentiometrically using a pH electrode or with a colorimetric indicator.

Experimental Protocol: Non-Aqueous Potentiometric Titration
  • Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., a combination pH electrode suitable for non-aqueous solvents).

  • Reagents:

    • Titrant: 0.1 M Sodium Hydroxide in Methanol (standardized)

    • Solvent: Isopropanol or a mixture of isopropanol and methanol

  • Procedure:

    • Accurately weigh the (1,1,3-Trimethylbutyl)amine hydrochloride sample and dissolve it in the chosen solvent.

    • Immerse the electrode in the sample solution.

    • Titrate the sample with the standardized sodium hydroxide solution, recording the potential (mV) or pH as a function of the titrant volume.

    • Determine the endpoint from the inflection point of the titration curve.

Data Presentation: Titration Validation Parameters
Validation ParameterAcceptance Criteria (Typical)Hypothetical Performance Data
Accuracy (% Assay) 98.5% - 101.5%99.2% - 100.8%
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.5%Intermediate Precision: 1.2%
Specificity The titration should be specific for the amine hydrochloride and not be affected by other components in the sample matrix.A single, sharp inflection point in the titration curve.
Linearity A linear relationship between the mass of the sample and the volume of titrant consumed.r² ≥ 0.999
Robustness The method should be insensitive to small changes in solvent composition or titration speed.All assay results within 99.0% - 101.0% for varied conditions.
Visualization: Titration Experimental Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Non-Aqueous Solvent Weigh_Sample->Dissolve Titrator_Setup Setup Automatic Titrator & Electrode Dissolve->Titrator_Setup Titrate Titrate with Standardized Base Titrator_Setup->Titrate Endpoint Determine Endpoint from Titration Curve Titrate->Endpoint Calculate Calculate Assay Endpoint->Calculate

Caption: Workflow for non-aqueous potentiometric titration of (1,1,3-Trimethylbutyl)amine hydrochloride.

Comparison and Conclusion

The choice of analytical method for the quantification of (1,1,3-Trimethylbutyl)amine hydrochloride depends on several factors, including the intended purpose of the analysis, the required sensitivity, the sample matrix, and the available instrumentation.

  • HPLC offers excellent specificity and sensitivity, making it ideal for the analysis of low-level impurities and for stability-indicating assays. The ability to use gradient elution allows for the separation of the analyte from a wide range of other components.

  • GC , particularly with derivatization, provides high sensitivity and is well-suited for the analysis of residual amines in drug substances or products. However, the additional derivatization step can introduce variability and increase sample preparation time.

  • Acid-Base Titration is a robust and cost-effective method for the assay of bulk drug substances. It is an absolute method that does not require a reference standard for calibration once the titrant is standardized. However, it lacks the specificity of chromatographic methods and is generally less sensitive.

Ultimately, the selected method must be rigorously validated to demonstrate its suitability for the intended application, ensuring the generation of reliable and accurate data in a regulated environment. Adherence to the principles outlined in the ICH and FDA guidelines is essential for successful method validation and regulatory acceptance.[1][2][4][9]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). LinkedIn. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S. Food and Drug Administration. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2025, November 29). BioPharm International. [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24). International Council for Harmonisation. [Link]

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Comparative

A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Validation Protocol for (1,1,3-Trimethylbutyl)amine Hydrochloride

This guide provides an in-depth, technically grounded protocol for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of (1,1,3-Trimethylbutyl)amine hydrochloride, also known as tert...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically grounded protocol for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of (1,1,3-Trimethylbutyl)amine hydrochloride, also known as tert-Octylamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the causality behind experimental choices to ensure scientific integrity and regulatory compliance. We will explore the complete validation workflow as prescribed by leading regulatory bodies and compare the GC-MS technique against viable alternatives, providing the data and rationale necessary to make informed decisions in a laboratory setting.

The Analytical Imperative: Why Method Validation is Non-Negotiable

In the pharmaceutical industry, analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[1][2] Employing a fully validated analytical method is a cornerstone of Good Manufacturing Practice (GMP) and is critical for ensuring the identity, purity, potency, and stability of a drug substance.[2][3] For a compound like (1,1,3-Trimethylbutyl)amine hydrochloride, which may be used as a raw material or intermediate, a robust analytical method is essential for quality control, stability testing, and impurity profiling.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for this analyte. The GC component offers high-resolution separation of volatile and semi-volatile compounds, while the MS detector provides definitive identification based on mass fragmentation patterns and sensitive quantification.[4] (1,1,3-Trimethylbutyl)amine is a volatile primary amine, making it an ideal candidate for GC analysis.[5][6]

The GC-MS Validation Protocol: A Self-Validating System

A validation protocol must be a self-validating system, providing documented evidence that the method is suitable for its intended purpose.[1] The following protocol is structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, which is recognized globally by regulatory agencies.[7][8][9]

Foundational GC-MS Method Parameters

Before validation can begin, a robust chromatographic method must be developed. The following table presents a typical starting point for the analysis of (1,1,3-Trimethylbutyl)amine.

Table 1: Example GC-MS Method Parameters

ParameterRecommended SettingRationale
GC Column Agilent CP-Volamine or similar (e.g., DB-5ms)The CP-Volamine is specifically designed to reduce peak tailing for basic compounds like amines.[10][11] A standard 5% phenyl-methylpolysiloxane column is also a viable alternative.[12]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Typical flow rate for this column dimension.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Splitless (for trace analysis) or Split (for assay)Splitless mode enhances sensitivity for impurity analysis, while a split injection prevents column overload for higher concentration assays.
Oven Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)A temperature program is essential to elute the analyte with a good peak shape and separate it from potential impurities.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization technique that generates a characteristic fragmentation pattern for library matching and structural elucidation.
Acquisition Mode Full Scan (for identification) & Selected Ion Monitoring (SIM) (for quantification)Full scan is used during development and for specificity. SIM mode significantly increases sensitivity and selectivity for quantitative analysis by monitoring specific fragment ions of the analyte.

Core Validation Parameters

The following sections detail the experimental execution and acceptance criteria for each validation characteristic.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[8][13] This is arguably the most critical validation parameter for a stability-indicating method.

Experimental Protocol:

  • Blank Analysis: Inject the diluent (e.g., Methanol) to ensure no interfering peaks are present at the retention time of the analyte.

  • Analyte Analysis: Inject a standard solution of (1,1,3-Trimethylbutyl)amine hydrochloride to establish its retention time and mass spectrum.

  • Forced Degradation: The cornerstone of specificity testing is demonstrating that the method can separate the analyte from its potential degradation products.[14][15] This involves subjecting the drug substance to stress conditions that are harsher than accelerated stability testing.[16][17]

    • Acid Hydrolysis: Reflux the analyte in 0.1 M HCl for several hours. Neutralize before injection. Amines are generally stable to acid hydrolysis, but this must be confirmed.

    • Base Hydrolysis: Reflux the analyte in 0.1 M NaOH for several hours. Neutralize before injection. This condition can potentially degrade related substances.[17]

    • Oxidation: Treat the analyte with 3-6% hydrogen peroxide at room temperature.[16] Primary amines are susceptible to oxidation, which can form N-oxides or other related substances.[15]

    • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 105°C) for 24-48 hours.[16]

    • Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[18]

Data Analysis & Acceptance Criteria:

  • The chromatograms from the stressed samples should show adequate separation between the main (1,1,3-Trimethylbutyl)amine peak and any peaks from degradation products.

  • The MS detector is used to perform peak purity analysis on the analyte peak in the stressed samples. The mass spectrum should be consistent across the peak, confirming it is not co-eluting with a degradant.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Experimental Protocol:

  • Prepare a stock solution of (1,1,3-Trimethylbutyl)amine hydrochloride.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, the range should typically span 80% to 120% of the target test concentration.[7][19] For an impurity test, the range must cover from the reporting limit to 120% of the impurity specification.[19]

  • Inject each standard in triplicate.

Data Analysis & Acceptance Criteria:

  • Plot the average peak area against concentration.

  • Perform a linear regression analysis.

  • The correlation coefficient (r) should be ≥ 0.999. The y-intercept should be close to zero.

Range

The range is the interval between the upper and lower analyte concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[7] This parameter is confirmed by the successful results of the linearity, accuracy, and precision experiments.

Accuracy

Accuracy measures the closeness of the test results to the true value. It is typically determined through recovery studies.

Experimental Protocol:

  • Prepare a placebo or matrix sample.

  • Spike the placebo with the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery.

Data Analysis & Acceptance Criteria:

  • The mean percent recovery for an assay should typically be within 98.0% to 102.0%.

  • For impurity analysis, the recovery should be acceptable across the range (e.g., 80.0% to 120.0%), especially at lower concentrations.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Perform a minimum of six replicate determinations at 100% of the test concentration, or

    • Nine determinations covering the specified range (e.g., three replicates at three concentrations).[8]

  • Intermediate Precision: This assesses within-laboratory variations. The analysis should be repeated by a different analyst on a different day using different equipment if possible.[7][8]

Data Analysis & Acceptance Criteria:

  • Calculate the Relative Standard Deviation (RSD) for the series of measurements.

  • For an assay, the RSD should typically be ≤ 2.0%. For impurity analysis, the RSD requirement may be higher (e.g., ≤ 10%).

Detection & Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[3]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio (S/N): This is the most common approach for chromatographic methods.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.

  • Validation of LOQ: The determined LOQ must be experimentally verified by analyzing a sufficient number of samples prepared at this concentration and demonstrating acceptable precision and accuracy.[7]

Robustness

Robustness demonstrates the reliability of the method with respect to deliberate, small variations in its parameters.[7] This is typically evaluated during the development phase.

Experimental Protocol:

  • Vary key method parameters one at a time, such as:

    • GC flow rate (e.g., ± 0.1 mL/min)

    • Oven temperature ramp rate (e.g., ± 2 °C/min)

    • Inlet temperature (e.g., ± 10 °C)

  • Analyze a standard solution under each modified condition and assess the impact on system suitability parameters (retention time, peak shape, resolution).

Data Analysis & Acceptance Criteria:

  • The system suitability criteria (e.g., resolution, tailing factor) should still be met under all varied conditions.

  • The results should remain consistent, demonstrating the method's reliability for routine use.

// Nodes A [label="Method Development & Optimization", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Validation Protocol Definition", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Specificity\n(Forced Degradation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Accuracy\n(Recovery)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Precision\n(Repeatability & Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="LOD & LOQ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="System Suitability Criteria Defined", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Final Validation Report", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Finalize Method"]; B -> C; B -> D; B -> E; B -> F; B -> G; B -> H; A -> I [style=dashed];

{C, D, E, F, G, H} -> J [label="Compile Data"]; I -> J [style=dashed, label="Verify Performance"]; } Caption: Workflow for a comprehensive GC-MS method validation.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is highly suitable, other techniques could be considered. The choice depends on available instrumentation, required sensitivity, and sample throughput needs.[20]

// Nodes GC_MS [label="{GC-MS|Pros:\l- High Specificity (MS)\l- High Sensitivity (SIM mode)\l- Excellent for Volatiles\l|Cons:\l- Requires Volatile Analyte\l- Potential for Amine Adsorption\l}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_MS [label="{HPLC-MS (LC-MS)|Pros:\l- Broad Applicability\l- No Derivatization Needed\l- High Specificity (MS)\l|Cons:\l- (1,1,3-TBA) is a poor UV absorber\l- Requires MS or other universal detector\l- More complex mobile phases\l}", fillcolor="#34A853", fontcolor="#FFFFFF"]; CE [label="{Capillary Electrophoresis (CE)|Pros:\l- High Separation Efficiency\l- Low Sample/Solvent Consumption\l|Cons:\l- Lower Concentration Sensitivity\l- Reproducibility can be challenging\l- Less common in QC labs\l}", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible node for centering center [shape=point, width=0, height=0];

// Edges to create a logical flow GC_MS -> center [style=invis]; HPLC_MS -> center [style=invis]; CE -> center [style=invis]; } Caption: Comparison of GC-MS with HPLC-MS and CE for amine analysis.

Table 2: Quantitative Comparison of Analytical Techniques

ParameterGC-MSHPLC with Universal Detector (e.g., MS, CAD)Capillary Electrophoresis (CE)
Derivatization Not typically required for this analyte, but an option to improve peak shape.Not required.[20]Not required.
Specificity Very High (mass fragmentation provides structural information).Very High (with MS detector).Moderate (relies on migration time only).
Sensitivity Very High (especially in SIM mode).High (detector dependent).Moderate to Low.
Robustness High (well-established technique).High.Moderate (sensitive to buffer composition and capillary surface).
Throughput Moderate (typical run times of 15-30 min).Moderate to High.High (fast separation times).
Primary Advantage Definitive identification and high sensitivity for a volatile analyte.Broad applicability to non-volatile compounds without derivatization.Extremely high separation efficiency and low reagent consumption.

Conclusion

The validation of an analytical method is a rigorous, systematic process that ensures data integrity and product quality. For (1,1,3-Trimethylbutyl)amine hydrochloride, Gas Chromatography-Mass Spectrometry stands out as a superior technique, offering an unparalleled combination of separation efficiency, sensitivity, and specificity. The detailed validation protocol presented in this guide, grounded in ICH principles, provides a comprehensive framework for establishing a robust, reliable, and regulatory-compliant method. While alternatives like HPLC-MS exist and are valuable for other types of analytes, the inherent volatility of (1,1,3-Trimethylbutyl)amine makes it perfectly suited for a well-validated GC-MS method. By following this guide, laboratories can confidently develop and validate analytical procedures that withstand scientific and regulatory scrutiny.

References

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • A Comprehensive Guide for Analytical Method Validation. (2023). Eurasian Journal of Analytical Chemistry.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC - NIH.
  • A practical guide to forced degradation and stability studies for drug substances. (2023). Drug Discovery Today.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2019). Journal of Drug Delivery and Therapeutics.
  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Profound.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Quality Guidelines. ICH.
  • ICH Q2(R1) Analytical Method Validation. Scribd.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • An In-depth Technical Guide to tert-Octylamine: Properties, Synthesis, and Applications. Benchchem.
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters.
  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). Analytical and Bioanalytical Chemistry.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Navigating the Analytical Maze: A Comparative Guide to Validating the Purity of (1S,3S)-3-Aminocyclopentanol Hydrochloride by GC. Benchchem.
  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. (2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. (2020). ResearchGate.

Sources

Validation

A Guide to Inter-Laboratory Comparison of (1,1,3-Trimethylbutyl)amine Hydrochloride Purity Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract The accurate determination of purity for pharmaceutical ingredients is paramount for ensuring drug safety and efficacy. (1,1,3-Trimethylbutyl)amine...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate determination of purity for pharmaceutical ingredients is paramount for ensuring drug safety and efficacy. (1,1,3-Trimethylbutyl)amine hydrochloride, a key organic intermediate, requires robust and reproducible analytical methods for its quality control. This guide presents a comprehensive framework for an inter-laboratory comparison of purity analysis for (1,1,3-Trimethylbutyl)amine hydrochloride. We delve into the rationale behind method selection, offering a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed, step-by-step protocols for each technique are provided, alongside a proposed structure for an inter-laboratory study designed to validate the chosen methods. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to design and execute a rigorous inter-laboratory comparison, ultimately leading to a harmonized and reliable approach for the purity assessment of this important compound.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

(1,1,3-Trimethylbutyl)amine hydrochloride, also known as tert-octylamine hydrochloride, is a primary aliphatic amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Impurities, which can arise from the synthetic process or degradation, may possess undesirable toxicological properties or alter the pharmacological profile of the API. Therefore, the implementation of validated and reliable analytical methods for purity determination is a critical aspect of quality control in the pharmaceutical industry.

Inter-laboratory comparisons (ILCs), or proficiency testing, are a cornerstone of quality assurance, providing an objective means to assess the competence of different laboratories in performing specific analyses.[1] By analyzing the same homogenous sample, participating laboratories can evaluate their performance against a reference value and their peers, fostering confidence in the accuracy and comparability of results across different sites.[1][2] This is particularly crucial in the context of globalized pharmaceutical manufacturing and supply chains.

This guide provides a framework for establishing an ILC for the purity analysis of (1,1,3-Trimethylbutyl)amine hydrochloride, comparing the utility of three powerful analytical techniques: HPLC, GC, and qNMR.

Synthesis and Potential Impurities of (1,1,3-Trimethylbutyl)amine Hydrochloride

A common and industrially significant method for the synthesis of tertiary alkyl primary amines such as (1,1,3-Trimethylbutyl)amine is the Ritter reaction .[3] This reaction typically involves the treatment of an alkene with a nitrile in the presence of a strong acid, followed by hydrolysis of the intermediate nitrilium ion to an amide, which is then hydrolyzed to the desired amine.[4][3]

For (1,1,3-Trimethylbutyl)amine, the likely starting material is diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).

Diisobutylene Diisobutylene Nitrilium_Ion Nitrilium Ion Intermediate Diisobutylene->Nitrilium_Ion + HCN, H₂SO₄ HCN Hydrogen Cyanide (HCN) HCN->Nitrilium_Ion H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Nitrilium_Ion Amide N-(1,1,3,3-tetramethylbutyl)formamide Nitrilium_Ion->Amide + H₂O Water1 Water (H₂O) Water1->Amide Amine (1,1,3-Trimethylbutyl)amine Amide->Amine Hydrolysis (+ H₂O) Water2 Water (H₂O) Water2->Amine Final_Product (1,1,3-Trimethylbutyl)amine Hydrochloride Amine->Final_Product + HCl HCl Hydrochloric Acid (HCl) HCl->Final_Product

Caption: Simplified Ritter reaction pathway for the synthesis of (1,1,3-Trimethylbutyl)amine hydrochloride.

Based on this synthetic route, a profile of potential impurities can be predicted:

  • Unreacted Starting Materials: Residual diisobutylene and hydrogen cyanide.

  • Isomeric Amines: Rearrangement of the tertiary carbocation intermediate can lead to the formation of isomeric amines.

  • By-products: Oligomers of diisobutylene and other side-reaction products.

  • Residual Solvents: Solvents used during the reaction and purification steps.

  • Inorganic Salts: Residual acids and bases from the synthesis and workup.

A robust purity method must be able to separate and quantify the main component from these potential impurities.

Comparative Overview of Analytical Techniques for Purity Analysis

The selection of an appropriate analytical technique is critical for accurate and reliable purity determination. A multi-pronged approach using orthogonal methods is often the most robust strategy.[2]

Analytical Technique Principle Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) with UV/MS Detection Differential partitioning of analytes between a stationary and a mobile phase.Purity percentage based on peak area, detection and quantification of related substances and degradation products.High sensitivity and resolution for separating non-volatile impurities. Established and widely used method. Can be coupled with Mass Spectrometry (MS) for impurity identification.May require derivatization for compounds lacking a UV chromophore. Can be destructive to the sample.
Gas Chromatography (GC) with FID/MS Detection Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Quantification of volatile and semi-volatile impurities, including residual solvents.High efficiency for separating volatile compounds. Flame Ionization Detector (FID) provides a near-universal response for organic compounds.Not suitable for non-volatile or thermally labile compounds. Amines can exhibit poor peak shape due to their basicity and require specialized columns.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.Absolute purity determination without the need for a specific reference standard of the analyte. Provides structural confirmation.Highly accurate and precise. Non-destructive. Provides structural information about the main component and impurities.Lower sensitivity compared to chromatographic techniques. Requires a certified internal standard. Potential for peak overlap in complex mixtures.

Experimental Protocols for Purity Analysis

The following are detailed, step-by-step methodologies for the purity analysis of (1,1,3-Trimethylbutyl)amine hydrochloride using HPLC, GC, and qNMR.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Due to the lack of a strong UV chromophore in (1,1,3-Trimethylbutyl)amine, a pre-column derivatization step is necessary for sensitive UV detection.

Objective: To determine the purity of (1,1,3-Trimethylbutyl)amine hydrochloride and quantify related substances by HPLC with UV detection after pre-column derivatization.

Experimental Protocol:

  • Reagent and Sample Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Derivatization Reagent (OPA Reagent): Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol. Add 11.25 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily.

    • Standard Solution: Accurately weigh about 25 mg of (1,1,3-Trimethylbutyl)amine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent (e.g., water:acetonitrile 50:50).

    • Sample Solution: Accurately weigh about 25 mg of the (1,1,3-Trimethylbutyl)amine hydrochloride sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Derivatization Procedure:

    • In an autosampler vial, mix 100 µL of the standard or sample solution with 400 µL of the OPA reagent.

    • Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 340 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

  • Data Analysis:

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

    • Identify and quantify known impurities by comparing their retention times with those of reference standards, if available.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

The analysis of amines by GC can be challenging due to their polarity, which can cause peak tailing and adsorption on the column. The use of a base-deactivated column and liner is crucial for good chromatography.

Objective: To determine the purity of (1,1,3-Trimethylbutyl)amine hydrochloride and quantify volatile impurities by GC-FID.

Experimental Protocol:

  • Reagent and Sample Preparation:

    • Solvent: Dichloromethane or another suitable organic solvent.

    • Sample Preparation: The hydrochloride salt is not directly volatile. The analysis is performed on the free base. Accurately weigh about 50 mg of (1,1,3-Trimethylbutyl)amine hydrochloride into a vial. Add 1 mL of 1 M Sodium Hydroxide and 2 mL of dichloromethane. Vortex thoroughly and allow the layers to separate. Carefully transfer the organic (bottom) layer to a clean vial for analysis.

    • Standard Solution: Prepare a standard solution of (1,1,3-Trimethylbutyl)amine free base in dichloromethane at a similar concentration.

  • Chromatographic Conditions:

    • Column: A base-deactivated, low-to-mid polarity column (e.g., DB-5ms, HP-5amine).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the analyte.

Objective: To determine the absolute purity of (1,1,3-Trimethylbutyl)amine hydrochloride by ¹H qNMR.

Experimental Protocol:

  • Reagent and Sample Preparation:

    • Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).

    • Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The IS should have a signal that does not overlap with the analyte signals.

    • Sample Preparation: Accurately weigh about 10 mg of (1,1,3-Trimethylbutyl)amine hydrochloride and about 5 mg of the internal standard into an NMR tube. Add approximately 0.75 mL of the deuterated solvent. Cap the tube and vortex until both the sample and the internal standard are completely dissolved.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_IS = Purity of the internal standard

Design of an Inter-Laboratory Comparison Study

A well-structured ILC is essential for validating the chosen analytical methods and assessing the proficiency of participating laboratories.

cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Analysis and Reporting Coordination Selection of Coordinating Laboratory Protocol Development of a Detailed Protocol Coordination->Protocol Participants Recruitment of Participating Laboratories (8-15) Protocol->Participants Sample_Prep Preparation and Homogeneity Testing of the ILC Sample Participants->Sample_Prep Distribution Distribution of ILC Sample and Protocol Sample_Prep->Distribution Analysis Analysis of the Sample by Participating Laboratories Distribution->Analysis Reporting Submission of Results to the Coordinating Laboratory Analysis->Reporting Statistical_Analysis Statistical Analysis of the Submitted Data (e.g., Z-scores) Reporting->Statistical_Analysis Performance_Eval Evaluation of Laboratory Performance Statistical_Analysis->Performance_Eval Final_Report Issuance of the Final ILC Report Performance_Eval->Final_Report

Caption: Workflow for an inter-laboratory comparison study.

Study Organization
  • Coordinating Body: A designated laboratory will be responsible for organizing the ILC, including sample preparation, protocol distribution, and data analysis.

  • Participants: A minimum of 8-15 laboratories should be recruited to ensure statistically meaningful results.[4]

  • Timeline: A clear timeline for sample distribution, analysis, and reporting of results should be established.

Test Material

A single, homogenous batch of (1,1,3-Trimethylbutyl)amine hydrochloride should be prepared and its homogeneity confirmed by the coordinating laboratory. The material should be packaged in a way that ensures its stability during transport and storage.

Data Analysis and Performance Evaluation

The performance of each laboratory will be assessed using statistical methods as outlined in ISO 13528. A common approach is the use of z-scores, which are calculated as follows:

z = (x - X) / σ

Where:

  • z is the z-score

  • x is the result from the participating laboratory

  • X is the assigned value (the consensus value from all participants or a reference value)

  • σ is the standard deviation for proficiency assessment

A z-score between -2 and +2 is generally considered satisfactory.

Conclusion

The purity of (1,1,3-Trimethylbutyl)amine hydrochloride is a critical quality attribute that requires robust and reliable analytical methods for its control. This guide has provided a comparative overview of HPLC, GC, and qNMR as suitable techniques for this purpose, along with detailed experimental protocols. The successful implementation of an inter-laboratory comparison, as outlined in this guide, will be instrumental in validating these methods and ensuring consistency and comparability of results across different laboratories. This collaborative approach will ultimately contribute to the overall quality and safety of pharmaceutical products derived from this important intermediate.

References

  • Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948, 70 (12), 4045–4048.
  • European Commission, Joint Research Centre. Interlaboratory comparisons. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • Diva-Portal.org. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

  • Scribd. Inter-Laboratory Comparison Protocol - March 2024. [Link]

  • International Council for Harmonisation. Q2(R2) Validation of Analytical Procedures. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

Sources

Comparative

A Comprehensive Guide to the Characterization of (1,1,3-Trimethylbutyl)amine Hydrochloride Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Reference Standards in Scientific Rigor In the landscape of pharmaceutical development and scientific research, the integ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reference Standards in Scientific Rigor

In the landscape of pharmaceutical development and scientific research, the integrity of our results is paramount. A cornerstone of this integrity lies in the use of well-characterized reference standards. These are highly purified compounds used as a benchmark for the identification, purity, and potency of active pharmaceutical ingredients (APIs), intermediates, and impurities.[1] The use of a thoroughly vetted reference standard is not merely a matter of following protocol; it is a fundamental requirement for ensuring the accuracy, reproducibility, and validity of analytical data, which in turn underpins regulatory submissions and the safety of therapeutic products.

This guide provides an in-depth technical overview of the characterization of a (1,1,3-Trimethylbutyl)amine hydrochloride reference standard. We will explore the analytical methodologies employed to confirm its identity, purity, and other critical properties. Furthermore, we will present a comparative analysis with a structurally related reference standard, tert-Octylamine hydrochloride, to highlight the nuances in their respective analytical profiles.

Characterization of (1,1,3-Trimethylbutyl)amine Hydrochloride: A Multi-faceted Approach

The comprehensive characterization of a reference standard necessitates the use of orthogonal analytical techniques, each providing a unique piece of the puzzle to build a complete picture of the material's identity and purity.

Identity Confirmation

A battery of spectroscopic techniques is employed to unequivocally confirm the molecular structure of (1,1,3-Trimethylbutyl)amine hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The proton NMR spectrum of (1,1,3-Trimethylbutyl)amine hydrochloride is expected to show distinct signals corresponding to the different types of protons in the molecule, with chemical shifts influenced by the electron-withdrawing effect of the nitrogen atom.[2] The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will reveal the number of unique carbon environments.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule. For a primary amine hydrochloride, the spectrum is characterized by a broad and intense N-H stretching envelope, typically in the 3200-2800 cm⁻¹ region.[3] This broadness is a result of strong intermolecular hydrogen bonding.[4] Additionally, characteristic N-H bending vibrations are expected around 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹.[3]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the free base and to study its fragmentation pattern. For (1,1,3-Trimethylbutyl)amine, a characteristic fragmentation would be the alpha-cleavage, leading to the formation of a stable, nitrogen-containing cation.[5]

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing the purity of a reference standard and for identifying and quantifying any impurities. Since aliphatic amines often lack a UV chromophore, a pre-column derivatization step is typically employed to render them detectable by a UV detector.[6] A reversed-phase HPLC method can then be used to separate the derivatized analyte from any related impurities.

  • Loss on Drying (LOD): This gravimetric method is used to determine the amount of volatile matter, including water and residual solvents, in the sample.[7]

  • Residue on Ignition (ROI): Also known as sulfated ash, this test quantifies the amount of inorganic impurities in an organic substance.

Specific Assays
  • Water Content by Karl Fischer Titration: This is a highly specific and accurate method for determining the water content in a sample.[3] Coulometric Karl Fischer titration is particularly suitable for low water content.[8]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of the compound.[6][9] Differential Scanning Calorimetry (DSC) is used to determine the melting point and to assess the presence of any polymorphic forms.[1]

Comparative Analysis: (1,1,3-Trimethylbutyl)amine Hydrochloride vs. tert-Octylamine Hydrochloride

To provide context for the characterization data of (1,1,3-Trimethylbutyl)amine hydrochloride, a comparison with a structurally similar primary amine hydrochloride, tert-Octylamine hydrochloride, is presented. While both are bulky primary amine hydrochlorides, subtle differences in their structure can lead to variations in their analytical profiles.

Analytical Technique (1,1,3-Trimethylbutyl)amine Hydrochloride tert-Octylamine Hydrochloride
Molecular Formula C₇H₁₈ClNC₈H₂₀ClN
Molecular Weight 151.68 g/mol 165.70 g/mol
¹H NMR Shows characteristic signals for the isobutyl and gem-dimethyl groups.Shows characteristic signals for the neopentyl and gem-dimethyl groups.
FT-IR Broad N-H stretch (3200-2800 cm⁻¹), N-H bends (1620-1500 cm⁻¹).Broad N-H stretch (3200-2800 cm⁻¹), N-H bends (1620-1500 cm⁻¹).
HPLC Purity >99.5% (with derivatization)>99.5% (with derivatization)
Water Content (KF) <0.5%<0.5%
Melting Point (DSC) Expected to be a sharp, well-defined peak.Expected to be a sharp, well-defined peak.
Thermal Stability (TGA) Stable up to a specific decomposition temperature.Stable up to a specific decomposition temperature.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination (with Pre-Column Derivatization)

Objective: To determine the purity of the amine hydrochloride and quantify any related substances.

Derivatization Reagent: m-Toluoyl Chloride[10]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 50% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Accurately weigh about 10 mg of the amine hydrochloride reference standard into a vial.

  • Derivatization: Add 1 mL of a suitable buffer (e.g., sodium bicarbonate) and 1 mL of a solution of m-Toluoyl Chloride in acetonitrile. Vortex and allow to react at room temperature.

  • Quenching: Add a small amount of an acid (e.g., HCl) to quench the reaction.

  • Analysis: Inject the resulting solution onto the HPLC system.

¹H NMR Spectroscopy

Objective: To confirm the identity and structure of the compound.

Instrument: 400 MHz NMR Spectrometer

Solvent: Deuterated Methanol (CD₃OD) or Deuterated Chloroform (CDCl₃)

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using standard parameters.

  • Process the data, including Fourier transformation, phasing, and baseline correction.

  • Integrate the signals and assign them to the corresponding protons in the molecule.

Visualizing the Workflow

Characterization_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_specific Specific Assays NMR NMR Spectroscopy (¹H and ¹³C) FTIR FT-IR Spectroscopy MS Mass Spectrometry HPLC HPLC (with Derivatization) LOD Loss on Drying ROI Residue on Ignition KF Karl Fischer Titration (Water Content) Thermal Thermal Analysis (TGA/DSC) Reference_Standard (1,1,3-Trimethylbutyl)amine Hydrochloride Reference_Standard->NMR Reference_Standard->FTIR Reference_Standard->MS Reference_Standard->HPLC Reference_Standard->LOD Reference_Standard->ROI Reference_Standard->KF Reference_Standard->Thermal

Caption: Workflow for the comprehensive characterization of a reference standard.

Conclusion

References

  • Cabric, B., & Zsigrai, I. (2009). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 37(2), 238-245.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • Sigma-Aldrich. (n.d.).
  • ThermoFisher Scientific. (n.d.).
  • Pharmaguideline. (2011).
  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b).
  • University of California, Los Angeles. (n.d.). IR: amines.
  • Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis]. University of Glasgow.
  • ResearchGate. (n.d.). TG/DSC curves for system components: (a) NH4Cl, (b) AgNO3, (c) NH4NO3, (d)
  • Scilit. (n.d.).
  • ResearchGate. (2020). Water Determination, Ch. 17 in: SPECIFICATION OF DRUG SUBSTANCES AND PRODUCTS Development and Validation of Analytical Methods SECOND EDITION.
  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Benchchem. (n.d.).
  • PMC. (n.d.). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances.
  • Journal of Hygienic Engineering and Design. (n.d.). DETERMINATION OF WATER CONTENT IN PHARMACEUTICAL SUBSTANCES.
  • Indian Academy of Sciences. (2017). Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical.
  • ResearchGate. (n.d.). Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical methods.
  • PrepChem.com. (n.d.). Synthesis of tert-octylamine.
  • TNO (Publications). (n.d.). Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG.
  • NIST. (n.d.). Tert-octyl amine hydrochloride.
  • Cheméo. (n.d.). Chemical Properties of Tert-octyl amine hydrochloride (CAS 116401-46-8).
  • MassBank. (2008). Organic compounds.
  • Sigma-Aldrich. (n.d.). (1,1,3-Trimethylbutyl)amine hydrochloride AldrichCPR.
  • Google Patents. (n.d.).
  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm.
  • Der Pharma Chemica. (n.d.).
  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas....
  • PubChem. (n.d.). 2,4-Dimethylpentan-2-amine.
  • Royal Society of Chemistry. (n.d.).
  • Hit2Lead. (n.d.). (1,1,3-trimethylbutyl)amine hydrochloride | CAS# 311813-01-1 | MFCD20503062 | BB-4043228.
  • Sigma-Aldrich. (n.d.). (1,1,3-trimethylbutyl)amine hydrochloride | 311813-01-1.
  • PubChem. (n.d.). (1,1,3-Trimethylbutyl)amine hydrochloride.
  • Doc Brown's Chemistry. (n.d.). he 13 C 1 H NMR spectrum of 2,4-dimethylpentane.
  • Organic Syntheses. (n.d.). trimethylamine.
  • Benchchem. (n.d.). A Comparative Guide to the ¹H NMR Spectra of 2,4-Dimethyl-2-pentene and Its Isomers.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes.
  • ATB. (n.d.). 2,4-DIMETHYLPENTANE | C7H16 | MD Topology | NMR | X-Ray.
  • Future4200. (n.d.). Chapter 11 - Amines.
  • PubChem. (n.d.). 1,1,3-Trimethylcyclobutane.
  • Agilent. (n.d.). C amines Analysis of impurities in trimethylamine.

Sources

Validation

Comparative Cytotoxicity of (1,1,3-Trimethylbutyl)amine Hydrochloride Derivatives: A Research Gap Analysis

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the current research landscape regarding the comparative cytotoxicity of (1,1,3-Trimethylbutyl)amine hy...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the current research landscape regarding the comparative cytotoxicity of (1,1,3-Trimethylbutyl)amine hydrochloride and its derivatives. Despite extensive searches for studies involving the synthesis and biological evaluation of this specific class of compounds, no direct experimental data on their cytotoxic effects could be located. This absence of foundational research precludes the creation of a detailed comparative guide as originally intended.

(1,1,3-Trimethylbutyl)amine, also known as tert-octylamine, is a primary aliphatic amine with a sterically hindered structure. While the synthesis and some applications of the parent compound are documented, particularly in the production of polymers and as a chemical intermediate, its derivatization and subsequent biological screening for cytotoxicity appear to be unexplored areas of research.

Our investigation sought to identify studies that synthesized novel derivatives of (1,1,3-Trimethylbutyl)amine hydrochloride and evaluated their cytotoxic profiles against various cell lines. The objective was to analyze structure-activity relationships, comparing how different functional group modifications to the parent molecule would influence its toxicity towards cells. This would have formed the basis for a comprehensive guide for researchers, scientists, and drug development professionals.

The search strategy included broad and specific queries related to:

  • The synthesis and biological evaluation of (1,1,3-Trimethylbutyl)amine and tert-octylamine derivatives.

  • The cytotoxicity, anticancer, and antimicrobial activity of N-substituted derivatives of 2,4-dimethylpentan-2-amine.

  • Structure-activity relationship studies of bulky and hindered amine derivatives.

  • Patents disclosing the synthesis and biological activity of tert-octylamine derivatives.

The search results yielded general information on the cytotoxicity of other classes of amine-containing compounds, established protocols for in vitro cytotoxicity assays (such as MTT and LDH assays), and synthesis methods for the parent compound, tert-octylamine. However, no specific studies presenting comparative cytotoxicity data for a series of (1,1,3-Trimethylbutyl)amine hydrochloride derivatives were found.

This lack of available data highlights a potential area for future research. The unique structural features of (1,1,3-Trimethylbutyl)amine could serve as a scaffold for the development of novel compounds with interesting biological activities. A systematic study involving the synthesis of a library of its derivatives and their subsequent screening for cytotoxicity would be a valuable contribution to the field of medicinal chemistry and toxicology. Such research would not only elucidate the structure-activity relationships of this class of compounds but also potentially uncover new molecules with therapeutic or other useful biological properties.

Until such foundational research is conducted and published, a comparative guide on the cytotoxicity of (1,1,3-Trimethylbutyl)amine hydrochloride derivatives cannot be responsibly compiled. The scientific community is encouraged to explore this untapped area of chemical and biological research.

Safety & Regulatory Compliance

Safety

(1,1,3-Trimethylbutyl)amine hydrochloride proper disposal procedures

Operational and Disposal Plan for (1,1,3-Trimethylbutyl)amine Hydrochloride As a Senior Application Scientist, I frequently observe operational bottlenecks when laboratories scale up the use of aliphatic amine salts. (1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Plan for (1,1,3-Trimethylbutyl)amine Hydrochloride

As a Senior Application Scientist, I frequently observe operational bottlenecks when laboratories scale up the use of aliphatic amine salts. (1,1,3-Trimethylbutyl)amine hydrochloride is a highly valuable reagent in drug development and organic synthesis, but its end-of-life management is often mishandled. Misclassifying this compound during disposal not only violates environmental regulations but also poses severe inhalation and corrosion risks to laboratory personnel.

This guide provides a self-validating, causality-driven protocol for the safe handling, containment, and ultimate destruction of this chemical, ensuring your laboratory maintains strict safety and environmental compliance.

Physicochemical Hazard Profile

To effectively manage chemical waste, we must first understand the molecular characteristics that dictate its behavior. The presence of the chloride ion fundamentally shifts this compound from a standard organic waste stream to a halogenated waste stream.

ParameterValueOperational Implication
Chemical Name (1,1,3-Trimethylbutyl)amine hydrochlorideProper nomenclature is required for accurate waste manifests.
CAS Number 311813-01-1Essential for regulatory tracking and SDS retrieval (1)[1].
Molecular Formula C₇H₁₇N · HClThe halogenated nature dictates the disposal stream.
Physical State Solid (Powder)High risk of aerosolization during accidental spills (2)[2].
Thermal Decomposition NOx, HCl, CO, CO₂Requires controlled incineration with flue gas scrubbing (3)[3].

Causality-Driven Safety Protocols

In laboratory safety, true compliance is achieved through understanding causality. Do not simply follow rules; understand the chemical mechanics behind them.

  • Aerosolization and Mucosal Irritation: As a fine powder, this compound easily aerosolizes. Upon contact with the moisture in the respiratory tract or eyes, the hydrochloride salt dissociates. This localized concentration of ions causes severe acute irritation.

    • Causality-Driven Action: Always handle bulk powders inside a certified fume hood and wear a NIOSH-approved N95 or P100 particulate respirator during spill cleanup (2)[2].

  • Hygroscopy and Surface Penetration: Avoid using water for initial spill cleanup. Adding water to the dry salt creates a concentrated, corrosive solution that can penetrate porous laboratory bench surfaces or flooring.

    • Causality-Driven Action: Employ dry-sweeping techniques first to minimize the spread of the corrosive agent.

Step-by-Step Disposal Methodology

This self-validating workflow ensures that every action is verified by a safety checkpoint, preventing procedural drift during waste management.

Phase 1: Spill Containment and PPE Verification

  • Action: Immediately isolate the spill area. Don nitrile gloves (double-gloving is recommended to prevent permeation), tightly fitting safety goggles (not standard safety glasses), and a particulate respirator (2)[2].

  • Validation: Verify that the laboratory's HVAC system is not actively drawing the dust into common areas. The absence of visible airborne particulates confirms initial containment.

Phase 2: Dry Collection

  • Action: Use a spark-proof shovel or a dedicated chemical spill brush to sweep up the powder. Do not use compressed air or standard vacuum cleaners, as these will disperse the dust and exacerbate inhalation hazards.

  • Validation: Inspect the spill site. The collected material must be visibly dry, and the surface must be free of powder residue before any wet-wiping (with a damp, disposable cloth) is performed.

Phase 3: Waste Segregation

  • Action: Place the collected powder and any contaminated cleanup materials into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) drum or a lined metal can). Label the container explicitly as "Halogenated Organic Solid Waste" (3)[3].

  • Validation: Cross-reference the waste manifest with the container label. If the waste is labeled as "Non-Halogenated," correct it immediately. The chloride content mandates halogenated processing to prevent damage to standard incinerators.

Phase 4: Final Destruction via Licensed Incineration

  • Action: Transfer the sealed containers to a licensed professional waste disposal service. The facility must utilize controlled incineration equipped with afterburners and flue gas scrubbing (3)[3].

  • Validation: Obtain a Certificate of Destruction from the vendor. This document validates that the corrosive hydrogen chloride (HCl) and toxic nitrogen oxides (NOx) emissions were successfully neutralized during the incineration process.

Operational Workflow Visualization

DisposalWorkflow N1 Waste Generation (1,1,3-Trimethylbutyl)amine HCl N2 Hazard Assessment & PPE (Nitrile Gloves, Goggles, N95/P100) N1->N2 N3 Containment & Collection (Dry Sweep, Avoid Aerosolization) N2->N3 N4 Waste Segregation (Halogenated Organic Solid Waste) N3->N4 N5 Licensed Incineration (Requires NOx/HCl Scrubbers) N4->N5

Figure 1: Operational workflow for containment, segregation, and disposal of aliphatic amine salts.

Regulatory Compliance & Transport

While the pure substance is often classified as non-hazardous for standard DOT transport, its waste form must be handled under strict environmental regulations for halogenated organics. Never discharge this chemical into the sanitary sewer system, as it can disrupt wastewater treatment plant microbiota and violate environmental discharge limits (2)[2]. Decontaminate all empty containers before recycling or disposal, as residual dust poses the exact same hazards as the bulk material (3)[3].

References

  • Angene Chemical. "(1,1,3-trimethylbutyl)amine hydrochloride(CAS# 311813-01-1)". angenesci.com. Available at:[Link]

  • Angene Chemical. "Safety Data Sheet - amine hydrochloride". angenechemical.com. Available at:[Link]

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Handling

Comprehensive Safety and Operational Guide: Handling (1,1,3-Trimethylbutyl)amine Hydrochloride

Executive Summary & Hazard Causality (1,1,3-Trimethylbutyl)amine hydrochloride (CAS: 311813-01-1) is an aliphatic amine salt frequently utilized in specialized drug development and synthetic chemistry workflows[1],[2]. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Causality

(1,1,3-Trimethylbutyl)amine hydrochloride (CAS: 311813-01-1) is an aliphatic amine salt frequently utilized in specialized drug development and synthetic chemistry workflows[1],[2]. While its free-base counterpart (2,4-dimethylpentan-2-amine) is a flammable and corrosive liquid[3], the hydrochloride salt presents as a highly stable solid powder.

The primary safety classification for this compound is Acute Toxicity Category 3 (Oral) - H301: Toxic if swallowed [4],[5].

The Causality of Exposure: In a professional laboratory setting, researchers do not intentionally ingest chemicals. The true risk vector for H301 powders lies in aerosolization . When fine hydrochloride salts are manipulated, static electricity and ambient air currents cause microscopic particles to become airborne. If inhaled, these particles deposit in the mucosal lining of the upper respiratory tract and are subsequently swallowed via mucociliary clearance, leading to systemic gastrointestinal absorption and acute toxicity[5]. Therefore, every procedural step and piece of Personal Protective Equipment (PPE) must be engineered to prevent dust generation and mucosal deposition.

HazardPathway A Solid Powder (1,1,3-Trimethylbutyl)amine HCl B Aerosolization (Dust Generation) A->B Handling / Weighing C Mucosal Deposition & Accidental Ingestion B->C Inhalation / Settling D Acute Toxicity (H301: Toxic if swallowed) C->D Systemic Absorption

Fig 1: Mechanism of accidental oral toxicity from aerosolized amine hydrochloride powders.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, PPE must be selected based on the specific physical properties of the powder. Do not rely on standard "default" lab attire; use the targeted matrix below.

PPE CategorySpecificationScientific Rationale (Causality)
Eye/Face Protection Snug-fitting chemical splash goggles (EN 166/ANSI Z87.1).Prevents airborne micro-dust from dissolving in the tear film, which can lead to mucosal absorption and systemic entry[5],[6].
Hand Protection Double-gloving with Nitrile (minimum 0.11 mm thickness).Amine salts can leave microscopic residues. The outer glove is discarded immediately after handling to prevent cross-contamination to the face or mouth[5],[7].
Body Protection Dedicated lab coat (fully buttoned) or disposable Tyvek sleeves.Prevents toxic dust from settling on street clothing, eliminating the risk of transporting the hazard outside the controlled lab environment[5],[8].
Respiratory Protection N95/P100 particulate respirator (if handled outside a fume hood).Filters out aerosolized particles before they can enter the respiratory and digestive tracts[7]. Note: Primary control should always be a fume hood.

Standard Operating Procedure: Safe Handling & Weighing

This step-by-step methodology ensures a closed-system approach, minimizing the risk of aerosolization and validating safety at each operational stage.

Step 1: Environmental Setup & Verification

  • Conduct operations exclusively within a certified Chemical Fume Hood or Class II Biological Safety Cabinet.

  • Self-Validation: Verify the inward face velocity is between 80-100 feet per minute (fpm) using the hood's digital flow monitor before opening the chemical container.

Step 2: Static Mitigation

  • Amine hydrochloride salts are highly susceptible to static charge, causing the powder to "jump" and aerosolize when a metal spatula approaches.

  • Action: Use an anti-static ionizer (e.g., Zerostat gun) on the weighing boat/vial and the spatula prior to transfer to neutralize surface charges.

Step 3: Closed-System Transfer

  • Tare a sealable glass vial on the analytical balance.

  • Bring the sealed vial and the chemical container into the fume hood.

  • Transfer the required mass of (1,1,3-Trimethylbutyl)amine hydrochloride into the vial using a micro-spatula.

  • Critical Step: Seal the vial tightly before removing it from the fume hood to transport it back to the balance for final mass verification.

Step 4: Wet Decontamination

  • Do not use dry paper towels or brushes, as these re-suspend settled dust into the air.

  • Action: Wipe down the spatulas, fume hood surface, and balance with a paper towel dampened with a suitable solvent (e.g., water/ethanol mixture) to dissolve and capture the salt residue[7].

HandlingWorkflow Step1 1. Environmental Setup Verify Fume Hood Flow Step2 2. Static Mitigation Neutralize Weighing Tools Step1->Step2 Prevents Exposure Step3 3. Closed-System Transfer Weigh & Seal in Hood Step2->Step3 Prevents Powder Jump Step4 4. Wet Decontamination Wipe Surfaces with Solvent Step3->Step4 Secures Chemical Step5 5. Waste Segregation Label as Acute Tox 3 Step4->Step5 Removes Residue

Fig 2: Sequential standard operating procedure for mitigating exposure to acutely toxic powders.

Spill Response & Waste Management Plan

A rapid, systematic response is required to contain H301 solid spills without exacerbating the hazard.

Minor Spills (<50g):

  • Do NOT Sweep: Sweeping generates toxic dust clouds.

  • Wet Absorption: Cover the spilled powder with absorbent pads dampened with water to dissolve and bind the salt[7],[6].

  • Inward Wiping: Wipe from the perimeter of the spill toward the center to prevent spreading the contamination footprint.

  • Containment: Double-bag all contaminated wipes and outer gloves[5].

Waste Segregation:

  • Dispose of all solid waste, empty containers, and contaminated PPE in a rigid, tightly sealed container.

  • Label clearly: "Hazardous Waste: Acutely Toxic Solid (H301) - (1,1,3-Trimethylbutyl)amine hydrochloride"[9].

  • Do not mix with strong oxidizing agents or strong acids, as this may trigger hazardous secondary reactions[8].

Emergency First Aid Protocols

In the event of accidental exposure, immediate action is critical. These protocols align with global GHS standards for Acute Tox 3 substances.

  • Ingestion (H301): Immediately call a POISON CENTER or physician[4],[10]. Rinse the mouth thoroughly with water to dilute the chemical[10],[7]. Do NOT induce vomiting unless explicitly instructed by medical professionals, as this can cause secondary aspiration hazards[5],[7].

  • Inhalation: Move the affected individual to fresh air immediately and keep them comfortable for breathing[11],[10].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water[10],[6].

References

  • [1] (1,1,3-trimethylbutyl)amine hydrochloride(CAS# 311813-01-1 ). angenesci.com. Available at: [Link]

  • [3] 2,4-Dimethylpentan-2-amine | C7H17N | CID 15345258 - PubChem. nih.gov. Available at:[Link]

  • [5] SOP Example - Acutely Toxic Chemicals - myUSF. usfca.edu. Available at:[Link]

  • [9] Health and safety: H/P phrases - SAMANCTA - European Commission. europa.eu. Available at: [Link]

  • [8] Well-being through work. abo.fi. Available at:[Link]

  • [7] Safety Data Sheet - Dynamic Biosensors. dynamic-biosensors.com. Available at: [Link]

  • [6] Safety Data Sheet: Innovate ATX - Hygiena. hygiena.com. Available at:[Link]

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